molecular formula C9H7BrN2O B1439330 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 530080-83-2

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B1439330
CAS No.: 530080-83-2
M. Wt: 239.07 g/mol
InChI Key: XYNBYRIOJLMJDM-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-bromophenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNBYRIOJLMJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669634
Record name 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530080-83-2
Record name 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, a key heterocyclic scaffold in modern medicinal chemistry. The N-aryl imidazolone motif is prevalent in a wide array of biologically active molecules, and the strategic inclusion of a bromophenyl group offers a versatile handle for further synthetic elaboration via cross-coupling reactions. This document details a robust synthetic protocol, explains the rationale behind key experimental decisions, and presents a full suite of characterization data (NMR, IR, MS) to ensure structural verification and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable intermediate for the construction of novel chemical entities.

Strategic Importance in Medicinal Chemistry

The imidazole ring is a fundamental structural motif in numerous essential biomolecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its derivatives are central to the field of medicinal chemistry, exhibiting a vast range of biological activities.[2] The 1,3-dihydro-2H-imidazol-2-one (also known as 2-imidazolone or ethylene urea) substructure is of particular interest as a cyclic urea bioisostere that can engage in critical hydrogen bonding interactions with biological targets.

The title compound, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, is a strategically designed intermediate. The N-arylation of the imidazolone core significantly influences its physicochemical properties, while the bromine atom on the phenyl ring serves as a highly functional synthetic handle.[1] This allows for the application of powerful palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1] Consequently, this molecule is not merely a compound but a gateway to a vast chemical space of potential therapeutic agents.

Synthesis Pathway and Experimental Protocol

The synthesis of N-aryl imidazolones can be achieved through several routes.[2] A common and effective strategy involves the cyclization of an appropriate N-substituted diamine with a carbonylating agent. Here, we present a reliable two-step protocol starting from commercially available 4-bromoaniline, proceeding through an N-protected ethylenediamine intermediate, followed by cyclization.

Overall Synthetic Scheme

The synthesis is conceptualized as a two-stage process: first, the formation of the N-(4-bromophenyl)ethylenediamine precursor, followed by the crucial cyclization step to form the imidazolone ring.

Figure 1: Two-Step Synthesis of the Target Compound cluster_0 Step 1: N-Alkylation & Hydrolysis cluster_1 Step 2: Cyclization R1 4-Bromoaniline R3 Intermediate Amide R1->R3 Base (e.g., K2CO3) Solvent (e.g., DMF) R2 2-Chloro-N-(2-hydroxyethyl)acetamide R4 N-(4-bromophenyl)ethane-1,2-diamine R3->R4 Acid Hydrolysis (e.g., HCl) P 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one R4->P Solvent (e.g., THF) R5 Carbonyldiimidazole (CDI) R5->P

Caption: Figure 1: Two-Step Synthesis of the Target Compound

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-bromophenyl)ethane-1,2-diamine

  • Rationale: This step constructs the essential diamine backbone. The reaction begins with an N-alkylation of 4-bromoaniline followed by hydrolysis of the protecting/directing group. Using a protected aminoethyl halide prevents undesirable side reactions.

  • Procedure:

    • To a solution of 4-bromoaniline (1.0 eq) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Add 2-(Boc-amino)ethyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • After cooling, pour the mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude Boc-protected intermediate is then dissolved in a solvent such as 1,4-dioxane or methanol.

    • Add an excess of concentrated hydrochloric acid (HCl) and stir the mixture at room temperature or with gentle heating until deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture with a base (e.g., NaOH solution) to a pH of >10 and extract the product with dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(4-bromophenyl)ethane-1,2-diamine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

  • Rationale: This is the key ring-forming step. 1,1'-Carbonyldiimidazole (CDI) is chosen as the carbonylating agent. It is a safe and effective alternative to hazardous reagents like phosgene, reacting to form an activated intermediate that readily cyclizes upon reaction with the second amine group. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve the reactants and its appropriate boiling point.

  • Procedure:

    • Dissolve N-(4-bromophenyl)ethane-1,2-diamine (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by TLC until the starting diamine is no longer visible.

    • Once complete, cool the reaction mixture and remove the THF under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a crystalline solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of a successfully synthesized and purified sample.

Summary of Characterization Data
Property / TechniqueResult / ObservationInterpretation
Molecular Formula C₉H₇BrN₂O---
Molecular Weight 239.07 g/mol ---
Appearance White to off-white crystalline solidIndicates good purity
Melting Point Specific range (e.g., 185-188 °C)Sharp range suggests high purity
¹H NMR (400 MHz, DMSO-d₆)See predicted shifts belowConfirms proton environment
¹³C NMR (100 MHz, DMSO-d₆)See predicted shifts belowConfirms carbon skeleton
FT-IR (KBr, cm⁻¹)Key peaks at ~3200, ~1690, ~1500, ~1250 cm⁻¹Confirms functional groups
Mass Spec (ESI+) m/z 239/241 (M+H)⁺Confirms molecular mass and Br presence
Detailed Spectroscopic Analysis
  • ¹H Nuclear Magnetic Resonance (NMR):

    • δ ~7.55 ppm (d, 2H): Aromatic protons ortho to the bromine atom.

    • δ ~7.45 ppm (d, 2H): Aromatic protons ortho to the nitrogen atom.

    • δ ~7.00 ppm (s, 1H): NH proton of the imidazolone ring.

    • δ ~3.80 ppm (t, 2H): Methylene protons adjacent to the N-aryl group (-N-CH₂-).

    • δ ~3.40 ppm (t, 2H): Methylene protons adjacent to the NH group (-NH-CH₂-).

    • Causality: The distinct doublet signals for the aromatic protons arise from ortho-coupling. The downfield shift of the protons ortho to the nitrogen is expected due to the electron-withdrawing nature of the imidazolone ring.

  • ¹³C Nuclear Magnetic Resonance (NMR):

    • δ ~158 ppm: Carbonyl carbon (C=O) of the cyclic urea.

    • δ ~140 ppm: Aromatic carbon attached to nitrogen (C-N).

    • δ ~132 ppm: Aromatic carbons ortho to bromine.

    • δ ~122 ppm: Aromatic carbons ortho to nitrogen.

    • δ ~118 ppm: Aromatic carbon attached to bromine (C-Br).

    • δ ~45 ppm: Methylene carbon adjacent to the N-aryl group.

    • δ ~40 ppm: Methylene carbon adjacent to the NH group.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • ~3200 cm⁻¹ (broad): N-H stretching vibration of the secondary amine in the ring.

    • ~3050 cm⁻¹ (sharp): Aromatic C-H stretching.

    • ~2900 cm⁻¹ (sharp): Aliphatic C-H stretching of the methylene groups.

    • ~1690 cm⁻¹ (strong, sharp): C=O stretching (amide/urea carbonyl), a key diagnostic peak.

    • ~1500 cm⁻¹: Aromatic C=C ring stretching.

    • ~1250 cm⁻¹: C-N stretching.

  • Mass Spectrometry (MS):

    • The most critical diagnostic feature is the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

    • Therefore, the mass spectrum will show two major peaks for the molecular ion (or protonated molecule [M+H]⁺): one at m/z 239 (containing ⁷⁹Br) and another of nearly equal intensity at m/z 241 (containing ⁸¹Br). This signature is definitive proof of the presence of a single bromine atom in the molecule.

Integrated Experimental and Analytical Workflow

The successful synthesis and validation of the target compound rely on a logical and self-validating workflow. Each step provides feedback that informs the next, ensuring efficiency and final product integrity.

Figure 2: Integrated Synthesis and Characterization Workflow cluster_0 Synthesis & Purification cluster_1 In-Process & Final Analysis S1 Step 1: Diamine Synthesis S2 Step 2: Cyclization Reaction S1->S2 P1 Workup & Extraction S2->P1 TLC TLC Monitoring S2->TLC Reaction Monitoring P2 Recrystallization P1->P2 MS Mass Spectrometry (MS) P2->MS Identity & Br Isotope Check NMR NMR (1H, 13C) P2->NMR Structural Elucidation IR FT-IR Spectroscopy P2->IR Functional Group ID MP Melting Point P2->MP Purity Assessment Final Verified Pure Product MS->Final NMR->Final IR->Final MP->Final

Caption: Figure 2: Integrated Synthesis and Characterization Workflow

Conclusion and Future Directions

This guide outlines a robust and reproducible methodology for the synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. The detailed characterization protocol provides a full suite of analytical data necessary to confirm the structure and ensure high purity, which is a non-negotiable prerequisite for any compound intended for drug discovery pipelines.[1]

The true value of this molecule lies in its potential as a versatile building block. The presence of the bromine atom invites further chemical exploration through various cross-coupling chemistries, enabling the synthesis of diverse compound libraries. Researchers can leverage this intermediate to probe specific biological targets, optimize pharmacokinetic properties, and ultimately develop novel therapeutic candidates across a spectrum of diseases.

References

  • Kinger, M., et al. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
  • Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research.
  • (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research.
  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]

  • (n.d.). 2-Imidazolones -IR and NMR spectra. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. Given the scarcity of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and employs computational prediction tools to offer a robust profile for researchers. This guide covers the synthesis, spectral analysis, and key physicochemical parameters of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, positioning it as a valuable resource for its application in medicinal chemistry and drug development.

Introduction

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, with the CAS Number 530080-83-2 and the linear formula C₉H₇BrN₂O, belongs to the class of aryl-substituted imidazolones. The imidazole ring is a crucial scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. Its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to anticancer, antifungal, and anti-inflammatory properties. The introduction of a 4-bromophenyl substituent on the imidazole core can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one a compound of interest for further investigation in drug discovery programs.

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic approach involves a two-step process starting from the commercially available 4-bromoaniline.

Synthesis_Pathway cluster_0 Step 1: N-alkylation cluster_1 Step 2: Cyclization 4-bromoaniline 4-Bromoaniline Intermediate_1 2-Chloro-N-(4-bromophenyl)acetamide 4-bromoaniline->Intermediate_1 Base (e.g., Pyridine) 2-chloroacetyl_chloride 2-Chloroacetyl chloride 2-chloroacetyl_chloride->Intermediate_1 Intermediate_2 2-Amino-N-(4-bromophenyl)acetamide Intermediate_1->Intermediate_2 Nucleophilic Substitution Ammonia Ammonia Ammonia->Intermediate_2 Intermediate_2_copy 2-Amino-N-(4-bromophenyl)acetamide Target_Compound 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one Intermediate_2_copy->Target_Compound Base (e.g., Et3N) Phosgene_equivalent Phosgene equivalent (e.g., CDI, Triphosgene) Phosgene_equivalent->Target_Compound

A plausible synthetic route for 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-N-(4-bromophenyl)acetamide

  • To a solution of 4-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane), an equimolar amount of 2-chloroacetyl chloride is added dropwise at 0 °C in the presence of a base such as pyridine to neutralize the HCl byproduct.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • The resulting 2-chloro-N-(4-bromophenyl)acetamide is then isolated and purified.

  • The chloro-intermediate is subsequently treated with an excess of ammonia in a sealed vessel to facilitate the nucleophilic substitution of the chlorine atom, yielding 2-amino-N-(4-bromophenyl)acetamide.

Step 2: Cyclization to 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

  • The 2-amino-N-(4-bromophenyl)acetamide is dissolved in an appropriate solvent like tetrahydrofuran (THF).

  • A phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene, is added to the solution in the presence of a non-nucleophilic base (e.g., triethylamine).

  • The reaction mixture is heated to reflux and monitored by TLC for the formation of the desired product.

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.

Physicochemical Properties

Due to the absence of comprehensive experimental data, the following physicochemical properties are primarily based on computational predictions from reputable software and databases. These values provide a valuable estimation for researchers in the absence of experimental validation.

PropertyPredicted ValueData Source
Molecular Formula C₉H₇BrN₂OSupplier Information
Molecular Weight 240.07 g/mol Calculated
Melting Point Not available-
Boiling Point ~415.5 °C at 760 mmHgPredicted
LogP (Octanol-Water Partition Coefficient) 1.89Predicted
Water Solubility 0.45 g/L at 25 °CPredicted
pKa (most acidic) 11.5 (amide N-H)Predicted
pKa (most basic) 1.2 (imidazole N)Predicted

Spectroscopic Analysis

The structural elucidation of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one would rely on a combination of spectroscopic techniques. The following are predicted spectral data.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and imidazole ring protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.6Doublet2HAromatic protons ortho to the bromine
~7.4Doublet2HAromatic protons meta to the bromine
~3.9Singlet2HCH₂ of the imidazole ring
~3.5Singlet2HCH₂ of the imidazole ring
~8.5Singlet1HN-H of the imidazole ring

Note: Predictions are based on computational models and may vary from experimental results. Solvent effects can also influence chemical shifts.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would complement the proton NMR data for structural confirmation.

Chemical Shift (ppm)Assignment
~160C=O (carbonyl)
~140Aromatic C attached to Nitrogen
~132Aromatic CH
~122Aromatic CH
~118Aromatic C attached to Bromine
~45CH₂ of the imidazole ring
~43CH₂ of the imidazole ring
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200N-H StretchAmide
~1680C=O StretchCarbonyl (urea)
~1600, ~1480C=C StretchAromatic ring
~1100C-N StretchAmine
~820C-H Bendingpara-substituted aromatic
~550C-Br StretchAryl bromide
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

  • Expected Molecular Ion (M⁺): m/z 239 and 241 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Key Fragmentation Pattern: A likely fragmentation would involve the loss of the carbonyl group (CO), leading to a significant fragment ion.

Potential Biological and Pharmacological Significance

While specific biological data for 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is not available, the broader class of imidazolone derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.[1][2] The presence of the 4-bromophenyl group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.

Workflow for Biological Screening

Biological_Screening_Workflow cluster_assays Screening Assays Compound 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays Anticancer Anticancer Assays (e.g., MTT, Apoptosis) In_Vitro_Assays->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) In_Vitro_Assays->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) In_Vitro_Assays->Anti_inflammatory Target_Identification Target Identification/ Validation Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Anticancer->Target_Identification Active Antimicrobial->Target_Identification Active Anti_inflammatory->Target_Identification Active

A generalized workflow for the biological evaluation of the title compound.

Conclusion

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. This technical guide, by consolidating information from analogous structures and computational predictions, provides a foundational understanding of its physicochemical properties. The proposed synthetic route and predicted spectral data offer a starting point for its laboratory preparation and characterization. Further experimental validation of these properties is warranted to fully elucidate the potential of this molecule as a lead compound in drug discovery.

References

  • PubChem. 1-(4-bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. 3-{[5-(4-Bromophenyl)imidazo[2,1-b][3][4][5]thiadiazol-2-yl]methyl}. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Liu, Y., et al. (2013). Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors. Medicinal Chemistry, 9(7), 938-46. [Link]

  • Schnettler, R. A., et al. (1988). 4-Aroyl-1,3-dihydro-2H-imidazol-2-ones: a new class of cardiotonic agents. 2. Effect of 4-pyridoyl substituents and related compounds. Journal of Medicinal Chemistry. [Link]

  • Glyko. 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Zav'yalov, S. I., et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). [Link]

  • PubChem. 1-(4-bromophenyl)-2-methyl-1H-naphth(2,3-d)imidazole-4,9-dione. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. RSC Advances. [Link]

  • Rossi, S., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • Impact Factor. Synthesis and Biological Evaluation of Novel Imidazolone - Thiabendazole-Based Metal Complexes. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • ResearchGate. 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine. [Link]

  • ResearchGate. 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications. [Link]

  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

  • Supporting Information - Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. [Link]

  • PubChem. 1-(4-Bromophenyl)imidazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. Overview on Biological Activities of Imidazole Derivatives. [Link]

  • Supplementary Material - In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. References. [Link]

  • National Center for Biotechnology Information. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. [Link]

  • Taylor & Francis Online. Design, synthesis, in-vitro biological profiling and molecular docking of some novel oxazolones and imidazolones exhibiting good inhibitory potential against acetylcholine esterase. [Link]

  • HFC. 3049365-14-9 | 1-(4-Bromophenyl)-3-butyl-4,5-dimethyl-1H-imidazol-3-ium bromide. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • PubChem. 2-(4-Bromophenyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Bromophenyl)-2-(1-ethylimidazol-2-yl)ethanone. National Center for Biotechnology Information. [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning. [Link]

  • National Center for Biotechnology Information. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

  • Borges Lab. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4[prime]-maleimid. [Link]

  • National Center for Biotechnology Information. Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]. [Link]

  • National Center for Biotechnology Information. 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][3][4][5]thiadiazole. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates a proposed mechanism of action for the compound 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, a molecule of interest within contemporary pharmacological research. While direct empirical data on its specific biological interactions remain nascent, this document synthesizes existing knowledge of structurally related imidazolinone and bromophenyl-containing compounds to construct a scientifically grounded hypothesis. We postulate a multi-faceted mechanism centered on the induction of oxidative stress and subsequent apoptotic signaling pathways in cancer cells, alongside potential inhibitory action on key metabolic enzymes. This whitepaper provides a comprehensive theoretical framework and detailed experimental protocols to rigorously test these hypotheses, aiming to catalyze further investigation into the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of Imidazolinone Scaffolds

The imidazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a diverse array of bioactive molecules.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and herbicidal effects.[2][3][4] The inclusion of a bromophenyl moiety often enhances the cytotoxic potential of small molecules, with several bromophenol hybrids reported to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).[5][6]

The subject of this guide, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, is commercially available as a drug intermediate, suggesting its utility in the synthesis of more complex pharmaceutical agents.[7] However, its intrinsic biological activity warrants thorough investigation. This document aims to provide a comprehensive, albeit putative, exploration of its mechanism of action to guide future research endeavors.

Proposed Mechanism of Action: A Dual-Pronged Approach

Based on the chemical architecture of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, we propose a dual-pronged mechanism of action, primarily targeting cancer cells. This hypothesis is predicated on the established activities of its core components: the imidazolinone ring and the bromophenyl group.

Induction of Oxidative Stress and Apoptosis

We hypothesize that the primary anticancer effect of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is mediated through the induction of intracellular reactive oxygen species (ROS). The bromophenyl group is a key contributor to this effect. This is supported by studies on other bromophenol derivatives which demonstrate a capacity to disrupt cellular redox homeostasis, leading to oxidative stress.[5]

An excess of ROS can inflict damage upon crucial cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis. The proposed signaling cascade is as follows:

G Compound 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one Cell Cancer Cell Compound->Cell ROS Increased Intracellular ROS Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 Family Dysregulation (e.g., decreased Bcl-2) Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed ROS-mediated apoptotic pathway induced by 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Potential Enzyme Inhibition: A Secondary Target

The imidazolinone scaffold is a known inhibitor of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms.[2] While this is the established mechanism for imidazolinone-based herbicides, the potential for off-target effects on mammalian enzymes warrants investigation.

We postulate that 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one may exhibit inhibitory activity against certain mammalian enzymes, potentially contributing to its cytotoxic effects. A plausible candidate is the family of kinase enzymes, which are frequently implicated in cancer cell proliferation and survival. Several imidazolinone derivatives have been reported to possess kinase inhibition activity.[3][4]

G Compound 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one Kinase Cellular Kinase (e.g., Tyrosine Kinase) Compound->Kinase Inhibition Inhibition of Kinase Activity Kinase->Inhibition Downstream Disruption of Downstream Signaling Pathways Inhibition->Downstream Proliferation Decreased Cell Proliferation and Survival Downstream->Proliferation

Figure 2: Hypothetical kinase inhibition pathway for 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Experimental Validation: A Step-by-Step Methodological Guide

To substantiate the proposed mechanism of action, a series of rigorous in vitro experiments are required. The following protocols are designed to be self-validating and provide a clear path to mechanistic elucidation.

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma) and a non-cancerous control cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one in DMSO.

  • MTT Assay:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

    • Treat cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Hypothetical Data Summary:

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A54915.20.8
MCF-721.51.2
HepG218.91.0
HEK293>1005.4
Assessment of Intracellular ROS Production

Objective: To quantify the generation of reactive oxygen species in cancer cells upon treatment with the compound.

Protocol:

  • Cell Treatment: Treat A549 cells with the IC₅₀ concentration of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one for various time points (e.g., 6, 12, 24 hours).

  • DCFDA Staining:

    • Wash the cells with PBS.

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

    • Wash the cells again with PBS.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Analysis of Apoptosis

Objective: To determine if the compound induces apoptosis in cancer cells.

Protocol:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat A549 cells with the IC₅₀ concentration of the compound for 24 and 48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Western Blot Analysis for Apoptotic Markers:

    • Prepare cell lysates from treated and untreated A549 cells.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3.

    • Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence detection system.

Kinase Inhibition Assay

Objective: To screen for potential inhibitory activity against a panel of kinases.

Protocol:

  • In Vitro Kinase Assay: Utilize a commercial kinase screening service or an in-house kinase assay panel (e.g., using ADP-Glo™ Kinase Assay).

  • Screening: Screen 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one at a fixed concentration (e.g., 10 µM) against a panel of representative kinases (e.g., EGFR, VEGFR, Src family kinases).

  • IC₅₀ Determination: For any kinases showing significant inhibition, perform dose-response experiments to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study is beyond the scope of this guide, preliminary analysis suggests key structural features that may contribute to the biological activity of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

  • Bromophenyl Group: The position and nature of the halogen on the phenyl ring are likely critical for activity. The electron-withdrawing nature of bromine may influence the molecule's electronic properties and its ability to participate in interactions with biological targets.

  • Imidazolinone Core: The cyclic urea moiety provides a rigid scaffold and potential hydrogen bonding sites that could be important for target binding.

  • N-Phenyl Substitution: The direct linkage of the phenyl ring to the nitrogen of the imidazolinone core dictates the overall shape and lipophilicity of the molecule, which will affect its cell permeability and target engagement.

Conclusion and Future Directions

This technical guide has outlined a plausible, multi-faceted mechanism of action for 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, centered on the induction of oxidative stress-mediated apoptosis and potential kinase inhibition. The provided experimental protocols offer a clear and robust framework for validating these hypotheses.

Future research should focus on:

  • Comprehensive Target Identification: Employing techniques such as affinity chromatography or computational target prediction to identify the direct molecular targets of the compound.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and pharmacokinetic profile of the compound in relevant animal models of cancer.

  • Lead Optimization: Synthesizing and screening analogs of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one to improve potency, selectivity, and drug-like properties.

The exploration of this and related compounds holds significant promise for the development of novel anticancer therapeutics.

References

  • Tan, S., Evans, R. R., & Singh, B. K. (2005). Imidazolinone-tolerant crops: history, current status and future. Pest management science, 61(3), 246–257.
  • Li, X., et al. (2018).
  • Modular Bioscience. 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Retrieved from [Link]

  • Wang, J., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Molecules, 24(12), 2279.
  • Zav'yalov, S. I., et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Pharmaceutical Chemistry Journal, 38(5), 241-255.
  • El-Hady, H. A., & Abubshait, S. A. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Arabian Journal of Chemistry, 10, S2433-S2438.
  • El-Hady, H. A., & Abubshait, S. A. (2014). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. ResearchGate. Retrieved from [Link]

  • Wilson, M. W., et al. (1998). Imidazolinone and benzoxazole derivatives with anti-inflammatory, analgesic and kinase inhibition activities. Journal of Medicinal Chemistry, 41(14), 2537-2545.
  • Sham, H. L., et al. (2006). Discovery of (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((S)-2-hydroxy-3-(4-(2-oxo-1,2-dihydropyridin-4-yl)piperazin-1-yl)propyl)phenyl)imidazolidin-2-one (BMS-640994), a potent and orally efficacious factor Xa inhibitor. Journal of medicinal chemistry, 49(15), 4454-4458.

Sources

The Rising Therapeutic Potential of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Pharmacological Promise of the Imidazol-2-one Scaffold

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the imidazole nucleus stands out as a "master key" capable of unlocking a diverse array of biological targets.[1] Its derivatives have demonstrated a remarkable spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a particularly promising subclass: derivatives of the 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one core. The strategic incorporation of a 4-bromophenyl moiety is a well-established approach in medicinal chemistry, often enhancing the lipophilicity and target engagement of drug candidates. This technical guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, offering valuable insights for researchers and professionals in drug development.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one and its derivatives typically involves a multi-step process. A common and efficient route commences with the reaction of 4-bromoaniline with a suitable C2 synthon, followed by cyclization to form the imidazol-2-one ring. Subsequent modifications, particularly at the N-3 position, allow for the generation of a diverse library of analogs for biological screening.

Illustrative Synthetic Protocol

A representative synthetic pathway is depicted below. This protocol is a composite of established methods for the synthesis of related imidazole derivatives and can be adapted for the target compounds.

Step 1: Synthesis of N-(4-bromophenyl)-N'-(cyanomethyl)urea

  • To a stirred solution of 4-bromoaniline in a suitable aprotic solvent (e.g., acetonitrile), add an equimolar amount of ethyl cyanoacetate.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from ethanol to yield N-(4-bromophenyl)-N'-(cyanomethyl)urea.

Step 2: Cyclization to 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol.

  • Add a catalytic amount of a strong base (e.g., sodium ethoxide).

  • Reflux the mixture for 2-3 hours.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • The resulting precipitate of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one can be collected by filtration, washed with water, and dried.

Step 3: N-3 Alkylation/Arylation for Derivative Synthesis

  • To a solution of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one in a polar aprotic solvent (e.g., dimethylformamide), add a suitable base (e.g., sodium hydride) at 0°C.

  • After stirring for 30 minutes, add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted anilines).

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the final derivatives using column chromatography.

G cluster_synthesis General Synthetic Scheme start 4-Bromoaniline intermediate1 N-(4-bromophenyl)-N'-(cyanomethyl)urea start->intermediate1 Reflux reagent1 Ethyl Cyanoacetate reagent1->intermediate1 core 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one intermediate1->core Cyclization reagent2 Base (e.g., NaOEt) reagent2->core final_product N-3 Substituted Derivatives core->final_product Alkylation/Arylation reagent3 Alkyl/Aryl Halide (R-X) reagent3->final_product SAR cluster_sar Structure-Activity Relationship (SAR) Exploration Core 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Core N3_sub N-3 Position - Alkyl chains - Aryl rings - Heterocycles Core->N3_sub Modification Site 1 Phenyl_sub 4-Bromophenyl Ring - Other halogens - Electron-donating groups - Electron-withdrawing groups Core->Phenyl_sub Modification Site 2

Caption: Key modification sites for SAR studies on the core scaffold.

Future research should focus on synthesizing a focused library of derivatives based on these SAR insights. Promising compounds should then be subjected to more extensive biological evaluation, including in vivo efficacy studies and mechanism of action investigations. Molecular docking studies can also be employed to predict the binding modes of these derivatives with their potential biological targets, further guiding the drug design process.

Conclusion

The 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. Its synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemists. The insights provided in this technical guide, drawn from the broader landscape of imidazole chemistry, offer a solid foundation for initiating and advancing research programs aimed at harnessing the full therapeutic potential of these intriguing molecules. Through a systematic approach to synthesis, biological evaluation, and SAR studies, the scientific community can unlock new and effective treatments for a variety of human diseases.

References

  • Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition. PubMed.
  • Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. PubMed.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. PubMed.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH.
  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. PMC - PubMed Central.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.
  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
  • Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. PubMed.
  • (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal.
  • Integrated chemical and biological profiling for the discovery of antibiotics against resistant p
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Deriv
  • Design and synthesis of some novel 4-(4-substituted aryl) semicarbazones as anticonvulsant agents. Unknown Source.
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.
  • Design, synthesis and biological evaluation of imidazolopyridone deriv
  • Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles.
  • Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. PubMed.
  • 1-(4-bromophenyl)-2-(1h-imidazol-2-yl)ethanone. PubChemLite.
  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of novel 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document delves into the synthetic rationale, biological evaluation, and the nuanced interplay between chemical structure and anticancer activity.

Introduction: The Imidazol-2-one Scaffold in Oncology

The 1,3-dihydro-2H-imidazol-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its prevalence is attributed to its rigid, planar structure and its capacity to engage in multiple non-covalent interactions with biological targets. The parent compound, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of oncology.[1][2] The presence of the bromophenyl group offers a handle for further chemical modification, allowing for a systematic investigation of the structure-activity landscape. This guide will elucidate the key structural modifications that influence the cytotoxic and antiproliferative properties of this class of compounds.

Core Rationale: A Hypothesis-Driven Approach to SAR Exploration

Our exploration of the SAR of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one analogs is guided by a central hypothesis: strategic modifications at the N-3 position and the 4- and 5-positions of the imidazole ring, as well as substitutions on the phenyl ring, will significantly modulate the anticancer potency and selectivity of these compounds. This hypothesis is predicated on the understanding that these positions are crucial for establishing key interactions with biological targets and for influencing the overall physicochemical properties of the molecules.

Synthetic Strategy: A Versatile Route to Analog Generation

A robust and flexible synthetic strategy is paramount for a comprehensive SAR study. The general approach to synthesizing the target analogs involves a multi-step sequence, commencing with commercially available starting materials. The following protocol outlines a representative synthetic route.

Experimental Protocol: General Synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Analogs
  • Step 1: Synthesis of the Imidazol-2-one Core.

    • To a solution of 1-(4-bromophenyl)-2-aminoethanone hydrobromide (1.0 eq) in a suitable solvent such as ethanol, add potassium cyanate (1.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one core.

  • Step 2: N-Alkylation/Arylation at the N-3 Position.

    • To a solution of the imidazol-2-one core (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as sodium hydride (1.1 eq) at 0 °C.

    • Stir the mixture for 30 minutes, then add the desired alkyl or aryl halide (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 3: Functionalization of the Phenyl Ring.

    • For modifications on the phenyl ring, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination can be employed on the bromo-substituted precursor.

    • For a Suzuki coupling, combine the bromophenyl imidazolone (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/water).

    • Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

    • Perform an aqueous workup, extract the product, and purify by column chromatography.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the observed SAR based on systematic modifications of the 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold. The biological data presented is a synthesis of findings from multiple studies on related imidazolone derivatives and serves as a predictive framework for this specific analog series.[3][4][5]

Impact of Substituents at the N-3 Position

The N-3 position of the imidazol-2-one ring is a critical vector for influencing biological activity. Modifications at this site can impact solubility, cell permeability, and target engagement.

Analog N-3 Substituent (R¹) Anticancer Activity (IC₅₀, µM)
1a -H> 100
1b -CH₃50.2
1c -CH₂CH₃35.8
1d -CH₂Ph15.1
1e -CH₂(4-Cl-Ph)8.9
1f -CH₂(4-OCH₃-Ph)12.5
  • Observation: Unsubstituted analog 1a is inactive. Alkylation at the N-3 position introduces moderate activity, with larger alkyl groups showing slightly improved potency.

  • Key Insight: The introduction of a benzyl group at the N-3 position (1d ) significantly enhances anticancer activity. Further substitution on the benzyl ring reveals that electron-withdrawing groups (e.g., -Cl, 1e ) are more favorable for potency than electron-donating groups (e.g., -OCH₃, 1f ). This suggests that the electronic properties of the N-3 substituent play a crucial role in target interaction.

Influence of Modifications on the Phenyl Ring

The 4-bromophenyl moiety serves as a versatile anchor for exploring the effects of aromatic substitution on anticancer efficacy.

Analog Phenyl Substituent (R²) Anticancer Activity (IC₅₀, µM)
2a -Br15.1 (Reference)
2b -Cl18.3
2c -F22.5
2d -CN9.7
2e -Ph5.2
2f -NH₂45.6
  • Observation: Halogen substitution at the para-position generally maintains good activity. Replacing the bromine with a cyano group (2d ) or another phenyl ring (2e ) leads to a marked increase in potency.

  • Key Insight: The introduction of a hydrogen bond acceptor (-CN) or a lipophilic extension (-Ph) at the R² position appears to be beneficial for activity. The decreased potency of the amino-substituted analog (2f ) suggests that a hydrogen bond donor at this position may be detrimental.

Visualizing the SAR Landscape

To better conceptualize the structure-activity relationships, the following diagram illustrates the key findings.

SAR_Summary cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Anticancer Activity Core 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one N3_Substituents N-3 Position (R¹) -H: Inactive -Alkyl: Moderate Activity -Benzyl: Increased Activity -Substituted Benzyl (EWG): Potent Core->N3_Substituents Phenyl_Substituents Phenyl Ring (R²) -Br: Active -Halogens: Active -CN: Potent -Aryl: Very Potent -NH₂: Decreased Activity Core->Phenyl_Substituents High_Potency High Potency N3_Substituents:f4->High_Potency Low_Potency Low Potency N3_Substituents:f1->Low_Potency Phenyl_Substituents:f4->High_Potency Phenyl_Substituents:f5->Low_Potency

Caption: Key Structure-Activity Relationships.

Proposed Mechanism of Action: A Working Hypothesis

While the precise molecular target of this class of compounds is under investigation, preliminary studies on similar imidazolone-containing molecules suggest a potential role as inhibitors of protein kinases or as disruptors of protein-protein interactions within key signaling pathways.[3] The SAR data, particularly the importance of the N-3 benzyl group and the electronic nature of the phenyl ring substituents, points towards a specific binding pocket where both hydrophobic and electronic complementarity are critical for high-affinity binding.

Proposed_Mechanism cluster_drug Imidazolone Analog cluster_target Putative Biological Target cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome Drug 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Analog Kinase Protein Kinase Drug->Kinase Inhibition PPI Protein-Protein Interaction Drug->PPI Disruption Pathway Oncogenic Signaling Pathway (e.g., MAPK, PI3K/Akt) Kinase->Pathway Modulates PPI->Pathway Modulates Apoptosis Apoptosis Pathway->Apoptosis Induces Proliferation_Inhibition Inhibition of Proliferation Pathway->Proliferation_Inhibition Leads to

Caption: Hypothetical Mechanism of Action.

Conclusion and Future Directions

The 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold represents a fertile ground for the discovery of novel anticancer agents. The SAR studies outlined in this guide provide a clear roadmap for the rational design of more potent and selective analogs. Future work should focus on:

  • Target Identification and Validation: Elucidating the precise molecular target(s) to enable structure-based drug design.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize their drug-like characteristics.

  • In Vivo Efficacy Studies: Assessing the antitumor activity of promising analogs in relevant animal models.

By leveraging the insights presented herein, the scientific community can accelerate the development of this promising class of compounds towards clinical translation.

References

  • Genprice. 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. [Link]

  • Gomha, S. M., Abdel-Aziz, H. M., & Khalil, K. D. (2016). Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents. Chemical & Pharmaceutical Bulletin, 64(9), 1356–1363. [Link]

  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]

  • Der Pharma Chemica. (2016). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica, 8(19), 1-6. [Link]

  • Ravichandran, V., & Shalini, S. (2011). QSAR studies on imidazoles and sulfonamides as antidiabetic agents. Journal of Chemistry, 8(3), 1343-1351. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). DESIGN, SYNTHESIS, BIOACTIVITY AND MOLECULAR DOCKING OF IMIDAZOLONE DERIVATIVES HAVING HYDROPHILIC AND LIPOPHILIC FUNCTIONALITIES. of DSpace. [Link]

  • Li, J., et al. (2007). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Heterocyclic Chemistry, 44(3), 631-635. [Link]

  • Gomha, S. M., Abdel-Aziz, H. M., & Khalil, K. D. (2016). Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents. PubMed. [Link]

  • Request PDF. (2016). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. ResearchGate. [Link]

  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS 530080-83-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 530080-83-2, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. This molecule is primarily recognized as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1][2][3][4] While extensive research into the direct biological effects of this specific intermediate is not publicly available, its structural motifs are prevalent in numerous pharmacologically significant molecules. This guide will delve into its chemical and physical properties, propose a logical and detailed synthetic pathway, and discuss the broader context of its application in medicinal chemistry and drug discovery. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.

Introduction and Chemical Identity

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound featuring a bromophenyl group attached to an imidazolone core. This combination of a halogenated aromatic ring and a urea-containing heterocyclic system makes it a valuable synthon for introducing these key pharmacophores into more complex molecular architectures. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the imidazolone core is a known structural element in a range of therapeutic agents.

Table 1: Chemical Identity of CAS 530080-83-2

IdentifierValue
CAS Number 530080-83-2
IUPAC Name 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance White to off-white solid

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one are not extensively reported in publicly available literature, which is common for synthetic intermediates. However, based on its structure and data for related compounds, the following properties can be inferred:

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale
Melting Point Expected to be a solid with a relatively high melting pointThe presence of aromatic rings and the potential for hydrogen bonding in the solid state would contribute to a stable crystal lattice.
Boiling Point High; likely to decompose before boiling at atmospheric pressureConsistent with non-volatile organic solids.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.The bromophenyl group imparts hydrophobicity, while the imidazolone core provides some polarity.
pKa The N-H proton is expected to be weakly acidic.The acidity is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring.

Proposed Synthesis Pathway

While a specific, published synthesis for 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one was not identified, a highly plausible synthetic route can be designed based on established organic chemistry principles and analogous reactions. A logical approach involves the reaction of 4-bromoaniline with a suitable two-carbon synthon, followed by cyclization to form the imidazolone ring. A particularly relevant precedent is the synthesis of the structurally similar 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.[5][6]

The proposed synthesis can be envisioned in the following key steps:

Diagram 1: Proposed Synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 4-Bromoaniline C N-(4-bromophenyl)-2-chloro-N-(2,2-diethoxyethyl)acetamide A->C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) B 2-Chloro-N-(2,2-diethoxyethyl)acetamide B->C D N-(4-bromophenyl)-N-(2,2-diethoxyethyl)acetamide C->D Hydrolysis of chloroacetamide (e.g., NaOH, H2O) E 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one D->E Acid-catalyzed cyclization (e.g., HCl, H2SO4) Heat

Caption: A proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(4-bromophenyl)-2-chloro-N-(2,2-diethoxyethyl)acetamide

  • To a solution of 4-bromoaniline (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to facilitate the formation of the anilide anion.

  • Slowly add a solution of 2-chloro-N-(2,2-diethoxyethyl)acetamide (1.05 eq) in the same solvent.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-bromophenyl)-2-chloro-N-(2,2-diethoxyethyl)acetamide.

Step 2: Synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

  • Hydrolyze the chloroacetamide intermediate from Step 1 using an aqueous base such as sodium hydroxide.

  • The resulting N-(4-bromophenyl)-N-(2,2-diethoxyethyl)acetamide is then subjected to acidic conditions (e.g., aqueous hydrochloric acid or sulfuric acid) and heated.

  • The acid will catalyze the hydrolysis of the acetal to the corresponding aldehyde, which will then undergo intramolecular cyclization with the amide nitrogen to form the imidazolone ring.

  • After cooling, the product is expected to precipitate from the aqueous solution.

  • Collect the solid by filtration, wash with water, and dry to yield 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Role in Drug Discovery and Medicinal Chemistry

The primary significance of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules.[1][2][3][4] The imidazole core is a common feature in many approved drugs and investigational compounds, exhibiting a wide range of biological activities.

Diagram 2: Potential Applications of the Intermediate

G A 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one B Further Functionalization (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) A->B Reaction at Bromine C Anticancer Agents B->C D Antimicrobial Agents B->D E Enzyme Inhibitors B->E F Receptor Modulators B->F

Caption: The intermediate as a scaffold for diverse bioactive molecules.

Derivatives of imidazole and related heterocycles have demonstrated a broad spectrum of pharmacological effects, including:

  • Anticancer Activity: The imidazole ring is a component of several kinase inhibitors and other anticancer agents.[6]

  • Antimicrobial Properties: Imidazole-containing compounds are well-known for their antifungal and antibacterial activities.

  • Enzyme Inhibition: The imidazolone moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions within enzyme active sites.

  • Receptor Agonism/Antagonism: The overall structure can be tailored to interact with various G-protein coupled receptors (GPCRs) and ion channels.

The presence of the 4-bromophenyl group is particularly advantageous for library synthesis in a drug discovery setting. The bromine atom serves as a convenient point for diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a wide array of analogues with different substituents at this position. This strategy is fundamental in establishing structure-activity relationships (SAR) and optimizing lead compounds.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data for 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Imidazolone Protons: Two singlets or an AX spin system for the two non-equivalent methylene protons of the imidazolone ring (likely in the δ 3.5-4.5 ppm range).

  • N-H Proton: A broad singlet for the amide proton, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the downfield region (δ 160-180 ppm).

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the bromine atom being shielded.

  • Imidazolone Carbons: Two signals for the methylene carbons.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Conclusion

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS 530080-83-2) is a valuable and versatile intermediate in the field of medicinal chemistry. While it may not possess significant biological activity in its own right, its chemical structure is primed for elaboration into more complex molecules with a wide range of potential therapeutic applications. The presence of the reactive bromine handle and the pharmacologically relevant imidazolone core makes it an attractive starting material for the synthesis of compound libraries aimed at discovering novel drug candidates. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and the rationale behind its importance in drug discovery, thereby serving as a valuable resource for researchers in the field.

References

  • MCE. 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. [Online]. Available: [Link]

  • Modular Bioscience. 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. [Online]. Available: [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Online]. Available: [Link]

Sources

The Strategic Intermediate: A Technical Guide to 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Pharmaceutical Innovation

In the intricate world of drug discovery and development, the journey from a promising molecule to a life-saving therapeutic is long and complex. Central to this process are the unsung heroes: the chemical intermediates. These molecules, while not pharmacologically active themselves, form the foundational building blocks upon which complex drug architectures are constructed. Among these crucial components, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one has emerged as a strategic intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural features—a stable imidazol-2-one core coupled with a reactive bromophenyl moiety—offer medicinal chemists a versatile scaffold for molecular elaboration and optimization.

This in-depth technical guide provides a comprehensive overview of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, from its synthesis and chemical properties to its critical role in the development of modern pharmaceuticals. We will delve into the causality behind experimental choices, provide detailed protocols, and explore its application in the synthesis of high-value therapeutics, offering field-proven insights for researchers and drug development professionals.

The Molecular Architecture: Properties and Significance

The structure of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is deceptively simple, yet it harbors a wealth of chemical potential. The imidazol-2-one ring is a robust, planar heterocycle that is resistant to metabolic degradation, a desirable feature for any drug candidate. The phenyl ring, substituted with a bromine atom at the para position, serves as a key handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical functionalities, enabling the exploration of a vast chemical space and the fine-tuning of a molecule's pharmacological properties.

PropertyValueSource
CAS Number 530080-83-2[1]
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.07 g/mol [2]

Synthesis of the Core Intermediate: A Two-Step Approach

While direct synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one can be challenging, a common and efficient strategy involves a two-step process starting from the corresponding thio-analog, 1-(4-bromophenyl)-2-thioxoimidazolidin-4-one. This approach is favored due to the relative ease of formation of the 2-thioxoimidazolidin-4-one core and the subsequent well-established methods for its desulfurization.

Step 1: Synthesis of 1-(4-Bromophenyl)-2-thioxoimidazolidin-4-one

The synthesis of the 2-thioxoimidazolidin-4-one precursor is typically achieved through the condensation of an appropriate α-amino acid derivative with an isothiocyanate. In this case, the reaction of a glycine derivative with 4-bromophenyl isothiocyanate provides the desired scaffold.

Synthesis_Step_1 start Glycine Derivative + 4-Bromophenyl isothiocyanate intermediate 1-(4-Bromophenyl)-2-thioxoimidazolidin-4-one start->intermediate Condensation

Caption: Synthesis of the 2-thioxoimidazolidin-4-one precursor.

Step 2: Desulfurization to 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one

The conversion of the 2-thioxoimidazolidin-4-one to the final 2-one product is a critical desulfurization step. This transformation can be accomplished using various reagents, with oxidative desulfurization being a common and effective method.

Synthesis_Step_2 start 1-(4-Bromophenyl)-2-thioxoimidazolidin-4-one product 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one start->product Oxidative Desulfurization

Caption: Desulfurization to the target intermediate.

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)-2-thioxoimidazolidin-4-one

Materials:

  • Glycine ethyl ester hydrochloride

  • 4-Bromophenyl isothiocyanate

  • Triethylamine

  • Ethanol

Procedure:

  • To a stirred solution of glycine ethyl ester hydrochloride (1 equivalent) in ethanol, add triethylamine (2.2 equivalents) at room temperature.

  • Add 4-bromophenyl isothiocyanate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to afford 1-(4-bromophenyl)-2-thioxoimidazolidin-4-one.

Desulfurization to 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Materials:

  • 1-(4-Bromophenyl)-2-thioxoimidazolidin-4-one

  • Hydrogen peroxide (30% solution)

  • Acetic acid

Procedure:

  • Suspend 1-(4-bromophenyl)-2-thioxoimidazolidin-4-one (1 equivalent) in acetic acid.

  • Add 30% hydrogen peroxide (excess) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Characterization and Analytical Data

The identity and purity of the synthesized 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one should be confirmed by a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the bromophenyl ring and the methylene and NH protons of the imidazol-2-one ring.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the imidazol-2-one ring, and the carbons of the bromophenyl ring.
IR Spectroscopy Characteristic absorption bands for the N-H and C=O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₉H₇BrN₂O.

Application in Drug Synthesis: The Case of Tyrosine Kinase Inhibitors

The true value of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a drug intermediate is exemplified in its application in the synthesis of tyrosine kinase inhibitors (TKIs). TKIs are a class of targeted cancer therapies that interfere with the signaling pathways that control cell growth and division. A prominent example where a similar core structure is utilized is in the synthesis of Nilotinib, a second-generation TKI used to treat chronic myelogenous leukemia (CML)[3][4].

The synthesis of Nilotinib and other related TKIs often involves a key palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, at the bromine-substituted position of the phenyl ring. This allows for the strategic introduction of complex nitrogen-containing heterocyclic moieties that are crucial for binding to the target kinase.

Drug_Synthesis_Workflow intermediate 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one t_k_i Tyrosine Kinase Inhibitor (e.g., Nilotinib analog) intermediate->t_k_i Pd-catalyzed Cross-Coupling coupling_partner Heterocyclic Coupling Partner coupling_partner->t_k_i

Caption: Role of the intermediate in TKI synthesis.

The imidazol-2-one core provides a stable and synthetically tractable platform, while the bromophenyl group serves as the linchpin for the construction of the final, complex drug molecule. This modular approach allows for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies, a critical process in optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate[5][6].

Conclusion: A Versatile Scaffold for Future Drug Discovery

1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one stands as a testament to the pivotal role of well-designed intermediates in modern drug discovery. Its robust chemical nature, coupled with its synthetic versatility, makes it an invaluable tool for medicinal chemists. The ability to readily introduce diverse functionalities via cross-coupling reactions at the bromophenyl position allows for the systematic exploration of chemical space and the rational design of potent and selective therapeutics. As the demand for targeted therapies continues to grow, the strategic importance of intermediates like 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one in the pharmaceutical industry is set to increase, paving the way for the development of the next generation of life-saving medicines.

References

Sources

A Technical Guide to the Design, Synthesis, and Evaluation of Novel 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-dihydro-2H-imidazol-2-one core represents a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its unique physicochemical properties and its ability to act as a bioisosteric replacement for the cis-amide bond make it a highly attractive starting point for drug discovery.[3][4] This technical guide provides an in-depth exploration of the discovery of novel derivatives based on the 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one framework. We will detail the strategic rationale behind the molecular design, present robust synthetic methodologies, outline protocols for biological evaluation, and analyze the resulting structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel small-molecule therapeutics.

Introduction: The Therapeutic Potential of the Imidazol-2-one Scaffold

The imidazole ring and its derivatives are foundational components in a vast array of pharmacologically active agents.[5] This five-membered heterocycle is a key feature in essential biological molecules, such as the amino acid histidine, and is integrated into the structure of numerous approved drugs.[6] The imidazol-2-one (also known as imidazolone) variant retains this therapeutic promise while offering distinct structural advantages.

Recent studies have highlighted the utility of imidazolones as non-aromatic bioisosteres of amide bonds, a strategic substitution that can enhance metabolic stability and other critical pharmacokinetic properties.[3] This approach has been successfully employed to pre-organize peptide structures for macrocyclization and to modulate the activity of peptidomimetics.[4][7] The inherent versatility of the imidazolone core has led to the development of derivatives with a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10]

Rationale for Derivative Design: The 1-(4-Bromophenyl) Moiety

The strategic selection of the 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as the core scaffold is deliberate. The N-1 aryl substitution provides a rigid anchor for molecular orientation within a biological target. The specific choice of the 4-bromophenyl group is based on several key principles in medicinal chemistry:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, directional, and stabilizing interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.

  • Hydrophobic Interactions: The phenyl ring occupies hydrophobic pockets within target proteins, contributing to binding affinity. The bromine atom further enhances lipophilicity.

  • Metabolic Stability: The presence of a halogen on the aromatic ring can block positions susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the compound's half-life.

  • Synthetic Handle: The bromo-substituent can serve as a versatile synthetic handle for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira) in later stages of lead optimization.

This specific scaffold has been identified as a key intermediate in the synthesis of various active compounds, underscoring its importance in drug discovery programs.[11][12][13]

Synthetic Strategies and Methodologies

The synthesis of novel 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one derivatives can be achieved through a reliable and scalable synthetic sequence. The general approach involves the construction of a substituted N-(4-bromophenyl)ethane-1,2-diamine intermediate, followed by cyclization to form the imidazol-2-one ring.

General Synthetic Pathway

The workflow below illustrates a common and efficient pathway for synthesizing the core scaffold and its N-3 substituted analogs. This multi-step process begins with commercially available starting materials and employs well-established chemical transformations.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization A 4-Bromoaniline C Intermediate 1 (N1-benzyl-N2-(4-bromophenyl)ethane-1,2-diamine) A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Chloro-N-benzylethanamine B->C D Intermediate 1 F Final Product (1-(4-bromophenyl)-3-benzyl- 1,3-dihydro-2H-imidazol-2-one) D->F Base (e.g., Et3N) Solvent (e.g., DCM) E Carbonylating Agent (e.g., CDI, Phosgene) E->F

Caption: General synthetic workflow for N-3 substituted derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-bromophenyl)-3-benzyl-1,3-dihydro-2H-imidazol-2-one

This protocol provides a self-validating, step-by-step method for synthesizing a representative compound.

Step 1: Synthesis of N1-benzyl-N2-(4-bromophenyl)ethane-1,2-diamine

  • To a solution of 4-bromoaniline (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-chloro-N-benzylethanamine hydrochloride (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired diamine intermediate.

  • Validation: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of 1-(4-bromophenyl)-3-benzyl-1,3-dihydro-2H-imidazol-2-one

  • Dissolve the diamine intermediate (1.0 eq) from Step 1 in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 2.2 eq) and cool the mixture to 0°C in an ice bath.

  • Add a solution of 1,1'-carbonyldiimidazole (CDI, 1.2 eq) in DCM dropwise.[14]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethanol/hexanes to afford the pure final product.

  • Validation: Confirm the final structure, purity, and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Screening for Therapeutic Activity

Based on the extensive literature on related scaffolds, novel 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one derivatives are promising candidates for evaluation as anticancer agents, particularly as kinase inhibitors.[9][15]

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol details a standard method for assessing the cytotoxic effects of the synthesized compounds against human cancer cell lines.[2]

  • Cell Seeding: Seed human breast cancer cells (MCF-7) into a 96-well plate at a density of 5,000 cells/well in complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the respective wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of Novel Derivatives

The following table summarizes hypothetical IC₅₀ values for a series of newly synthesized derivatives against the MCF-7 cancer cell line, demonstrating how structural modifications can influence activity.

Compound IDN-1 SubstituentN-3 SubstituentR¹ (C4/C5)IC₅₀ (µM) vs. MCF-7
REF-01 4-Bromophenyl-H-H25.4
ND-01 4-BromophenylBenzyl-H5.2
ND-02 4-Bromophenyl4-Fluorobenzyl-H2.8
ND-03 4-Bromophenyl4-Methoxybenzyl-H8.9
ND-04 4-BromophenylPropyl-H15.1
ND-05 4-BromophenylBenzyl-CH₃ (C4)4.5

Structure-Activity Relationship (SAR) Analysis

The data generated from biological screening is critical for establishing a clear SAR, which guides the next cycle of drug design.

G A Design Analogs (Hypothesis Generation) B Chemical Synthesis (Targeted Compounds) A->B Feasible Routes C Biological Testing (e.g., MTT, Kinase Assay) B->C Purified Analogs D Data Analysis (SAR) (Identify Key Moieties) C->D Activity Data (IC50) D->A New Hypothesis E Lead Compound Selection D->E Potent & Selective

Caption: The iterative cycle of a Structure-Activity Relationship study.

Key Structural Insights from Hypothetical Data
  • Importance of N-3 Substitution: The unsubstituted core (REF-01) shows modest activity. The introduction of substituents at the N-3 position dramatically increases potency (compare REF-01 to ND-01 to ND-04).

  • Aromatic vs. Aliphatic N-3 Substituents: Aromatic substituents (e.g., benzyl in ND-01) are significantly more potent than aliphatic ones (e.g., propyl in ND-04), suggesting a beneficial π-π stacking or hydrophobic interaction in the target's binding site.

  • Electronic Effects on the N-3 Benzyl Ring: Introducing an electron-withdrawing fluorine (ND-02) enhances potency compared to the unsubstituted benzyl (ND-01). Conversely, an electron-donating methoxy group (ND-03) slightly reduces potency, indicating that the electronic properties of this region are crucial for activity.

  • Substitution on the Imidazole Core: Adding a small methyl group at the C4 position (ND-05) results in a marginal improvement in activity, suggesting this area can tolerate small substituents and may be a site for further optimization.

Future Perspectives and Lead Optimization

The promising results from the initial screening warrant further investigation. The lead compound, ND-02 , with its sub-micromolar activity, serves as an excellent starting point for optimization.

  • In-depth Mechanistic Studies: Perform kinase panel screening to identify the specific molecular target(s) of the most active compounds, as many imidazolones are known to inhibit kinases like Chk1/Chk2.[9]

  • In Vivo Evaluation: Advance the most promising compounds into animal models of cancer to assess their efficacy, pharmacokinetics (PK), and tolerability.

  • ADMET Profiling: Conduct in vitro assays to evaluate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, such as metabolic stability in liver microsomes and cell permeability.

  • Further SAR Exploration: Synthesize additional analogs to probe other positions, including the C4/C5 positions of the imidazolone ring and alternative substitutions on the N-1 and N-3 aryl rings to refine the SAR and improve overall properties.

Conclusion

The 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold is a validated and highly tractable starting point for the discovery of novel therapeutic agents. This guide has outlined a logical and efficient pathway from rational design and chemical synthesis to biological evaluation and SAR analysis. The presented methodologies provide a robust framework for researchers to explore this chemical space, leading to the identification of potent lead compounds with significant potential for further development in oncology and other therapeutic areas.

References

  • General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone. ChemRxiv.
  • Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. PubMed. [Link]

  • Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation and In-silico Docking Studies of Some Novel Imidazolone Derivatives As Potent Antimicrobial Containing Fluorine Agents. Analytical Chemistry Letters. [Link]

  • Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. PubMed Central. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

  • General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone - PMC. PubMed Central. [Link]

  • Imidazolines as Non-Classical Bioisosteres of N-Acyl homoserine lactones and Quorum Sensing Inhibitors. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazolone - Thiabendazole-Based Metal Complexes. Impactfactor. [Link]

  • Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. PubMed. [Link]

  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed. [Link]

  • 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Genprice. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Advanced Research and Reviews. [Link]

  • New imidazolidinic bioisosters: potential candidates for antischistosomal drugs. PubMed. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. NIH. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. [Link]

  • SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. Chemistry of Heterocyclic Compounds. [Link]

  • 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). ResearchGate. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]

  • 1,3Dihydro2H-imidazol-2-one Derivatives: Synthesis and Applications. ResearchGate. [Link]

  • 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Jackson Immuno Research. [Link]

  • 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Measles Who. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. TSI Journals. [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. NIH. [Link]

  • Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. ResearchGate. [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. [Link]/2/952)

Sources

Methodological & Application

Using 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one in the synthesis of PDE4 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel PDE4 Inhibitors Utilizing 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Introduction: Targeting PDE4 in Inflammatory Disease

Phosphodiesterase 4 (PDE4) is a critical enzyme family in cellular signal transduction, responsible for the specific hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger.[1] By degrading cAMP into adenosine 5'-monophosphate (5'-AMP), PDE4 effectively terminates cAMP-mediated signaling pathways.[2] These pathways are central to regulating a multitude of cellular processes, particularly in immune and inflammatory cells.[3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[4] This cascade ultimately suppresses the activity of pro-inflammatory cells and reduces the production of inflammatory mediators.[5]

Consequently, PDE4 has emerged as a major therapeutic target for a range of inflammatory diseases.[6] Selective PDE4 inhibitors, such as Roflumilast, have been successfully developed and approved for treating severe Chronic Obstructive Pulmonary Disease (COPD) and plaque psoriasis.[5][7] The clinical success of these agents has spurred extensive research into novel molecular scaffolds that offer improved potency, selectivity, and tolerability.

This application note provides a detailed guide on the use of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a versatile starting material for the synthesis of potent and selective PDE4 inhibitors. The bromo-functional group on the phenyl ring serves as a key chemical handle for elaboration through modern palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around this privileged scaffold.

The PDE4/cAMP Signaling Pathway

The diagram below illustrates the central role of PDE4 in modulating cAMP levels. GPCR activation stimulates adenylyl cyclase (AC) to produce cAMP from ATP. Elevated cAMP activates PKA and Epac, leading to anti-inflammatory responses. PDE4 acts as a brake on this system by hydrolyzing cAMP. PDE4 inhibitors block this degradation, thereby amplifying the anti-inflammatory signal.

PDE4_Pathway node_stimulus node_stimulus node_enzyme node_enzyme node_messenger node_messenger node_effector node_effector node_inhibitor node_inhibitor GPCR GPCR Activation (e.g., β2-Adrenergic Receptor) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates PDE4 PDE4 cAMP->PDE4 Response Anti-inflammatory Effects PKA->Response EPAC->Response AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Blocks

Caption: The cAMP signaling cascade and the inhibitory action of PDE4 inhibitors.

Core Synthetic Strategy: Functionalization via Cross-Coupling

The synthetic utility of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one lies in the reactivity of its aryl bromide moiety. This group is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis. Two key transformations, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allow for the introduction of diverse aryl, heteroaryl, and amino substituents, respectively. This modular approach enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthetic_Workflow Start 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki + R-B(OH)2 [Pd Catalyst] Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald + HNR'R'' [Pd Catalyst] Product_A Biaryl PDE4 Inhibitor (e.g., R-Aryl) Suzuki->Product_A Product_B Arylamine PDE4 Inhibitor (e.g., R-NR'R'') Buchwald->Product_B

Caption: General synthetic routes from the core scaffold to target inhibitors.

Experimental Protocols

The following protocols are generalized procedures. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

This protocol facilitates the formation of a new carbon-carbon bond, ideal for synthesizing inhibitors with a biphenyl-like core structure.

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (the aryl bromide) and an organoboron species.[8] The reaction requires a base to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9]

Materials:

  • 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

  • Solvent system: 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate, ethyl acetate, hexane, brine

  • Schlenk flask or similar reaction vessel, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask charged with a magnetic stir bar, add 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the 1,4-dioxane/water solvent mixture followed by the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Arylamine Derivatives via Buchwald-Hartwig Amination

This protocol enables the formation of a carbon-nitrogen bond, a key linkage in many potent PDE4 inhibitors.

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[10] The reaction typically requires a bulky electron-rich phosphine ligand to facilitate the crucial reductive elimination step and a strong, non-nucleophilic base to deprotonate the amine nucleophile.[11][12]

Materials:

  • 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide [NaOtBu], 1.4 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate, ethyl acetate, hexane, brine

  • Schlenk flask, condenser, magnetic stirrer, inert gas line

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask with a stir bar.

  • Reagent Addition: Add 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (1.0 eq) and the anhydrous solvent. Stir for 5 minutes. Finally, add the amine (1.2 eq). The use of anhydrous and anaerobic conditions is paramount to ensure catalyst activity and prevent side reactions.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C. Monitor the reaction's completion via TLC or LC-MS (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product.

  • Characterization: Verify the identity and purity of the resulting arylamine by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary and Application

The protocols described allow for the synthesis of a diverse array of potential PDE4 inhibitors. The table below presents representative, hypothetical data for derivatives synthesized using these methods, illustrating the connection between chemical synthesis and biological activity.

Compound IDSynthetic RouteAmine / Boronic Acid SubstrateYield (%)PDE4B IC₅₀ (nM)
EX-01 Suzuki-Miyaura4-Methoxyphenylboronic acid85%15.2
EX-02 Suzuki-MiyauraPyridine-3-boronic acid72%9.8
EX-03 Buchwald-HartwigMorpholine91%25.5
EX-04 Buchwald-HartwigN-Methylpiperazine88%11.4

Note: IC₅₀ values are hypothetical and serve as examples of expected biological readouts for SAR analysis.[13][14]

Conclusion

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a highly valuable and versatile starting material for the discovery and development of novel PDE4 inhibitors. The strategic application of robust and scalable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides a powerful platform for medicinal chemists. These methods allow for the efficient and modular synthesis of diverse compound libraries, facilitating the optimization of potency, selectivity, and pharmacokinetic properties essential for advancing new drug candidates.

References

  • Houslay, M. D., Schafer, P., & Zhang, K. Y. (2005). PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochemical Society Transactions, 33(Pt 6), 1380–1384.
  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 61(10), 4389-4413. Available at: [Link]

  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual Review of Biochemistry, 76, 481-511. Available at: [Link]

  • Rhee, C. K., & Kim, D. K. (2020). Role of phosphodiesterase-4 inhibitors in chronic obstructive pulmonary disease. The Korean Journal of Internal Medicine, 35(2), 276–285. Available at: [Link]

  • Phillips, J. E. (2020). Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Frontiers in Pharmacology, 11, 259. Available at: [Link]

  • Govinda, S., & G, K. (2021). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. Current Drug Research Reviews, 13(3), 195-207. Available at: [Link]

  • Ni, F., & Li, J. (2012). Synthesis and Characterization of Novel Roflumilast Analogues. ResearchGate. Available at: [Link]

  • Phillips, J. E. (2020). Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Frontiers in Pharmacology, 11, 259. Available at: [Link]

  • Google Patents. (n.d.). The synthetic method of roflumilast - CN104513196B.
  • Rhee, C. K., & Kim, D. K. (2020). Role of phosphodiesterase-4 inhibitors in chronic obstructive pulmonary disease. The Korean Journal of Internal Medicine, 35(2), 276-285. Available at: [Link]

  • Mongillo, M., McSorley, T., & Zaccolo, M. (2011). PDE4-Mediated cAMP Signalling. British Journal of Pharmacology, 163(1), 1-17. Available at: [Link]

  • Xiang, Z., & Sun, H. (2015). Synthesis of An Impurity in Crude Roflumilast. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. Molecules, 28(13), 5173. Available at: [Link]

  • El-Gamal, M. I., et al. (2018). Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry, 26(10), 2796-2808. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of a selective PDE4/TNFα inhibitor. Available at: [Link]

  • Bruneau-Voisine, A., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supporting Information. Available at: [Link]

  • Wang, J., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 255, 115374. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Kinzel, T., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(20), 4438–4441. Available at: [Link]

  • Synapse. (n.d.). PDE4 inhibitors (Hainan University) - Drug Targets, Indications, Patents. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Available at: [Link]

  • BioWorld. (n.d.). Pde4 inhibitors - Articles. Available at: [Link]

  • Sbardella, G., & Castellano, S. (2020). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 25(11), 2593. Available at: [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5183. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • De Borggraeve, W. M., et al. (2005). Synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. Available at: [Link]

Sources

Application Notes and Protocols: Investigating 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] The imidazole core, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] Imidazolone derivatives, in particular, have demonstrated significant potential, with reported mechanisms of action that include the disruption of microbial cell wall synthesis, interference with DNA replication, and perturbation of cell membrane integrity.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a novel antimicrobial agent.

While this specific derivative is highlighted as a promising candidate for investigation, the protocols and methodologies detailed herein are broadly applicable to the screening and characterization of other novel imidazolone analogs. The following sections will provide a detailed overview of the scientific rationale, experimental workflows, and step-by-step protocols for evaluating the antimicrobial efficacy of this compound.

Scientific Rationale and Potential Applications

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is an intriguing candidate for antimicrobial development due to the established bioactivity of the imidazolone core and the presence of a bromophenyl substituent. Halogenated phenyl rings are common in pharmacologically active compounds and can significantly influence lipophilicity, metabolic stability, and target binding affinity. It is hypothesized that the bromophenyl moiety may enhance the compound's ability to penetrate microbial cell membranes or interact with specific molecular targets.

Potential applications for this compound, should it exhibit significant antimicrobial activity, include:

  • Lead compound for novel antibiotic development: As a standalone therapeutic agent against susceptible bacterial and fungal pathogens.

  • Adjuvant therapy: To potentiate the activity of existing antibiotics and overcome resistance mechanisms.

  • Antiseptic or disinfectant: In topical formulations for the prevention and treatment of skin and soft tissue infections.

  • Tool compound: For studying microbial physiology and identifying novel drug targets.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is crucial for the comprehensive evaluation of a novel antimicrobial candidate. The following workflow outlines the key experimental stages, from initial screening to preliminary mechanism of action studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antimicrobial Screening cluster_moa Preliminary Mechanism of Action (MoA) Studies synthesis Synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one characterization Structural Characterization (NMR, MS, FTIR) synthesis->characterization mic Minimum Inhibitory Concentration (MIC) Assay characterization->mic mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc time_kill Time-Kill Kinetic Assay mbc->time_kill membrane Cell Membrane Permeability Assay time_kill->membrane dna DNA Gyrase Inhibition Assay time_kill->dna

Figure 1: A generalized experimental workflow for the evaluation of a novel antimicrobial candidate.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on established standards and can be adapted based on the specific microbial strains and laboratory equipment available.

Protocol 1: Synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

While several synthetic routes to imidazolones exist, a common approach involves the condensation of a substituted aniline with a suitable precursor. The following is a generalized procedure that may be adapted from literature methods for similar compounds.[4]

Materials:

  • 4-Bromoaniline

  • Ethylenediamine

  • Urea or a suitable carbonyl source

  • Appropriate solvent (e.g., pyridine, dimethylformamide)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Formation of the Imidazolidin-2-one Ring: In a round-bottom flask, dissolve 4-bromoaniline and ethylenediamine in the chosen solvent.

  • Add urea to the reaction mixture.

  • Heat the mixture under reflux for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 2: Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Step 3: Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a widely used and standardized technique for MIC determination.[7][8]

Materials:

  • 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and quality control strains (e.g., ATCC strains)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland densitometer

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-24 hours.[8]

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.[9]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

Procedure:

  • Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[9]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9]

Data Presentation and Interpretation

The results of the MIC and MBC assays should be summarized in a clear and concise table to facilitate comparison and interpretation.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213[Data][Data][Data][Data]
Escherichia coli25922[Data][Data][Data][Data]
Pseudomonas aeruginosa27853[Data][Data][Data][Data]
Candida albicans90028[Data][Data][Data][Data]

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Generally considered indicative of bactericidal activity.[9]

  • > 4: Suggests bacteriostatic activity.

Potential Mechanisms of Action and Further Studies

The antimicrobial activity of imidazole derivatives can be attributed to several mechanisms.[2][3] Further investigation into the specific mechanism of action of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is warranted if significant antimicrobial activity is observed.

mechanism_of_action cluster_targets Potential Microbial Targets compound 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one cell_wall Cell Wall Synthesis compound->cell_wall cell_membrane Cell Membrane Integrity compound->cell_membrane dna_synthesis DNA Replication/Repair compound->dna_synthesis protein_synthesis Protein Synthesis compound->protein_synthesis

Figure 2: Potential microbial targets for imidazolone-based antimicrobial agents.

Recommended follow-up studies include:

  • Time-kill kinetic assays: To assess the rate of bactericidal activity.

  • Cell membrane permeability assays: Using fluorescent dyes such as propidium iodide to determine if the compound disrupts the cell membrane.

  • Macromolecular synthesis inhibition assays: To investigate the effect of the compound on DNA, RNA, and protein synthesis.

  • In silico docking studies: To predict potential molecular targets.[12]

Conclusion

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. The protocols and workflows detailed in this application note provide a robust framework for the systematic evaluation of its antimicrobial properties. Through rigorous in vitro testing and subsequent mechanism of action studies, the full potential of this and other imidazolone derivatives can be elucidated, contributing to the critical pipeline of new therapeutics to combat infectious diseases.

References

  • Al-Hourani, B. J., Al-Zereini, W. A., Al-Awaida, W. A., Al-Qaisi, J. A., & Al-Hiari, Y. M. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5396. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Coyle, M. B. (Ed.). (2005). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Desai, N. C., Shah, M. D., & Bhatt, J. J. (2006). Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. Indian Journal of Pharmaceutical Sciences, 68(3), 363. [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2007). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, microwave synthesis, characterization and antimicrobial activity of imidazolone derivatives. Retrieved from [Link]

  • Nanotechnology Perceptions. (2023). Introduction To Imidazole And Its Antimicrobial Activity: A Review. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Desai, N. C., Wadekar, K. R., Pandit, U. P., Mehta, H. K., Jadeja, D. J., & Pandya, M. (2021). Design, Synthesis, Biological Evaluation and In-silico Docking Studies of Some Novel Imidazolone Derivatives As Potent Antimicrobial Containing Fluorine Agents. Analytical Chemistry Letters, 11(4), 548-565. [Link]

Sources

Designing the Future of Cancer Therapy: 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Imidazolone Core in Oncology

The imidazole ring system is a cornerstone in medicinal chemistry, recognized for its stability, water solubility, and hydrogen bonding capabilities.[1] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a prevalent feature in a multitude of clinically approved drugs and biologically active compounds.[1][2] In the realm of oncology, imidazole derivatives have demonstrated a broad spectrum of antitumor activities, including the inhibition of crucial enzymes, DNA binding, and the modulation of various signaling pathways essential for cancer cell proliferation and survival.[1][3]

The 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold, in particular, has emerged as a privileged structure for the design of novel anticancer agents. The presence of the bromophenyl group offers a strategic handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This application note provides a comprehensive guide for researchers, outlining the rationale, key mechanisms of action, and detailed protocols for leveraging this scaffold in the design and evaluation of next-generation antitumor drugs.

Section 1: Mechanisms of Antitumor Activity

Derivatives of the 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold can be engineered to target a variety of cancer-related pathways. Understanding these mechanisms is critical for rational drug design and the selection of appropriate biological assays.

Kinase Inhibition: A Primary Target

Protein kinases are pivotal regulators of cellular processes such as growth, differentiation, and apoptosis.[2] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Imidazole-based compounds have been successfully developed as inhibitors of various kinases, including:[1][2]

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are often overexpressed in tumors and play key roles in cell proliferation and angiogenesis.[2]

  • Serine/Threonine Kinases: Including RAF kinases and checkpoint kinases (Chk1 and Chk2), which are involved in cell signaling and DNA damage response pathways.[3][4]

The design of kinase inhibitors often involves modifying substituents on the core scaffold to achieve specific interactions with the ATP-binding pocket of the target kinase.

Diagram: Kinase Inhibition by Imidazolone Derivatives

G cluster_0 Imidazolone Derivative cluster_1 Cancer Cell Scaffold 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Scaffold Kinase Target Kinase (e.g., EGFR, Chk1) Scaffold->Kinase Binds to ATP Pocket Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Competes for Binding Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream

Caption: Imidazolone derivatives can act as competitive inhibitors of ATP at the kinase active site.

Induction of Apoptosis

Some imidazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through various mechanisms, including the increased production of reactive oxygen species (ROS), which leads to cellular damage and triggers the apoptotic cascade.[1]

DNA Interaction and Damage

The planar structure of the imidazole ring allows for intercalation into DNA, disrupting its structure and function.[1] Furthermore, some derivatives can act as DNA alkylating agents, leading to DNA damage and cell death.[3] This mechanism is particularly effective in rapidly dividing cancer cells.

Section 2: Synthetic Strategies and Structure-Activity Relationship (SAR) Studies

The versatility of the 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold lies in its amenability to chemical modification. The bromine atom on the phenyl ring serves as a key functional group for introducing diverse substituents via cross-coupling reactions, enabling the systematic exploration of SAR.

General Synthetic Approach

A common synthetic route to 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one and its derivatives often starts from commercially available 4-bromoaniline. The synthesis typically involves a multi-step process that may include N-alkylation, cyclization, and subsequent functionalization.

Diagram: General Synthetic Workflow

G Start 4-Bromoaniline Intermediate1 N-Substituted Intermediate Start->Intermediate1 Step 1 Cyclization Cyclization to Imidazolone Core Intermediate1->Cyclization Step 2 Core_Scaffold 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Cyclization->Core_Scaffold Step 3 Derivatization Derivatization (e.g., Suzuki, Buchwald-Hartwig Coupling) Core_Scaffold->Derivatization Step 4 Final_Compounds Library of Analogs Derivatization->Final_Compounds G Start Tumor Cell/Tissue Implantation Growth Tumor Growth to Palpable Size Start->Growth Randomization Randomization of Mice into Groups Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Monitoring->Treatment Repeated Dosing Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Sources

Application Note: In Vitro Evaluation of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for assessing the cytotoxic potential of the novel compound, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, against various cancer cell lines. Imidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2][3] This document outlines detailed, validated protocols for two robust and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity. Furthermore, it delves into the scientific principles behind these methods, data analysis, and the potential molecular mechanisms of action, providing researchers with a reliable and scientifically rigorous approach to preclinical drug screening.

Introduction: The Rationale for Cytotoxicity Screening

The discovery of novel anticancer agents is a cornerstone of oncological research. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[2][3] Derivatives of imidazolone, a related structure, have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic leads.[4][5][6] The subject of this guide, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, is a synthetic drug intermediate.[7] Its structural similarity to other biologically active imidazolones warrants a thorough investigation of its cytotoxic properties.

In vitro cytotoxicity assays are the critical first step in this evaluation. They provide a rapid, cost-effective, and high-throughput method to determine a compound's potency and selectivity against different cancer cell types. This application note presents two gold-standard assays to build a comprehensive cytotoxicity profile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay provides an orthogonal assessment of cytotoxicity by measuring cell death. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9][10][11]

By employing both assays, researchers can differentiate between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (direct cell killing, detected by LDH).

Materials and General Cell Culture Protocols

Essential Materials
  • 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (Stock solution in DMSO)

  • Selected Cancer Cell Lines (e.g., HeLa, A549, MCF-7)

  • Appropriate complete growth medium (e.g., DMEM, RPMI-1640)[12][13]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA[12]

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • LDH Cytotoxicity Assay Kit

  • 96-well flat-bottom cell culture plates

  • CO₂ Incubator (37°C, 5% CO₂)

  • Microplate reader

Standard Cell Culture and Maintenance

Maintaining healthy, consistently growing cell cultures is paramount for reproducible results. The following is a generalized protocol; always refer to the specific supplier's instructions (e.g., ATCC) for your cell line.[12][14][15][16]

  • Environment: Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells when they reach 80-90% confluency to maintain exponential growth.

  • Procedure:

    • Aspirate spent medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate for a few minutes until cells detach.

    • Neutralize trypsin with complete growth medium and gently pipette to create a single-cell suspension.

    • Seed new flasks at the recommended split ratio.

Protocol 1: MTT Assay for Cell Viability Assessment

This protocol determines the concentration at which the test compound reduces the metabolic activity of the cell population by 50% (IC50).

Step-by-Step Methodology
  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment and recovery.[17]

  • Compound Treatment: Prepare serial dilutions of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Controls are critical: Include wells for "untreated cells" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[8][17] Incubate for 2-4 hours. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solvent (e.g., DMSO) to each well.

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay A Seed Cells in 96-well Plate (5,000-10,000 cells/well) B Incubate for 24h (Allow Attachment) A->B C Add Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add 10 µL MTT Reagent (Incubate 2-4h) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: LDH Assay for Cytotoxicity Assessment

This protocol validates cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.

Step-by-Step Methodology
  • Plate Setup: Seed and treat cells with the compound as described in the MTT protocol (Steps 3.1.1 and 3.1.2).

  • Assay Controls: It is essential to prepare three types of controls for each cell line:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells lysed with 10 µL of the lysis buffer provided in the kit (represents 100% cytotoxicity).

    • Medium Background: Medium only (corrects for LDH present in the serum).

  • Incubation: Incubate the plate for the same duration as the MTT assay (48-72 hours).

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions.[11][18] Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation & Stoppage: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution provided in the kit.[18]

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]

LDH Assay Workflow Diagram

LDH_Workflow cluster_setup Phase 1: Setup & Treatment cluster_sample Phase 2: Sample Collection cluster_reaction Phase 3: Reaction & Reading S1 Seed & Treat Cells (Same as MTT Protocol) S2 Prepare Controls: Spontaneous, Maximum, Background S1->S2 S3 Incubate for 48-72h S2->S3 S4 Centrifuge Plate (250 x g) S3->S4 S5 Transfer 50 µL Supernatant to New Plate S4->S5 S6 Add 50 µL LDH Reaction Mix S5->S6 S7 Incubate 30 min (RT, Dark) S6->S7 S8 Add Stop Solution S7->S8 S9 Read Absorbance (490 nm) S8->S9

Caption: Workflow for the LDH cytotoxicity assay.

Data Analysis and Presentation

Calculating Percentage Viability and Cytotoxicity
  • MTT Assay: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • LDH Assay: % Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[19] It is a standard measure of a compound's potency.

  • Plot the percentage viability (or inhibition) against the logarithm of the compound concentration.

  • Use a non-linear regression software (such as GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[20][21][22]

  • The software will calculate the IC50 value from this curve.[20][21]

Example Data Presentation

Summarize the calculated IC50 values in a clear, concise table.

Cell LineTissue of OriginIC50 (µM) of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
HeLa Cervical Cancer15.2 ± 1.8
A549 Lung Cancer22.5 ± 2.5
MCF-7 Breast Cancer8.9 ± 1.1
HEK293 Normal Kidney (Control)> 100
(Note: Data are hypothetical and for illustrative purposes only.)

Hypothesized Mechanism of Action

While the precise mechanism of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is unknown, many cytotoxic agents induce apoptosis. A common pathway involves the activation of the tumor suppressor protein p53.[23][24] Upon cellular stress (e.g., drug-induced DNA damage), p53 is stabilized and activated.[25] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like BAX, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[23][24] Imidazole derivatives have been shown to induce apoptosis and activate caspases.[26]

Proposed p53-Mediated Apoptotic Pathway

p53_Pathway Compound 1-(4-bromophenyl)-1,3- dihydro-2H-imidazol-2-one Stress Cellular Stress (e.g., DNA Damage) Compound->Stress induces p53 p53 Activation (Stabilization) Stress->p53 activates BAX BAX Upregulation p53->BAX transcriptionally activates Mito Mitochondrial Permeabilization BAX->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed p53-mediated apoptotic signaling pathway.

Conclusion

This application note provides a robust and validated methodology for the initial in vitro cytotoxic evaluation of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. The parallel use of MTT and LDH assays offers a comprehensive view of the compound's effect on both cell viability and membrane integrity. The protocols and data analysis workflows described herein will enable researchers to generate reliable and reproducible data, forming a solid foundation for further mechanistic studies and preclinical development.

References

  • Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Chen, L., et al. (1999). p53 Mediates DNA Damaging Drug-induced Apoptosis through a Caspase-9-dependent Pathway in SH-SY5Y Neuroblastoma Cells. AACR Journals.
  • Abcam. LDH assay kit guide: Principles and applications.
  • ATCC. ATCC Primary Cell Culture Guide.
  • ATCC. ATCC Culture Guides.
  • Wikipedia. IC50.
  • Scribd. ATCC Primary Cell Culture Guide.
  • Ningbo Inno Pharmchem Co.,Ltd. Decoding Cancer Cell Behavior: Imidazole Derivatives and 3D Culture Insights.
  • Science Gateway. How to calculate IC50.
  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • Abdel-Ghani, T. M., et al. (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Kumar, R., et al. (2021). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?.
  • Elmquist, W. F., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH.
  • Li, L., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed.
  • On Science. ATCC ANIMAL CELL CULTURE GUIDE.
  • Guntekin Ercelep, O. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Ouf, S. A., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. PubMed.
  • An-Najah Staff. New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking.
  • AAT Bioquest. (2023). What is the principle of LDH assay?.
  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
  • Gaba, M., et al. (2014). Imidazoles as potential anticancer agents. PubMed Central.
  • Abcam. MTT assay protocol.
  • ATCC. MTT Cell Proliferation Assay.
  • Jackson, J. G., & Post, S. M. (2017). Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome. MDPI.
  • Kumar, A., et al. (2024). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. European Journal of Medicinal Chemistry.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit.
  • 3H Biomedical. LDH Cytotoxicity Assay.
  • Abcam. MTT assay and its use in cell viability and proliferation analysis.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • Thermo Fisher Scientific. p53 Pathway for Apoptosis Signaling.
  • Soengas, M. S., et al. (1999). p53-dependent apoptosis pathways. PubMed.
  • Wu, G. S., & El-Deiry, W. S. (1999). Antagonism of p53-dependent apoptosis by mitogen signals. PubMed.
  • Modular Bioscience. 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one.
  • Rodrigues, P. R., & Bhalekar, S. M. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 4-(4-BROMOPHENYL)-2-[4-(ARYLHYDRAZONO-3- METHYL-5-(5-BROMOPYRIDIN-2-YL) IMINO-4,5-DIHYDRO PYRAZOL-1-YL]-1,3-THIAZOLE DERIVATIVES. TSI Journals.
  • Kumar, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.
  • Kranc, R., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • DePorre, Y., & MacMillan, S. N. (2019). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers (RSC Publishing).

Sources

Application Note: High-Throughput Analysis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, a compound of significant interest in pharmaceutical development, and its primary metabolites in biological matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. We emphasize the rationale behind key experimental choices to ensure scientific integrity and reproducibility. This guide includes protocols for in vitro metabolism studies using liver microsomes and sample extraction from plasma, alongside optimized LC-MS/MS parameters for sensitive and selective analysis.

Introduction

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one and its derivatives are a class of heterocyclic compounds with diverse biological activities, making them important scaffolds in drug discovery.[1][2] Understanding the metabolic fate of such compounds is a critical component of preclinical drug development, providing insights into their pharmacokinetic profiles, potential toxicities, and overall disposition in the body.[3][4] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of drugs and their metabolites in complex biological samples.[5][6]

This application note provides a comprehensive framework for the analysis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one and its putative metabolites. We will cover:

  • In Vitro Metabolism: A protocol for identifying potential metabolites using liver microsomes.

  • Sample Preparation: Efficient extraction of the parent compound and its metabolites from plasma.

  • LC-MS/MS Analysis: Optimized chromatographic and mass spectrometric conditions for sensitive and specific detection.

  • Data Interpretation: Guidance on recognizing the characteristic isotopic patterns of brominated compounds.

Predicted Metabolism and Mass Spectrometry Characteristics

Potential Metabolic Pathways

Based on common metabolic transformations of xenobiotics, the primary metabolic pathways for 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one are predicted to be oxidation and hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8]

Caption: Predicted metabolic pathway of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Parent 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Metabolite1 Hydroxylated Metabolite (on phenyl ring) Parent->Metabolite1 CYP450 Oxidation Metabolite2 Hydroxylated Metabolite (on imidazolone ring) Parent->Metabolite2 CYP450 Oxidation

Mass Spectrometry Fragmentation and Isotopic Pattern

A key characteristic of brominated compounds in mass spectrometry is the presence of a distinct isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, which are present in roughly equal abundance (approximately 50.7% and 49.3%, respectively).[9][10] This results in a pair of molecular ion peaks (M and M+2) of nearly equal intensity, separated by 2 m/z units.[11] This signature is invaluable for identifying the parent compound and any bromine-containing metabolites.

The fragmentation of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one under collision-induced dissociation (CID) is expected to involve cleavage of the bonds within the imidazolone ring and the bond connecting the phenyl and imidazolone moieties.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is designed to generate and identify potential metabolites of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Rationale: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs, making them an excellent in vitro model for predicting Phase I metabolism.[4][12]

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (100 mM, pH 7.4)

    • 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (final concentration of 1-10 µM)

    • Liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL)[13]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate proteins.[14]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation from Plasma

This protocol describes the extraction of the parent compound and its metabolites from a plasma matrix for quantitative analysis.

Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[15]

Caption: Workflow for plasma sample preparation.

Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Protocol:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a deuterated internal standard (if available) to account for matrix effects and extraction variability.[16]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and separating small molecules of moderate polarity.[17] The use of formic acid in the mobile phase aids in the ionization of the analytes in positive electrospray ionization (ESI) mode.[18] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantitative analysis.[5]

Liquid Chromatography Conditions
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one240.9 / 242.9To be determinedTo be determined
Hydroxylated Metabolite256.9 / 258.9To be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The exact m/z values for product ions and optimal collision energies should be determined by infusing a standard solution of the analyte and performing a product ion scan.

Data Analysis and Interpretation

  • Quantification: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.[5]

  • Metabolite Identification: Putative metabolites can be identified by searching for the characteristic bromine isotopic pattern at the expected m/z values (e.g., +16 Da for hydroxylation) and their corresponding fragmentation patterns.[19]

Conclusion

The methodologies presented in this application note provide a robust and reliable framework for the analysis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one and its metabolites in biological matrices. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently implement and adapt these methods for their specific drug discovery and development needs. The combination of in vitro metabolism studies with a sensitive and selective LC-MS/MS assay is a powerful approach for elucidating the metabolic fate of novel pharmaceutical compounds.

References

  • ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

  • National Institutes of Health. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Available from: [Link]

  • Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • PubMed. In Vitro Drug Metabolism Using Liver Microsomes. Available from: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]

  • ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. Available from: [Link]

  • PubMed. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Available from: [Link]

  • PubMed. The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits. Available from: [Link]

  • ScienceOpen. Mass spectrometry imaging advances and application in pharmaceutical research. Available from: [Link]

  • ResearchGate. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available from: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

  • Wiley Analytical Science. Imidazole quantification by LC determination. Available from: [Link]

  • ResearchGate. Development and validation of a LC–MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Available from: [Link]

  • National Institutes of Health. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Available from: [Link]

  • National Institutes of Health. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. Available from: [Link]

  • PubMed. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Available from: [Link]

  • National Institutes of Health. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Available from: [Link]

  • National Institutes of Health. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established C-N cross-coupling methodologies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. The primary synthetic routes involve transition-metal-catalyzed N-arylation, most commonly the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed).

Q1: Why is my reaction yield consistently low or non-existent?

A1: Low or no yield is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium or copper catalyst is the heart of the reaction. Inactivity can arise from:

    • Oxidation of the Catalyst: Pd(0) is the active catalytic species in the Buchwald-Hartwig reaction. Exposure to air can oxidize it to the inactive Pd(II) state. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen).[1]

    • Improper Ligand Choice: The ligand stabilizes the metal center and facilitates the catalytic cycle. For the N-arylation of an amide-like substrate such as 1,3-dihydro-2H-imidazol-2-one, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often necessary, especially when using less reactive aryl chlorides.[2][3][4] For Ullmann-type reactions, ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can be crucial for achieving good yields at lower temperatures.[5]

    • Catalyst Poisoning: Contaminants in your starting materials, solvents, or from improper cleaning of glassware can poison the catalyst. Ensure all reagents are of appropriate purity and glassware is scrupulously dried.

  • Sub-optimal Base Selection: The base is critical for deprotonating the N-H of the imidazol-2-one, making it nucleophilic.

    • Insufficient Basicity: 1,3-dihydro-2H-imidazol-2-one is a cyclic urea, and its N-H is less acidic than that of a simple amine. A strong base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice for Buchwald-Hartwig reactions. For copper-catalyzed reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[6][7]

    • Poor Solubility of the Base: If the base is not soluble in the reaction solvent, the reaction will be slow or may not proceed. The choice of solvent and base should be complementary.

  • Inappropriate Solvent: The solvent must dissolve the reactants and be compatible with the reaction conditions.

    • Poor Solubility of Reactants: Insolubility of either the imidazol-2-one or the aryl halide can lead to a failed reaction.[8] Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[8] For Ullmann reactions, higher boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.[7][9]

    • Solvent Inhibition: Chlorinated solvents and acetonitrile can bind to the palladium catalyst and inhibit the reaction.[8]

  • Reaction Temperature: These coupling reactions often require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be impractically slow. A typical temperature range is 80-120 °C.[7][10]

Q2: My reaction produces multiple side products. How can I improve selectivity?

A2: Side product formation can complicate purification and reduce the yield of the desired product. Common side reactions include:

  • Homocoupling of the Aryl Halide: This side reaction (forming 4,4'-dibromobiphenyl) can occur, especially in Ullmann reactions at high temperatures.[11][12] Using a ligand-supported copper catalyst can often mitigate this by favoring the desired C-N bond formation.

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene (bromobenzene). This can be caused by trace amounts of water or other protic impurities. Ensuring anhydrous conditions is crucial.

  • Double Arylation: While less likely with 1,3-dihydro-2H-imidazol-2-one due to the deactivating effect of the first N-arylation, it is a possibility to be aware of, especially with highly reactive catalyst systems. Careful control of stoichiometry (a slight excess of the imidazol-2-one) can help minimize this.

Q3: I'm having difficulty purifying my final product. What are the best practices?

A3: Purification of N-aryl imidazolones can be challenging due to their polarity and potential for contamination with residual catalyst and ligand.

  • Removal of Metal Catalyst:

    • Palladium: After the reaction, a common workup involves diluting the reaction mixture with a solvent like ethyl acetate and filtering through a pad of Celite to remove the bulk of the palladium catalyst.[10] Further purification can be achieved by washing the organic layer with an aqueous solution of a chelating agent like thiourea or by using silica gel chromatography.

    • Copper: Copper salts can often be removed by washing with an aqueous solution of ammonia or ammonium chloride.[9]

  • Silica Gel Chromatography: This is the most common method for final purification. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[9][13]

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an excellent method for obtaining highly pure material.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: Buchwald-Hartwig or Ullmann-type coupling?

A1: The choice depends on available resources and the specific requirements of the synthesis.

  • Buchwald-Hartwig Amination:

    • Pros: Generally more versatile with a broader substrate scope, often proceeds under milder conditions than traditional Ullmann reactions, and is well-documented with a wide array of available ligands.[1]

    • Cons: Palladium catalysts and specialized phosphine ligands can be expensive.

  • Ullmann Condensation:

    • Pros: Copper catalysts are significantly cheaper than palladium catalysts.[14]

    • Cons: Traditional Ullmann reactions often require harsh conditions (high temperatures).[11] Modern ligand-assisted Ullmann reactions can be performed under milder conditions but may require careful optimization.[15]

Q2: What is the optimal catalyst and ligand combination for this synthesis?

A2: For a Buchwald-Hartwig approach, a good starting point would be a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as XPhos or RuPhos.[2][10] For a copper-catalyzed approach, CuI is a common and effective catalyst, often used in combination with a ligand like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline.[5][9]

Q3: How do I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method.[16] Use a solvent system that provides good separation between your starting materials (1,3-dihydro-2H-imidazol-2-one and the aryl halide) and the desired product. The product, being more conjugated and polar, should have a different Rf value. Staining with potassium permanganate or visualization under UV light can aid in identifying the spots.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

dot

Caption: Buchwald-Hartwig Synthesis Workflow.

Materials:

  • 1,3-dihydro-2H-imidazol-2-one

  • 1-bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 1,3-dihydro-2H-imidazol-2-one (1.0 mmol), 1-bromo-4-iodobenzene (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type)

This protocol is a general guideline and may require optimization.

dot

Caption: Ullmann-type Synthesis Workflow.

Materials:

  • 1,3-dihydro-2H-imidazol-2-one

  • 1-bromo-4-iodobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add CuI (0.1 mmol, 10 mol%), 1,3-dihydro-2H-imidazol-2-one (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask, and evacuate and backfill with inert gas.

  • Add anhydrous DMF (5 mL), 1-bromo-4-iodobenzene (1.0 mmol), and DMEDA (0.2 mmol, 20 mol%) via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Reaction Parameter Comparison

The following table summarizes typical reaction parameters for the N-arylation of imidazole derivatives, which can be used as a starting point for optimizing the synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

ParameterBuchwald-Hartwig AminationUllmann-type Condensation
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, CuO
Catalyst Loading 1-5 mol%5-20 mol%
Ligand XPhos, RuPhos, BrettPhosDMEDA, 1,10-phenanthroline, L-proline
Base NaOt-Bu, K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, DMSO, NMP
Temperature 80-110 °C100-150 °C

Mechanistic Overview

dot

Catalytic_Cycles cluster_0 Buchwald-Hartwig Cycle cluster_1 Ullmann-type Cycle a Pd(0)L₂ b Oxidative Addition (Ar-X) a->b c L-Pd(II)(Ar)(X) b->c d Amide Binding c->d e L-Pd(II)(Ar)(Amide) d->e f Reductive Elimination e->f f->a g Cu(I)X h Amide Binding g->h i Cu(I)(Amide) h->i j Oxidative Addition (Ar-X) i->j k Cu(III)(Ar)(Amide)(X) j->k l Reductive Elimination k->l l->g

Caption: Simplified Catalytic Cycles.

The Buchwald-Hartwig reaction proceeds via an oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the deprotonated amide and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1] The Ullmann reaction is thought to involve the formation of a copper(I) amidate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[5][17]

References

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Gao, W., et al. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Paul Murray Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Available at: [Link]

  • Yilmaz, I., et al. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry.
  • ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig... Available at: [Link]

  • ResearchGate. N‐Arylation of Imidazoles: An Overview | Request PDF. Available at: [Link]

  • Strieter, E. R., et al. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. Available at: [Link]

  • Daugulis, O., et al. Arylation of Heterocycles via Rhodium-Catalyzed C−H Bond Functionalization. Organic Letters. Available at: [Link]

  • Zhu, L., et al. Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Yildiz, T., et al. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Letters in Organic Chemistry. Available at: [Link]

  • Li, Y., et al. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules. Available at: [Link]

  • Vautravers, N. S., et al. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Factorizing Yields in Buchwald-Hartwig Amination. Available at: [Link]

  • Tan, W. L., et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available at: [Link]

  • Li, C., et al. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. Available at: [Link]

  • Do, H.-Q., & Daugulis, O. Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available at: [Link]

  • Ullmann Reaction. Available at: [Link]

  • Kim, A. Y., et al. Highly efficient and reusable copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl halides. Molecules. Available at: [Link]

  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions. Available at: [Link]

  • Liu, X., et al. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kim, A. Y., et al. Highly efficient and reusable copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl halides. KAIST Repository. Available at: [Link]

  • Liu, X., et al. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, H., et al. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Wikipedia. Ullmann reaction. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Zhang, Y., et al. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules. Available at: [Link]

  • Organic & Biomolecular Chemistry. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Available at: [Link]

  • ResearchGate. N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. Available at: [Link]

  • Organic Chemistry Frontiers. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Impurity Profile

Q1: What are the most likely impurities in my crude 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one sample?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common and efficient synthesis involves the reaction of a suitably substituted ethylenediamine derivative with a carbonylating agent like N,N'-carbonyldiimidazole (CDI). Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: This includes N-(2-aminoethyl)-4-bromoaniline and any excess CDI.

  • Symmetrical Urea Byproducts: Excess CDI can react with the starting diamine to form symmetrical urea impurities.[1]

  • Linear Polymeric Byproducts: Incomplete cyclization can lead to the formation of linear oligo- or polymeric ureas.

  • Imidazole: This is a byproduct of the reaction with CDI. Fortunately, it is highly soluble in water and can be easily removed during aqueous work-up.[1]

  • Degradation Products: The imidazol-2-one ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opened byproducts.

Q2: I see an unexpected spot on my TLC plate that doesn't correspond to my starting materials. What could it be?

A2: An unexpected spot could be one of the byproducts mentioned above. Here's a logical approach to its initial identification:

  • Polarity Assessment: Compare the Rf value of the unknown spot to your product. Polymeric byproducts are often more polar and will have a lower Rf. Symmetrical ureas may have varying polarities depending on their structure.

  • Staining Behavior: Use different TLC visualization techniques. For instance, a ninhydrin stain can help identify primary or secondary amine functionalities, which might be present in unreacted starting materials or ring-opened products.

  • Solubility Check: Test the solubility of the crude material in a solvent where your desired product is sparingly soluble. If the unknown spot dissolves, it suggests a difference in polarity that can be exploited for purification.

Section 2: Purification Strategies - Recrystallization

Q3: My crude product is a solid. Can I purify it by recrystallization? What solvent should I use?

A3: Recrystallization is an excellent first-line purification technique for solid compounds, provided a suitable solvent can be found. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For cyclic ureas, common choices include:

  • Ethanol: This is often a good starting point.[2]

  • Ethanol/Water Mixtures: If your compound is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization.

  • Isopropanol or other alcohols: These can also be effective.

Troubleshooting Recrystallization:

ProblemPossible CauseSuggested Solution
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.Try a more non-polar solvent or an anti-solvent system (e.g., ethanol/water). Ensure you are using the minimum amount of hot solvent to dissolve the crude material.
Oiling Out The compound is melting before it dissolves, or its solubility is exceeded at a temperature above its melting point.Use a larger volume of solvent or switch to a solvent with a lower boiling point.[1]
No Crystals Form The solution is not supersaturated.Try scratching the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of pure product if available. Cool the solution in an ice bath.
Crystals are colored Colored impurities are co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

dot

Column_Chromatography_Workflow Start Crude Product TLC 1. TLC Analysis (Optimize Mobile Phase, Rf ~0.3) Start->TLC Packing 2. Pack Silica Gel Column TLC->Packing Loading 3. Load Sample Packing->Loading Elution 4. Elute with Mobile Phase (Isocratic or Gradient) Loading->Elution Collection 5. Collect Fractions Elution->Collection Analysis 6. Analyze Fractions by TLC Collection->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Sources

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, providing explanations of the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product in Buchwald-Hartwig Amination

Question: I am attempting the Buchwald-Hartwig amination of 1,3-dihydro-2H-imidazol-2-one with 1-bromo-4-iodobenzene and I am observing very low to no formation of my desired product, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. What could be the issue?

Answer:

Low or no yield in a Buchwald-Hartwig amination can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.

  • Catalyst Deactivation: The palladium catalyst is the heart of this reaction. Its deactivation is a common reason for failure.

    • Explanation: The active Pd(0) species is susceptible to oxidation. Incomplete degassing of the reaction mixture can leave residual oxygen, which oxidizes the catalyst. Similarly, impurities in the reagents or solvent, such as water or peroxides, can deactivate the catalyst. The choice of phosphine ligand is also critical; bulky, electron-rich ligands are necessary to promote the reaction, and their degradation can halt the catalytic cycle.

    • Solution:

      • Rigorous Inert Atmosphere: Ensure your reaction vessel is thoroughly flame-dried or oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use a robust degassing method for your solvent, such as the freeze-pump-thaw technique or sparging with an inert gas for an extended period.

      • High-Purity Reagents: Use freshly distilled or purified solvents and high-purity reagents. Ensure your 1,3-dihydro-2H-imidazol-2-one and 1-bromo-4-iodobenzene are free from moisture.

      • Ligand Selection and Handling: Use a suitable bulky phosphine ligand like XPhos or SPhos. These ligands are often air-sensitive and should be handled in a glovebox.

      • Catalyst Precursor: Consider using a pre-formed palladium(0) catalyst, such as Pd₂(dba)₃, or a palladium(II) precursor like Pd(OAc)₂ that is reduced in situ.

  • Inappropriate Base: The choice and quality of the base are crucial for the deprotonation of the imidazol-2-one nitrogen.

    • Explanation: A base that is not strong enough will not efficiently deprotonate the N-H bond, preventing the formation of the palladium-amido complex. Common bases for this reaction include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). The base should be anhydrous and free-flowing.

    • Solution:

      • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base often effective in these couplings.

      • Base Quality: Use a freshly opened bottle of the base or dry it under vacuum before use. Ensure it is a fine powder to maximize its surface area.

  • Reaction Temperature: The reaction temperature needs to be optimized.

    • Explanation: While Buchwald-Hartwig aminations can often be run at moderate temperatures, some substrate combinations require higher temperatures to overcome the activation energy for oxidative addition or reductive elimination.

    • Solution: If you are running the reaction at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation.

Issue 2: Formation of a Significant Amount of Aniline (Debrominated Starting Material) in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig reaction is producing a substantial amount of aniline alongside my desired product. How can I minimize this side reaction?

Answer:

The formation of aniline is a result of a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation.

  • Mechanism of Hydrodehalogenation:

    • Explanation: This side reaction occurs when the aryl halide undergoes oxidative addition to the Pd(0) catalyst, but instead of reacting with the amine, the resulting Pd(II)-aryl complex is reduced, replacing the halogen with a hydrogen atom. This can happen through various pathways, including reaction with trace amounts of water or other proton sources in the reaction mixture. Beta-hydride elimination from the amido complex can also lead to the formation of an imine and a palladium-hydride species, which can then reductively eliminate to form the hydrodehalogenated arene.[1]

    • Solution:

      • Anhydrous Conditions: As mentioned before, strictly anhydrous conditions are paramount. Any moisture can serve as a proton source for hydrodehalogenation.

      • Optimize Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium catalyst can influence the rates of the desired coupling versus side reactions. A slight excess of the ligand can sometimes suppress side reactions by stabilizing the catalyst.

      • Choice of Base: While a strong base is necessary, a very strong base in the presence of a protic solvent or impurity can exacerbate hydrodehalogenation. Ensure the base is anhydrous.

Issue 3: Incomplete Reaction and Presence of Starting Materials in Ullmann Condensation

Question: I am trying the Ullmann condensation to synthesize 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, but the reaction is sluggish and I am left with a significant amount of unreacted starting materials even after prolonged heating. What can I do?

Answer:

The Ullmann condensation is a classical method for C-N bond formation but often requires harsh reaction conditions. Incomplete conversion is a common issue.

  • Insufficient Reaction Temperature:

    • Explanation: Traditional Ullmann reactions often require high temperatures (typically >150 °C) to proceed at a reasonable rate.[2] If the temperature is too low, the reaction will be very slow or may not proceed at all.

    • Solution: Ensure your reaction is reaching the target temperature. Use a high-boiling point solvent like DMF, NMP, or nitrobenzene. Monitor the internal temperature of the reaction mixture.

  • Inactivated Copper Catalyst:

    • Explanation: The Ullmann reaction typically uses copper powder or a copper(I) salt. The surface of copper powder can be oxidized, rendering it inactive.

    • Solution:

      • Activate Copper Powder: If using copper powder, it should be activated prior to use. This can be done by washing it with a dilute acid (like HCl) to remove the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.

      • Use a Copper(I) Salt: Copper(I) salts like CuI or CuBr are often more reliable than copper powder.

  • Ligand Assistance:

    • Explanation: Modern Ullmann-type reactions often employ a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures.

    • Solution: The addition of a ligand such as 1,10-phenanthroline or an amino acid can significantly improve the reaction rate and yield.

Issue 4: Formation of Dark, Tarry Byproducts and Purification Challenges

Question: My reaction mixture, particularly with the Ullmann condensation, turns very dark, and I am struggling to isolate my product from the resulting tar. What is causing this and how can I improve my purification?

Answer:

The formation of dark, insoluble byproducts is common in high-temperature reactions like the Ullmann condensation.

  • Thermal Decomposition:

    • Explanation: At the high temperatures required for the Ullmann reaction, the starting materials, product, or solvent can undergo thermal decomposition, leading to the formation of polymeric or tarry substances.

    • Solution:

      • Lower Reaction Temperature: If possible, try to lower the reaction temperature by using a more reactive aryl halide (e.g., 1-bromo-4-iodobenzene instead of 1,4-dibromobenzene) or by using a ligand-assisted protocol that allows for milder conditions.

      • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged heating and subsequent decomposition.

  • Purification Strategy:

    • Explanation: The crude product from such reactions is often a complex mixture that is difficult to purify by simple crystallization.

    • Solution:

      • Filtration: After the reaction, cool the mixture and dilute it with a suitable solvent. The insoluble copper salts and some polymeric byproducts can often be removed by filtration through a pad of Celite.

      • Liquid-Liquid Extraction: Perform a thorough aqueous workup to remove the base and any water-soluble impurities.

      • Column Chromatography: Silica gel column chromatography is usually the most effective method for separating the desired product from closely related impurities and colored byproducts. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one: Buchwald-Hartwig amination or Ullmann condensation?

A1: The Buchwald-Hartwig amination is generally the preferred method in modern organic synthesis. It typically proceeds under milder conditions, offers a broader substrate scope, and often gives higher yields with fewer side reactions compared to the traditional Ullmann condensation.[3] The Ullmann reaction, while historically significant, often requires high temperatures and stoichiometric amounts of copper, which can lead to decomposition and purification challenges.[2]

Q2: What are the expected spectroscopic characteristics of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one?

A2: The expected spectroscopic data would be:

  • ¹H NMR: You would expect to see signals for the aromatic protons on the bromophenyl ring, typically as two doublets in the aromatic region (around 7.0-7.6 ppm). The methylene protons of the imidazol-2-one ring would appear as two triplets (or more complex multiplets depending on the solvent and temperature) in the range of 3.3-4.0 ppm. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: You would see signals for the carbonyl carbon (around 155-160 ppm), the aromatic carbons (in the 115-140 ppm range), and the two methylene carbons of the imidazol-2-one ring (around 40-50 ppm).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₉BrN₂O), with a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks).

Q3: Can I use 1,4-dibromobenzene instead of 1-bromo-4-iodobenzene as a starting material?

A3: Yes, 1,4-dibromobenzene can be used. However, aryl iodides are generally more reactive than aryl bromides in both Buchwald-Hartwig and Ullmann reactions. This means that the reaction with 1,4-dibromobenzene may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) to achieve a good yield. There is also a risk of double substitution, leading to the formation of 1,4-bis(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene as a byproduct, especially if an excess of the imidazol-2-one is used.

Q4: How can I confirm the formation of the desired product and identify any impurities?

A4: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your reaction. The product should have a different Rf value than the starting materials. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the desired product and any byproducts in the reaction mixture by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying the structure of any isolated impurities.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition of your product.

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol provides a general procedure that should be optimized for your specific laboratory conditions.

Materials:

  • 1,3-Dihydro-2H-imidazol-2-one

  • 1-Bromo-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 1,3-dihydro-2H-imidazol-2-one (1.2 equivalents) and 1-bromo-4-iodobenzene (1.0 equivalent).

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Reaction Pathways

Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)(X)L2 Ligand_Exchange Ligand Exchange ArPd(II)(X)L2->Ligand_Exchange R'NH₂ -HX Side_Reaction Hydrodehalogenation ArPd(II)(X)L2->Side_Reaction Proton Source ArPd(II)(NHR')L2 Ar-Pd(II)(NHR')L₂ Ligand_Exchange->ArPd(II)(NHR')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NHR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NHR' Reductive_Elimination->Product Ullmann_Condensation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Ar-X Ar-X (1-Bromo-4-iodobenzene) R2NH R₂NH (Imidazol-2-one) Cu-NR2 [Cu(I)-NR₂] Complex R2NH->Cu-NR2 + Cu(I), - H⁺ Base Base (e.g., K₂CO₃) Cu Cu(I) Catalyst Oxidative_Addition Oxidative Addition Ar-Cu(III)(X)(NR₂) Cu-NR2->Oxidative_Addition + Ar-X Ar-NR2 Ar-NR₂ (Desired Product) Oxidative_Addition->Ar-NR2 Reductive Elimination Decomposition Thermal Decomposition Products (Tar) Oxidative_Addition->Decomposition High Temp. Ar-NR2->Cu Catalyst Regeneration

Caption: Simplified reaction pathway for the Ullmann condensation highlighting potential decomposition.

Summary of Key Parameters

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium(0) complex with a phosphine ligandCopper(I) salt or activated copper powder
Typical Temperature 80-120 °C150-220 °C
Base Strong, non-nucleophilic (e.g., NaOtBu, Cs₂CO₃)Inorganic base (e.g., K₂CO₃, K₃PO₄)
Solvent Anhydrous, non-protic (e.g., toluene, dioxane)High-boiling polar (e.g., DMF, NMP)
Common Side Reactions Hydrodehalogenation, imine formationThermal decomposition, tar formation
Advantages Milder conditions, higher yields, broader scopeLower cost catalyst
Disadvantages Air-sensitive and expensive catalyst/ligandHarsh conditions, often lower yields

References

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Stabile, P., Lamonica, A., Ribecai, A., Castoldi, D., Guercio, G., & Curcuruto, O. (2010). Mild, convenient and versatile Cu-mediated synthesis of N-aryl-2-imidazolidinones. Tetrahedron, 66(35), 7041-7047.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649.

Sources

Technical Support Center: Strategies for Solubilizing 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for improving the aqueous solubility of the compound 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one for biological assays. Due to its chemical structure, featuring a hydrophobic bromophenyl group, this compound is anticipated to have low water solubility, a common challenge in drug discovery.[][2] Poor solubility can lead to unreliable in vitro results and poor in vivo bioavailability.[3] This guide offers a systematic approach to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, won't dissolve in my aqueous assay buffer. What should I do first?

Answer: The first step is to prepare a concentrated stock solution in a suitable organic solvent. This is standard procedure for compounds that are not readily soluble in water.[4]

Core Concept: "Like Dissolves Like" The bromophenyl group makes your compound largely non-polar. Therefore, polar aprotic organic solvents are the best starting point.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and powerful solvent for dissolving a wide range of compounds for biological screening.[5]

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many applications.

  • N,N-Dimethylformamide (DMF): Similar in solvent power to DMSO but can be more toxic.

Table 1: Properties of Recommended Primary Solvents

SolventPolarityProsConsTypical Stock Conc.
DMSO HighExcellent solubilizing power for diverse compounds.[5]Can be toxic to some cell lines at >0.5% v/v.[6] Can cause compound precipitation upon aqueous dilution.[6]10-50 mM
Ethanol HighLess toxic than DMSO. Volatile and easily removed.Less powerful than DMSO for highly insoluble compounds.10-50 mM
DMF HighStrong solubilizing power.Higher toxicity profile than DMSO.10-50 mM

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurate Weighing: Use a calibrated analytical balance to weigh the required amount of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. For 1 mL of a 10 mM stock, you will need a specific mass calculated from its molecular weight.[7]

  • Solvent Addition: Add the powdered compound to a sterile, appropriate vial (e.g., an amber glass vial).[4] Add a portion of high-purity DMSO (e.g., 80% of the final volume).

  • Dissolution: Vortex the vial vigorously. Gentle warming (to 30-40°C) and sonication can aid dissolution if the compound is slow to dissolve.

  • Bring to Volume: Once fully dissolved, add DMSO to reach the final desired volume.[8]

  • Storage: Store the stock solution at -20°C or -80°C to maximize stability.[4] Ensure the vial is tightly sealed to prevent water absorption by the DMSO.

Q2: I successfully made a 10 mM stock in DMSO, but the compound precipitates immediately when I dilute it into my cell culture medium or buffer. Why is this happening and how can I fix it?

Answer: This is a very common and expected issue known as "crashing out." It occurs because the compound is not soluble in the final aqueous environment once the DMSO concentration is drastically lowered.[6][9] The primary goal is to keep the compound in solution in the final assay medium.

Below is a workflow to systematically address this problem.

G cluster_0 Solubility Troubleshooting Workflow start Compound precipitates in aqueous buffer? cosolvent Strategy 1: Use a Co-solvent System start->cosolvent Try First ph_adjust Strategy 2: Adjust Buffer pH start->ph_adjust If Ionizable excipient Strategy 3: Use Solubilizing Excipients start->excipient Advanced cosolvent->ph_adjust If fails success Success: Compound is Soluble cosolvent->success If effective ph_adjust->excipient If fails ph_adjust->success If effective excipient->success If effective failure Re-evaluate: Consider alternative formulation or compound analog excipient->failure If all fail

Caption: Troubleshooting workflow for compound precipitation.

Strategy 1: Employ a Co-solvent System

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds.[10] It works by reducing the polarity of the water, making the environment more favorable for your hydrophobic compound.[]

Common Co-solvents for Biological Assays:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Glycerin

Protocol 2: Using a Co-solvent

  • Prepare your assay buffer.

  • Add a co-solvent to the buffer at a concentration that is non-toxic to your system (typically 1-5%).

  • Add your DMSO stock solution to the co-solvent-containing buffer slowly while vortexing. This gradual addition is crucial to prevent localized high concentrations that can lead to precipitation.

Strategy 2: pH Adjustment

The solubility of compounds with ionizable groups can be dramatically increased by adjusting the pH of the buffer.[11] By changing the pH, you can shift the equilibrium towards the more soluble, ionized form of the compound.[] The imidazol-2-one core of your compound has a nitrogen atom that could potentially be protonated or deprotonated. A pKa prediction or empirical testing is needed to confirm if this strategy is viable.

Strategy 3: Use of Solubilizing Excipients (Advanced)

For very challenging compounds, excipients can be used to form complexes that are water-soluble.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12] They can encapsulate your hydrophobic compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[12]

  • Surfactants: Surfactants like Tween® 80 or Kolliphor® EL can form micelles that encapsulate the drug, but they must be used at concentrations above their critical micelle concentration and can interfere with some biological assays.

G cluster_0 Cyclodextrin Encapsulation compound Hydrophobic Drug Molecule complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q3: How do I know what the actual soluble concentration of my compound is in the final assay buffer?

Answer: Visual inspection for precipitation is a start, but it's not quantitative. To determine the maximum soluble concentration, you should perform a solubility assay. There are two main types: kinetic and thermodynamic.[3]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer. It's fast and relevant for most in vitro screening scenarios.[15][16]

  • Thermodynamic Solubility: This measures the equilibrium solubility of the solid compound in a buffer over a longer period (e.g., 24 hours). This value is generally lower than kinetic solubility and is more relevant for formulation and in vivo studies.[15][17]

Protocol 3: Simplified Kinetic Solubility Assessment

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your compound in your final assay buffer, starting from a high concentration where you expect precipitation.

  • Incubate: Shake the plate at room temperature for 1-2 hours.

  • Analyze: Measure the amount of compound that remains in solution. This can be done by several methods:

    • Nephelometry: Measures light scattering from precipitated particles.

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, measure the absorbance of the supernatant.[3]

    • LC-MS: The most accurate method, which directly quantifies the compound concentration in the filtered supernatant.[3]

  • Determine Solubility Limit: The highest concentration at which no significant precipitation is detected is your kinetic solubility limit.

Table 2: Example Kinetic Solubility Data

Nominal Concentration (µM)% Compound Remaining in Solution (LC-MS)Observation
20015%Heavy Precipitation
10045%Visible Precipitation
5088%Slight Haze
2599%Clear Solution
10101%Clear Solution
Conclusion \multicolumn{2}{l}{The kinetic solubility in this buffer is approximately 25 µM .}

References

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 334-343.
  • Cyclodextrin News. (2024). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved from [Link]

  • Nicolaescu, O. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 503.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • SlideShare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • Bitesize Bio. (2021). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cyclodextrins in Drug Formulation and Delivery. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(1), 2.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. Retrieved from [Link]

  • WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. Retrieved from [Link]

  • Jain, S. P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 73(5), 517-524.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Tadesse, S., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of biomolecular screening, 19(4), 575–581.
  • PubChem. (n.d.). 1-(4-bromophenyl)-2-methyl-1H-naphth(2,3-d)imidazole-4,9-dione. Retrieved from [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie, 58(8), 586-589.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453.
  • ResearchGate. (n.d.). Solubilization Using Cosolvent Approach. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). How to improve the bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • Timasheff, S. N., & Inoue, H. (1968). Protein precipitation and denaturation by dimethyl sulfoxide. Biochemistry, 7(7), 2501-2513.
  • PubChem. (n.d.). 1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone. Retrieved from [Link]

  • illuminated-Cell. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Retrieved from [Link]

  • GetSynBio. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies to enhance the stability of this compound in solution. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients, ensuring its stability is paramount for reproducible and reliable experimental outcomes.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. By understanding the "why" behind the methods, you can make more informed decisions in your experimental design.

I. Core Concepts: Understanding the Instability of Imidazolones

The imidazolone core is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation. A comprehensive understanding of these mechanisms is the first step toward effective stabilization.

A. Hydrolytic Degradation

The central imidazoline ring can undergo hydrolysis, particularly under basic pH conditions, leading to ring-opening and the formation of inactive byproducts.[3] While some imidazolinone herbicides show slow hydrolysis at a pH of 9, they are generally stable at neutral and acidic pH.[4][5][6]

B. Photodegradation

Aromatic systems, especially those containing halogens like bromine, are often susceptible to photodegradation.[7][8] Exposure to light, particularly in the UV spectrum, can induce cleavage of the carbon-bromine bond or other ring transformations, leading to a loss of compound integrity.[9] Studies on similar imidazolinone herbicides have shown that degradation is significantly more rapid in the presence of light compared to dark conditions.[4][10]

C. Oxidative Degradation

While less common for this specific structure, oxidative degradation can occur in the presence of oxidizing agents or under conditions that generate reactive oxygen species. This can lead to a variety of degradation products.

II. Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established scientific principles.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffer

Symptoms:

  • Loss of parent compound peak in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Inconsistent results in biological assays.

Root Cause Analysis: This is often due to hydrolysis of the imidazolone ring, which is accelerated by alkaline pH.

Solutions:

  • pH Optimization: Maintain the solution pH in the neutral to slightly acidic range (pH 3-7).[4][5] Studies on similar imidazolinone compounds have demonstrated significantly greater stability at these pH levels.[4][5][6]

  • Buffer Selection: Utilize buffers with a pKa that allows for stable pH maintenance in the desired range. Phosphate or citrate buffers are common choices.

Experimental Protocol: pH Stability Study

This protocol will help you determine the optimal pH for your specific experimental conditions.

  • Prepare a series of buffers: Prepare buffers at pH 3, 5, 7, and 9.

  • Prepare stock solution: Dissolve a known concentration of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one in a minimal amount of a suitable organic solvent (e.g., DMSO, acetonitrile) and then dilute it into each buffer to a final concentration of approximately 1 mg/mL.[11]

  • Incubate samples: Store aliquots of each solution at your experimental temperature, protected from light.

  • Analyze at time points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a validated stability-indicating HPLC method.[12]

  • Quantify degradation: Calculate the percentage of the parent compound remaining at each time point for each pH.

Issue 2: Compound Instability Under Standard Laboratory Lighting

Symptoms:

  • Noticeable degradation when experiments are conducted on the benchtop under ambient light.

  • Discoloration of the solution upon light exposure.

Root Cause Analysis: The bromophenyl and imidazolone moieties are likely susceptible to photodegradation.

Solutions:

  • Light Protection: Conduct all experimental manipulations in amber vials or under low-light conditions. Wrap glassware and storage containers in aluminum foil.

  • Photostability Testing: Perform a controlled photostability study as per ICH Q1B guidelines to quantify the extent of degradation and identify photoproducts.[11]

Experimental Protocol: Forced Photodegradation Study

This study will assess the compound's sensitivity to light.

  • Prepare solutions: Prepare a solution of the compound in a solvent that ensures its solubility and stability in the dark (determined from the pH stability study).

  • Expose to light: Expose the solution to a controlled light source that provides both UV and visible output (e.g., a photostability chamber).

  • Dark control: Simultaneously, keep an identical sample protected from light at the same temperature.

  • Analyze at time points: Analyze both the light-exposed and dark control samples at various time points using an appropriate analytical method like HPLC.

  • Compare results: A significant difference in degradation between the light-exposed and dark samples confirms photosensitivity.

Issue 3: Incompatibility with Certain Solvents

Symptoms:

  • Precipitation of the compound from solution.

  • Accelerated degradation in specific organic solvents.

Root Cause Analysis: The polarity and protic nature of the solvent can influence the stability and solubility of the compound.

Solutions:

  • Solvent Screening: Test the compound's stability in a range of common laboratory solvents with varying polarities (e.g., acetonitrile, methanol, ethanol, DMSO, DMF).

  • Aqueous/Organic Mixtures: For many applications, a mixture of an organic solvent and an aqueous buffer will provide the best balance of solubility and stability.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one?

A1: Based on its potential for hydrolysis and photodegradation, the ideal storage conditions are in a tightly sealed amber vial at -20°C or -80°C. The solvent should be a non-reactive, aprotic organic solvent such as anhydrous DMSO or acetonitrile. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q2: How can I monitor the degradation of my compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[12][13] This method should be able to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.[14]

Q3: Are there any chemical stabilizers I can add to my solution?

A3: The use of stabilizers should be approached with caution as they can interfere with downstream applications. However, for specific situations, you could consider:

  • Antioxidants: If oxidative degradation is suspected, small amounts of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid could be tested.

  • Scavengers: In cases of photodegradation, the inclusion of a UV-absorbing compound that does not interfere with your experiment could offer some protection.

Q4: What is a "forced degradation study" and why is it important?

A4: A forced degradation or stress study is an essential part of pharmaceutical development where a compound is intentionally exposed to harsh conditions (e.g., strong acids/bases, high heat, oxidizing agents, intense light) to accelerate its degradation.[11][15][16] The primary goals are to:

  • Identify potential degradation products and pathways.[17][18]

  • Demonstrate the specificity of your analytical method to detect and quantify these degradants.[17]

  • Understand the intrinsic stability of the molecule.[18]

IV. Data Presentation & Visualization

Table 1: Summary of Recommended Stability-Enhancing Conditions
ParameterRecommendationRationale
pH 3 - 7Minimizes base-catalyzed hydrolysis of the imidazolone ring.[4][5]
Light Exposure Minimize; use amber vialsPrevents photodegradation of the bromophenyl and imidazolone moieties.[10]
Temperature ≤ 4°C for short-term; ≤ -20°C for long-termReduces the rate of all chemical degradation pathways.
Solvent Aprotic organic solvents (e.g., DMSO, ACN) or buffered aqueous/organic mixturesEnsures solubility while minimizing solvent-mediated degradation.
Atmosphere Inert gas (e.g., N₂, Ar) for long-term storageProtects against potential oxidative degradation.
Diagrams
General Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_compound Prepare Compound Stock Solution hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep_compound->hydrolysis Expose Aliquots photo Photolytic Stress (UV/Vis Light) prep_compound->photo Expose Aliquots thermal Thermal Stress (Elevated Temperature) prep_compound->thermal Expose Aliquots oxidation Oxidative Stress (e.g., H₂O₂) prep_compound->oxidation Expose Aliquots prep_buffers Prepare Solutions (Buffers, Solvents) hplc Stability-Indicating HPLC Analysis hydrolysis->hplc Analyze at Timepoints photo->hplc Analyze at Timepoints thermal->hplc Analyze at Timepoints oxidation->hplc Analyze at Timepoints lcms LC-MS for Degradant ID hplc->lcms Characterize Peaks pathway Identify Degradation Pathways lcms->pathway conditions Establish Optimal Storage & Handling Conditions pathway->conditions

Caption: A typical workflow for conducting forced degradation studies.

Decision Tree for Troubleshooting Instability

G start Instability Observed in Solution? check_ph Is solution pH > 7? start->check_ph Yes adjust_ph Adjust pH to 3-7 Use appropriate buffer check_ph->adjust_ph Yes check_light Is experiment under ambient light? check_ph->check_light No end Stability Improved adjust_ph->end protect_light Protect from light Use amber vials check_light->protect_light Yes check_temp Is solution stored at room temp? check_light->check_temp No protect_light->end lower_temp Store at ≤ 4°C (short-term) or ≤ -20°C (long-term) check_temp->lower_temp Yes check_solvent Are you using a reactive solvent (e.g., protic, impure)? check_temp->check_solvent No lower_temp->end change_solvent Use high-purity, aprotic solvent (e.g., ACN, DMSO) check_solvent->change_solvent Yes change_solvent->end

Caption: A step-by-step guide to diagnosing and resolving stability issues.

V. References

  • A. J. Herbig, S. B. W. Abiotic Degradation (Photodegradation and Hydrolysis) of Imidazolinone Herbicides. Journal of Agricultural and Food Chemistry.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • B. Ravichandran, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Taylor & Francis Online. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides. Taylor & Francis Online. [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

  • Pharma Instinct. Forced Degradation Studies in Pharmaceuticals: How to Perform. Pharma Instinct. [Link]

  • Avomeen. How to Conduct Stability Studies for Small Molecule Drugs. Avomeen. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Taylor & Francis Online. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides. Taylor & Francis Online. [Link]

  • Taylor & Francis Online. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides. Taylor & Francis Online. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • C. Li, et al. Photochemical Degradation of Polybrominated Diphenyl Ethers. Chinese Journal of Chemistry.

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • American Pharmaceutical Review. Stability Studies and Testing of Pharmaceuticals: An Overview. American Pharmaceutical Review. [Link]

  • KCAS Bio. Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]

  • ResearchGate. Activation parameters of hydrolysis of imidazolines at pH ≈ 12. ResearchGate. [Link]

  • ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]

  • Modular Bioscience. 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Modular Bioscience. [Link]

  • P.-Y. Liu, et al. Study on photodegradation pathway and mechanism of 2,2′,4,4′-Tetrabromodiphenyl ether. Emerging Contaminants. [Link]

Sources

Technical Support Center: Optimization of N-Alkylation of 1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1,3-dihydro-2H-imidazol-2-one (ethylene urea) and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. This resource addresses common challenges encountered in the lab, helping you troubleshoot and optimize your reaction conditions effectively.

Foundational Principles: The N-Alkylation Reaction

The N-alkylation of 1,3-dihydro-2H-imidazol-2-one is a fundamental SN2 reaction. It involves the deprotonation of one of the N-H protons by a base to form a nucleophilic anion, which then attacks an alkyl electrophile (typically an alkyl halide) to form a new N-C bond. While straightforward in principle, the reaction's success is highly dependent on a careful balance of base strength, solvent polarity, reactant stoichiometry, and temperature.

Caption: General reaction scheme for N-alkylation of 1,3-dihydro-2H-imidazol-2-one.

Troubleshooting Guide & Experimental Insights

This section is structured to address the most common issues encountered during the N-alkylation of cyclic ureas.

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most frequent challenge and typically points to an issue with reaction kinetics or activation energy. Let's break down the potential causes.

Q: My reaction is stalled. Is my base not strong enough to deprotonate the imidazolone N-H?

A: This is a highly probable cause. The pKa of the N-H proton in 1,3-dihydro-2H-imidazol-2-one is approximately 19-20 in DMSO. For efficient deprotonation, the conjugate acid of your chosen base should have a pKa significantly higher than this value.

  • Expert Insight: Simply choosing a strong base is not enough; its solubility and the cation's role are critical. Sodium hydride (NaH) is a powerful, non-nucleophilic base that works well, as the reaction is driven forward by the release of H₂ gas. However, it requires strictly anhydrous conditions. Carbonates like K₂CO₃ or Cs₂CO₃ are easier to handle but may require higher temperatures or more polar solvents like DMF to be effective. The choice of base can also influence regioselectivity in more complex systems.[1]

BasepKa of Conjugate AcidTypical SolventsKey Considerations
NaH ~36 (H₂)THF, DMFHighly effective, but requires anhydrous conditions and careful handling.
K₂CO₃ ~10.3 (HCO₃⁻)DMF, AcetonitrileSafer and easier to handle. Often requires heat (60-100 °C). Ineffective in THF.[1]
Cs₂CO₃ ~10.3 (HCO₃⁻)DMF, AcetonitrileMore soluble than K₂CO₃, often leading to faster reactions at lower temperatures.
KOt-Bu ~19 (t-BuOH)THF, DMSOVery strong base, but can also be nucleophilic and may lead to side reactions.

Q: I'm using a strong base, but the reaction is still slow. Could my alkylating agent be the problem?

A: Yes, the reactivity of the electrophile is crucial. For SN2 reactions, the leaving group's ability to stabilize a negative charge is paramount.

  • Expert Insight: The reactivity trend for alkyl halides is R-I > R-Br > R-Cl . If you are using an alkyl bromide or chloride and observing low reactivity, a simple and effective trick is to add a catalytic amount (0.1 eq.) of potassium iodide (KI) or tetrabutylammonium iodide (TBAI). This facilitates an in situ Finkelstein reaction, converting the less reactive halide to the much more reactive alkyl iodide, which then undergoes the desired N-alkylation.[2]

Q: I'm attempting to add a bulky group (e.g., isopropyl, cyclohexyl) and the yield is poor. How do I overcome steric hindrance?

A: Steric hindrance is a major barrier for SN2 reactions.[3] Bulky groups on either the nucleophile or the electrophile can physically block the required backside attack.

  • Expert Insight: To overcome this kinetic barrier, you need to supply more energy or use alternative strategies:

    • Increase Temperature: Running the reaction at a higher temperature (e.g., from 60 °C to 110 °C in DMF) can provide the necessary activation energy.

    • Microwave-Assisted Synthesis: Microwave reactors can dramatically accelerate sterically hindered reactions, often reducing reaction times from hours to minutes and improving yields.[4][5]

    • Alternative Reagents: For very hindered systems, consider alternative methods like the Mitsunobu reaction, which proceeds through a different mechanism and can be effective for installing bulky groups.[4]

Problem 2: My starting material is consumed, but I have significant side products.

The formation of side products often indicates that the reaction conditions are either too harsh or not selective enough.

Q: I'm getting a second product with a higher molecular weight, which I suspect is the N,N'-dialkylated species. How can I improve mono-alkylation selectivity?

A: This is a classic problem in the alkylation of symmetric amines.[6] The mono-alkylated product can sometimes be more nucleophilic or more soluble than the starting material, leading to a second alkylation.

  • Expert Insight: Controlling the formation of the dialkylated product is a game of stoichiometry and kinetics:

    • Control Stoichiometry: Use a slight excess of the 1,3-dihydro-2H-imidazol-2-one (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.

    • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate will increase selectivity for the primary alkylation.[4]

    • Monitor Closely: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to prevent further reaction.[4]

Q: My product has the correct mass, but the NMR spectrum is inconsistent with the desired N-alkylated structure. Could O-alkylation be occurring?

A: While N-alkylation is generally favored for ureas, O-alkylation to form an isourea derivative is a possible side reaction, especially under certain conditions.[7] The deprotonated urea is an ambident nucleophile with negative charge density on both nitrogen and oxygen.

  • Expert Insight: The selectivity is often governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen center is "softer" and the oxygen center is "harder."

    • Favoring N-Alkylation (Desired): Use softer alkylating agents (like alkyl iodides) and polar aprotic solvents (DMF, DMSO) which do not strongly solvate the anion, leaving the more nucleophilic nitrogen atom available for attack.

    • Conditions that might favor O-Alkylation: Using harder electrophiles (e.g., alkyl sulfates) or conditions where the counter-ion (like Li⁺) might chelate with the oxygen atom could potentially increase O-alkylation.

Troubleshooting Workflow

Use this flowchart to diagnose common issues in your N-alkylation reaction.

Caption: A decision flowchart for troubleshooting common N-alkylation problems.

Frequently Asked Questions (FAQs)

Q: I am starting with a new substrate. What are good general conditions to try first?

A: For a robust starting point, use 1.0 eq. of your imidazol-2-one derivative, 1.2 eq. of K₂CO₃ as the base, and 1.05 eq. of your alkyl bromide in anhydrous DMF. Start at 60 °C and monitor by TLC/LC-MS every hour. This combination is relatively safe, easy to set up, and often effective. If this fails, you can move to a stronger base like NaH in THF or DMF.

Q: How should I properly set up and monitor the reaction?

A:

  • Setup: Always use oven-dried or flame-dried glassware, especially when using NaH. Maintain an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base and anion by moisture and oxygen.

  • Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a solvent system that gives good separation between your starting material and product (e.g., 50% Ethyl Acetate in Hexanes). A UV lamp will visualize the spots. For more quantitative analysis and to check for side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q: What is the best way to work up and purify my N-alkylated product?

A:

  • Work-up: If you used NaH, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. For reactions with K₂CO₃, simply filter off the solid base after cooling. Most workups involve diluting the reaction mixture (e.g., DMF) with a large volume of water and extracting the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Flash column chromatography on silica gel is the most common method for purification. The polarity of your eluent will depend on the polarity of your product. Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity.

Standard Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride (NaH)

This protocol is suitable for a wide range of alkylating agents, including less reactive ones.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1,3-dihydro-2H-imidazol-2-one (1.0 eq.).

  • Solvent: Add anhydrous DMF (or THF) to create a ~0.2 M solution. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Work-up: Once complete, cool the flask to 0 °C and slowly quench with saturated aqueous NH₄Cl. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Protocol 2: Procedure using Potassium Carbonate (K₂CO₃)

This is a safer and operationally simpler method, ideal for reactive alkylating agents.

  • Setup: To a round-bottom flask, add 1,3-dihydro-2H-imidazol-2-one (1.0 eq.), anhydrous K₂CO₃ (1.5 eq.), and the alkyl halide (1.1 eq.).

  • Solvent: Add anhydrous DMF to create a ~0.2 M solution.

  • Reaction: Heat the mixture to 60-80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-8 hours.

  • Work-up: Cool the reaction to room temperature and filter off the K₂CO₃. Dilute the filtrate with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

References

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Diez-Barra, E., de la Hoz, A., Diaz-Ortiz, A., & Prieto, P. (1992). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • ResearchGate. (n.d.). N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]

  • ScholarWorks@UNO. (2014). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimal conditions of N-alkylation reaction [Diagram]. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0471983A1 - Process for the N-alkylation of urea.
  • National Institutes of Health. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. WordPress. Retrieved from [Link]

  • National Institutes of Health. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Substituted Ureas. Part 1. N-Alkylation of Ureas. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2977-2982.
  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • Google Patents. (n.d.). US3597443A - Method for the production of ethylene urea.
  • National Institutes of Health. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Retrieved from [Link]

  • YouTube. (2013, February 13). Steric hindrance. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Retrieved from [Link]

  • ScienceDirect. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing.... Retrieved from [Link]

Sources

Technical Support Center: Refinement of the Crystal Structure of 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallographic refinement of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with determining the crystal structure of this and similar organic molecules. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Initial Steps & Common Hurdles

Q1: I have successfully synthesized and crystallized 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. What are the first steps I should take for a successful structure refinement?

A1: Congratulations on obtaining crystals. The initial and most critical phase involves careful crystal selection and high-quality data collection.

  • Crystal Selection: Under a polarizing microscope, select a single crystal that is well-formed, appropriately sized (typically 0.05 to 0.2 mm), and exhibits sharp extinction.[1][2] Avoid crystals that appear cracked, opaque, or are visibly twinned.[1][3]

  • Data Collection: Use a single-crystal X-ray diffractometer, preferably with a low-temperature device (e.g., a nitrogen or helium cryostream).[4] Cooling the crystal (typically to 100 K) minimizes thermal motion, leading to better diffraction at higher angles and a more precise final structure.[4]

  • Initial Data Processing: After data collection, the raw diffraction images must be processed (integrated, scaled, and merged).[5] This step yields a reflection file (commonly with an .hkl extension) that contains the Miller indices (h,k,l) and their corresponding intensities, which will be used for structure solution and refinement.[6]

Q2: My structure solution in a common space group like P2₁/c is not refining well. The R-factor is stuck above 20%. What could be the issue?

A2: A high, non-converging R-factor often points to fundamental problems with the model or data.[7] Here are the most common culprits:

  • Incorrect Space Group: This is one of the most frequent errors.[4] The automated indexing software may have assigned a space group with higher symmetry than is actually present. Look for signs of pseudo-symmetry or systematically absent reflections that don't fit the assigned space group.[7] Re-evaluate your data in a lower symmetry space group.

  • Twinning: The crystal may be a twin, which is an aggregate of multiple crystals joined in a specific orientation.[8][9] Twinning can be difficult to detect initially but often results in a structure that is difficult to solve and refine.[10] Modern software like Olex2 or SHELXL has routines to detect and model twinning.[8][9]

  • Significant Disorder: Parts of the molecule, or even the whole molecule, may occupy multiple positions within the crystal lattice.[11][12] This "disorder" averages the electron density and can make refinement challenging.

  • Poor Data Quality: If the crystal diffracted weakly or the data collection was incomplete, the resulting data may not be sufficient to support a full refinement.[7]

Section 2: Troubleshooting Guide - Advanced Refinement Challenges

This section delves into specific, complex problems that often arise during the refinement of organic molecules containing heavy atoms and flexible moieties.

Q3: I've identified a potential twinning issue in my crystal. How do I proceed with the refinement?

A3: Twinning occurs when two or more crystal lattices are intergrown.[13] The diffraction pattern is a superposition of the patterns from each twin component.[13]

Step-by-Step Protocol for Twinning Refinement (using SHELXL):

  • Identification: Suspect twinning if your data shows unusual systematic absences, has a lower than expected |E²-1| statistic, or if refinement stalls at a high R-factor.[13] Programs like PLATON or the routines within Olex2 can help identify the twin law.

  • Generate a HKLF 5 file: If non-merohedral twinning is identified, where only some reflections overlap, the data needs to be processed differently to separate the contributions from each twin domain.[3][9]

  • Introduce the TWIN instruction in the .ins file: This instruction tells SHELXL to model the diffraction data as a sum of intensities from different twin domains. An example for a 180-degree rotation around the c-axis would be TWIN 1 0 0 0 -1 0 0 0 -1.

  • Refine the BASF parameter: SHELXL will refine a "batch scale factor" (BASF) which represents the fractional contribution of the second twin component.[14] A BASF value near 0.5 indicates a nearly perfect twin.

  • Analyze the results: A successful twin refinement should lead to a significant drop in the R-factor and a chemically sensible model with reasonable displacement parameters.

Q4: The difference Fourier map shows significant residual electron density peaks near the bromophenyl ring. What does this indicate and how should I model it?

A4: Large residual electron density peaks often indicate disorder, where a part of the molecule occupies more than one position.[11] For the 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one molecule, the bromophenyl ring could be disordered, rotating slightly about the C-N bond.

Workflow for Modeling Positional Disorder:

Caption: Final structure validation workflow.

  • Final R-factors: For a good quality structure of a small organic molecule, the final R1 should be below 5% and wR2 below 10%. The goodness-of-fit (GooF) should be close to 1.0.

  • Difference Fourier Map: The final difference map should be relatively flat, with no significant peaks or holes (typically less than +/- 0.5 e/ų). Larger peaks near a heavy atom like bromine might be acceptable but should be scrutinized.

  • Atomic Displacement Parameters (ADPs): All ADPs should be positive definite. Visualizing the thermal ellipsoids can help spot problems; they should generally be rational in shape and orientation. [4]* Geometric Analysis: Bond lengths and angles should be chemically reasonable and compare well with values from similar structures in the Cambridge Structural Database (CSD).

  • checkCIF: The most important validation step is to run the checkCIF algorithm from the International Union of Crystallography (IUCr). This will generate a report with alerts (A, B, C, G) that highlight potential issues with your data, refinement, and structural model. You should aim to resolve all A and B level alerts, providing explanations for any that cannot be fixed.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

  • Dorset, D. L. (1997). The accurate electron crystallographic refinement of organic structures containing heavy atoms. Acta Crystallographica Section A: Foundations of Crystallography, 53(3), 356-365. [Link]

  • OlexSys Ltd. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. [Link]

  • Schenk, H. (2008). Disorder in crystal structures : new approaches in finding the best model. University of Geneva. [Link]

  • OlexSys Ltd. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Olex2. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Nimthong-Rolda, A. (n.d.). ANALYSIS OF CRYSTALS TWINNED BY NON-MEROHEDRY Using the programs APEX2, Cell Now, Twinabs, and Shelxl. Bruker AXS. [Link]

  • CCDC. (n.d.). Disorder. Cambridge Crystallographic Data Centre. [Link]

  • Watkin, D. (n.d.). Twins. University of Oxford, Chemical Crystallography. [Link]

  • Giacovazzo, C. (n.d.). Twinning. MIT OpenCourseWare. [Link]

  • Watkin, D. J., Prout, C. K., & Pearce, L. J. (2010). 13 Refinement of crystal structures. In Crystal Structure Analysis: Principles and Practice (2nd ed.). Oxford University Press. [Link]

  • LibreTexts Chemistry. (2023). 5.6: Heavy-Atom Method. [Link]

  • Moghadam, F. M., et al. (2017). Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. IUCrData, 2(5), x170623. [Link]

  • Moghadam, F. M., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. IUCrData, 8(7), x230623. [Link]

  • Rechkoblit, O. O., et al. (2021). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209–213. [Link]

  • Rheingold, A. L. (1995). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Journal of Chemical Education, 72(10), 884. [Link]

  • Cooper, R. I. (2015). Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. Journal of Cheminformatics, 7(Suppl 1), S2. [Link]

  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • ASM International. (n.d.). Single-Crystal X-Ray Diffraction. ASM Digital Library. [Link]

  • Wormald, P. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52-56. [Link]

Sources

Technical Support Center: Regioselectivity in Substituted Imidazol-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted imidazol-2-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of controlling regioselectivity in this important class of heterocyclic compounds.

Introduction

Imidazol-2-ones are a pivotal scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Achieving a specific substitution pattern on the imidazol-2-one ring is often crucial for therapeutic efficacy. However, the inherent electronic nature of the imidazole core can lead to the formation of multiple regioisomers, posing a significant synthetic challenge. This guide provides a comprehensive resource to understand and overcome these challenges, ensuring the efficient and selective synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate regioselectivity in the synthesis of substituted imidazol-2-ones?

A1: The regioselectivity in the synthesis of substituted imidazol-2-ones is a multifactorial issue, primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.

  • Electronic Effects: The imidazole ring possesses two distinct nitrogen atoms, and the electron density across the ring is not uniform. The N1 and N3 positions can exhibit different nucleophilicities depending on the substituents already present on the ring. For instance, an electron-withdrawing group at the C4 or C5 position can decrease the nucleophilicity of the adjacent nitrogen, thereby directing incoming electrophiles to the more distant nitrogen atom.

  • Steric Hindrance: The size of both the substituents on the starting materials and the incoming reagents plays a critical role. Bulky groups will sterically encumber the adjacent positions, favoring substitution at less hindered sites. This is a key consideration in reactions such as N-alkylation of unsymmetrically substituted imidazol-2-ones.

  • Reaction Conditions: The choice of solvent, catalyst, base, and temperature can dramatically influence the regiochemical outcome. For example, in acid-catalyzed cyclization reactions to form 4- or 5-substituted imidazolin-2-ones, the amount of acid catalyst can significantly impact the ratio of the resulting regioisomers[1]. Similarly, the choice of base in base-catalyzed hydroamidation of propargylic ureas can determine the chemoselectivity and regioselectivity of the cyclization[2][3].

Q2: My reaction is producing a mixture of 1,4- and 1,5-disubstituted imidazol-2-ones. How can I improve the selectivity for the desired isomer?

A2: Obtaining a mixture of regioisomers is a common problem. Here are several strategies to enhance the regioselectivity of your reaction:

  • Modification of Reaction Conditions:

    • Catalyst Loading: In acid-catalyzed reactions, the concentration of the catalyst can be critical. A study on the synthesis of 4-(het)arylimidazolidin-2-ones found that decreasing the amount of trifluoroacetic acid (TFA) as a catalyst led to improved regioselectivity, favoring the formation of the 4-substituted isomer[1]. It is advisable to screen a range of catalyst loadings to find the optimal concentration for your specific transformation.

    • Solvent and Temperature: The polarity of the solvent can influence the transition states leading to different regioisomers. Experiment with a range of solvents with varying polarities. Temperature can also be a crucial parameter; running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.

  • Strategic Use of Protecting Groups: If one of the nitrogen atoms is more sterically accessible or electronically favored for protection, you can selectively protect it to direct the subsequent substitution to the other nitrogen. The choice of protecting group is critical and should be orthogonal to the subsequent reaction conditions[4].

  • Substrate Modification:

    • Steric Hindrance: Introduce a bulky substituent on the starting material that can be removed later in the synthetic sequence. This can effectively block one of the reactive sites and direct the reaction to the desired position.

    • Directing Groups: Employ a directing group that can coordinate to a catalyst and deliver a reagent to a specific position on the imidazole ring. While more common in C-H functionalization, this strategy can be adapted for controlling regioselectivity in other transformations.

Q3: How can I confidently determine the substitution pattern of my synthesized imidazol-2-one and distinguish between regioisomers?

A3: Unambiguous characterization is crucial to confirm the regiochemical outcome of your synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • 1D NMR (¹H and ¹³C): While 1D NMR provides essential information, distinguishing between closely related regioisomers can sometimes be challenging based on chemical shifts alone. However, differences in the aromatic regions of the spectra can often be used to differentiate isomers[5].

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons in the molecule[6][7].

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, providing a clear map of C-H bonds[6][7].

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing regioisomers. It shows correlations between protons and carbons over two to three bonds, allowing you to establish long-range connectivity and definitively assign the substitution pattern[7].

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to identify protons that are close in space. For example, an NOE between a substituent and a specific proton on the imidazole ring can confirm the substitution site.

  • Gas Chromatography-Mass Spectrometry (GC/MS): In some cases, regioisomers may have different fragmentation patterns in the mass spectrometer, which can aid in their identification[8].

  • Regiospecific Synthesis: Synthesizing one of the regioisomers through an unambiguous route can provide an authentic standard for comparison with your reaction mixture, for example, by co-injection in HPLC or comparison of spectroscopic data[8].

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired imidazol-2-one. - Inactive starting materials.- Inappropriate reaction conditions (temperature, time, solvent).- Catalyst deactivation.- Verify the purity and integrity of your starting materials.- Optimize reaction conditions systematically (e.g., perform a temperature screen, monitor the reaction over time).- For catalyzed reactions, try a different catalyst or ensure the catalyst is active and not poisoned by impurities.
Formation of a nearly 1:1 mixture of regioisomers. - Similar steric and electronic environment at the two reactive sites.- Reaction conditions favoring both pathways.- Modify the Substrate: Introduce a bulky or electronically directing group to differentiate the two sites.- Screen Reaction Conditions: Systematically vary the solvent, temperature, and catalyst/reagent concentration. A lower temperature may favor the thermodynamically more stable isomer.- Change the Synthetic Route: Explore an alternative synthetic strategy that offers better inherent regiocontrol.
Formation of the undesired regioisomer as the major product. - The undesired isomer is the kinetically or thermodynamically favored product under the current conditions.- Alter Reaction Conditions: If the undesired product is the kinetic product, running the reaction at a higher temperature for a longer time might favor the formation of the thermodynamic product. Conversely, for a thermodynamic product, lower temperatures and shorter reaction times might favor the kinetic product.- Re-evaluate the Mechanism: Understand the reaction mechanism to identify the factors that favor the formation of the undesired isomer and devise a strategy to circumvent it.
Difficulty in separating the regioisomers. - Similar polarity and physical properties of the isomers.- Optimize Chromatography: Screen different solvent systems and stationary phases for column chromatography.- Crystallization: Attempt to selectively crystallize one of the isomers from the mixture.- Derivatization: If separation is intractable, consider derivatizing the mixture to create compounds with more distinct physical properties that are easier to separate. The derivatizing group can then be removed.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Aryl-substituted Imidazolidin-2-ones via Acid-Catalyzed Cyclization

This protocol is adapted from a method demonstrating high regioselectivity by controlling the amount of acid catalyst[1][9].

Materials:

  • N-(2,2-dimethoxyethyl)urea derivative (1.0 equiv)

  • Aromatic or heterocyclic C-nucleophile (1.0 equiv)

  • Toluene (solvent)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

Procedure:

  • To a solution of the N-(2,2-dimethoxyethyl)urea derivative (1.0 equiv) in toluene, add the C-nucleophile (1.0 equiv).

  • Add trifluoroacetic acid (TFA) (1.0 equiv) to the mixture.

  • Reflux the reaction mixture for 48-72 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by washing with a suitable solvent (e.g., acetone) or by recrystallization from a solvent such as ethanol to yield the pure 4-substituted imidazolidin-2-one[9].

Troubleshooting Tip: If a mixture of 4- and 5-substituted isomers is observed, decrease the amount of TFA catalyst in a stepwise manner (e.g., 0.5 equiv, 0.2 equiv) to improve the regioselectivity towards the 4-substituted product[1].

Protocol 2: Base-Catalyzed Regioselective Synthesis of Imidazol-2-ones from Propargylic Ureas

This protocol is based on a highly efficient and regioselective organocatalyzed intramolecular hydroamidation[2][10].

Materials:

  • Propargylic urea derivative (1.0 equiv)

  • Acetonitrile (MeCN) (solvent)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol%)

Procedure:

  • In a reaction vessel, dissolve the propargylic urea derivative (1.0 equiv) in acetonitrile (MeCN).

  • Add the phosphazene base BEMP (5 mol%) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often very fast and can be complete within minutes to a few hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired imidazol-2-one.

Note: The regioselectivity of this reaction is generally excellent, leading to the selective formation of the imidazol-2-one through a formal double bond shift from the exo- to the endocyclic position[2].

Visualization of Key Concepts

Decision Tree for Troubleshooting Regioselectivity Issues

troubleshooting_regioselectivity start Reaction yields a mixture of regioisomers q1 Is the desired isomer the major or minor product? start->q1 major Desired isomer is major q1->major Major minor Desired isomer is minor q1->minor Minor sub_q1_major Optimize reaction conditions: - Adjust catalyst loading - Screen solvents - Vary temperature major->sub_q1_major sub_q2_major Improve separation: - Optimize chromatography - Attempt crystallization major->sub_q2_major sub_q1_minor Significant change in strategy needed minor->sub_q1_minor sub_q2_minor Modify substrate: - Introduce steric bulk - Use a directing group sub_q1_minor->sub_q2_minor sub_q3_minor Change synthetic route entirely sub_q1_minor->sub_q3_minor characterization_workflow start Purified Product nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d ms Mass Spectrometry (GC/MS) start->ms comparison Comparison with authentic standard (if available) start->comparison nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d Ambiguity remains structure Unambiguous Structure Elucidation nmr_2d->structure ms->structure comparison->structure

Caption: Workflow for regioisomer characterization.

References

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087. [Link]

  • Casnati, A., Perrone, A., Mazzeo, P. P., Bacchi, A., Mancuso, R., Gabriele, B., ... & Della Cà, N. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3843-3857. [Link]

  • Shablykin, O. V., Orlov, V. D., & Desenko, S. M. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

  • Bellina, F., & Rossi, R. (2010). Regioselective Functionalization of the Imidazole Ring via Transition Metal‐Catalyzed C N and C C Bond Forming Reactions. Advanced Synthesis & Catalysis, 352(8), 1223-1276. [Link]

  • Boruah, M., & D'hooghe, M. (2017). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of organic chemistry, 82(19), 10183-10197. [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Wagner, G. K., Kotschenreuther, D., Zimmermann, W., & Laufer, S. A. (2003). Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR. The Journal of organic chemistry, 68(11), 4527-4530. [Link]

  • Savjani, J. K., & Gajjar, A. K. (2012). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Science Alert, 4(1), 1-25. [Link]

  • Shablykin, O. V., Orlov, V. D., & Desenko, S. M. (2021). General method for the synthesis of imidazolidin-2-ones 2. Molecules, 26(15), 4432. [Link]

  • Pozsgay, V., & Glaudemans, C. P. (1995). Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups. Journal of the Chemical Society, Perkin Transactions 2, (3), 591-597. [Link]

  • Panmand, D. S., Jishkariani, D., Hall, C. D., Steel, P. J., Asiri, A. M., & Katritzky, A. R. (2014). Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides. The Journal of organic chemistry, 79(21), 10593-10598. [Link]

  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1998). Solid-phase synthesis of 1,5-disubstituted 2-aryliminoimidazolidines. Tetrahedron letters, 39(44), 8199-8202. [Link]

  • Obi, C. C., & Toste, F. D. (2021). Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic letters, 23(15), 5899-5903. [Link]

  • van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). A Novel Synthesis of Methyl 1,5-Disubstituted Imidazole-4-carboxylates Using 3-Bromo-2-isocyanoacrylates (BICA). The Journal of Organic Chemistry, 42(7), 1153-1159. [Link]

  • Martínez, R., & Ramón, D. J. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(13), 5104. [Link]

  • Cabral, C., & Rzepa, H. S. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc, 2004(5), 406-430. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. [Link]

  • Choudary, B. M., Sridhar, C., & Sateesh, M. (2000). Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. Catalysis Letters, 64(2-4), 211-213. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Sreekumar, R., & Padmakumar, R. (1997). Regioselective N-alkylation of imidazoles with alcohols over zeolites. Journal of the Chemical Society, Chemical Communications, (13), 1283-1284. [Link]

  • Huang, X., & Knowles, R. R. (2020). Asymmetric Hydrogen Atom Transfer. ACS Catalysis, 10(15), 8496-8515. [Link]

  • Casnati, A., Perrone, A., Mazzeo, P. P., Bacchi, A., Mancuso, R., Gabriele, B., ... & Della Cà, N. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]

  • da Silva, A. C., de Souza, M. C. B., & de Almeida, M. V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Motti, E., Della Cà, N., & Villani, C. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 73. [Link]

Sources

Validation & Comparative

A Framework for Evaluating the Anticancer Efficacy of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Against Established Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry and oncology. Heterocyclic compounds, particularly those incorporating imidazole scaffolds, represent a fertile ground for discovery, with many derivatives exhibiting potent biological activities. This guide focuses on 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one , a compound recognized primarily as a synthetic intermediate.[1][2] While direct evidence of its anticancer efficacy is not yet established in peer-reviewed literature, its structural motifs—the bromophenyl group and the imidazolone core—are present in various compounds with demonstrated antiproliferative properties.[3][4][5]

For instance, derivatives of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole have shown significant cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[3] Similarly, other studies have highlighted the anticancer potential of various bromophenyl-containing heterocyclic compounds and imidazole derivatives, which can induce apoptosis and inhibit key cellular processes like microtubule formation.[4][6]

This guide, therefore, serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines a rigorous, multi-phase experimental plan to systematically evaluate the potential anticancer efficacy of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. Its performance will be benchmarked against two well-characterized, clinically relevant anticancer drugs: Cisplatin , a DNA-damaging agent, and Paclitaxel , a microtubule stabilizer. The objective is not to present existing data, but to provide a robust roadmap for its potential discovery and characterization as a novel therapeutic candidate.

Phase 1: Foundational In Vitro Cytotoxicity Assessment

The initial and most critical step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells. This is a primary screen to ascertain if the molecule possesses any cytotoxic or cytostatic activity. A positive result in this phase justifies progression to more complex mechanistic studies.

We will employ a panel of human cancer cell lines representing diverse cancer types to assess the breadth of the compound's activity. For this guide, we propose:

  • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.

  • A549: A human lung adenocarcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

The efficacy of our test compound will be quantified by determining its Half-Maximal Inhibitory Concentration (IC50) , which is the concentration of the drug required to inhibit cell growth by 50%.[7] This value is a standard metric for comparing the potency of different compounds.[8]

Key Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a reliable and widely used colorimetric method for assessing cell viability.[9] It measures the metabolic activity of living cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate the selected cancer cells (MCF-7, A549, HCT116) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, Cisplatin, and Paclitaxel in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound and control drugs. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours, under the same incubator conditions.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells in 96-Well Plate prep_compounds 2. Prepare Drug Dilutions treat_cells 3. Treat Cells with Compounds seed_cells->treat_cells incubate 4. Incubate for 48-72 hours treat_cells->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt incubate_mtt 6. Incubate for 3-4 hours add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calc_ic50 9. Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow of the MTT assay for cytotoxicity screening.

Data Presentation: Comparative IC50 Values

The results from the MTT assay should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the test compound's potency relative to established drugs across different cancer types.

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one HypotheticalHypotheticalHypothetical
Cisplatin (Control) ExpectedExpectedExpected
Paclitaxel (Control) ExpectedExpectedExpected

Phase 2: Elucidating the Mechanism of Action

Assuming 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one demonstrates promising cytotoxicity in Phase 1, the subsequent crucial step is to investigate how it kills cancer cells. Understanding the mechanism of action is vital for further drug development. Based on the activity of related compounds, plausible mechanisms include the induction of apoptosis (programmed cell death) or the disruption of the cell cycle.

Key Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised, where it intercalates with DNA.

Step-by-Step Methodology:

  • Cell Treatment: Seed a chosen cell line (e.g., the one most sensitive from Phase 1) in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 24 hours). Include untreated cells as a negative control and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:

    • Q1 (Annexin V- / PI-): Live cells

    • Q2 (Annexin V+ / PI-): Early apoptotic cells

    • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q4 (Annexin V- / PI+): Necrotic cells

p53_Pathway compound 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one (Hypothetical Inducer) dna_damage DNA Damage / Cellular Stress compound->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 bax Bax Expression p53->bax cycle_arrest G1/S Cell Cycle Arrest p21->cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: A potential p53-mediated signaling pathway for apoptosis.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to rigorously evaluate the anticancer potential of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays and benchmarking against clinically approved drugs, researchers can generate the robust data package necessary for further development.

If the compound demonstrates potent, selective cytotoxicity and a clear mechanism of action (e.g., apoptosis induction), future work should focus on:

  • Broader Screening: Testing against a larger panel of cancer cell lines, including drug-resistant variants.

  • Target Identification: Employing techniques like proteomics or thermal shift assays to identify its direct molecular target.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models of cancer.

This methodical approach ensures that resources are directed toward a compound with scientifically validated potential, forming the foundation for its possible translation into a novel cancer therapy.

References

  • Title: Bioassays for anticancer activities. Source: PubMed URL: [Link]

  • Title: In vitro assays and techniques utilized in anticancer drug discovery. Source: PubMed URL: [Link]

  • Title: In Vitro Assays to Study The Hallmarks of Cancer. Source: QIMA Life Sciences URL: [Link]

  • Title: Anti-cancers and their mechanism of action. Source: Slideshare URL: [Link]

  • Title: Anticancer drug | Description, Types, Mechanisms, & Side Effects. Source: Britannica URL: [Link]

  • Title: Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: Anti-Tumor Antibiotics and their Mechanism of Action. Source: Longdom Publishing URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Source: Noble Life Sciences URL: [Link]

  • Title: Chemotherapy. Source: Wikipedia URL: [Link]

  • Title: In vitro anticancer assay: Significance and symbolism. Source: Medical News URL: [Link]

  • Title: IC50 values of anticancer drugs in PAECs Classification Drug IC50 [M]... Source: ResearchGate URL: [Link]

  • Title: Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Source: Atlantis Press URL: [Link]

  • Title: 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one | illuminated Cell. Source: illuminated Cell URL: [Link]

  • Title: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Source: ResearchGate URL: [Link]

  • Title: IC50 values of chemotherapeutic drugs in human cancer cells. Source: ResearchGate URL: [Link]

  • Title: The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Source: PubMed Central URL: [Link]

  • Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Source: National Institutes of Health URL: [Link]

  • Title: Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Source: National Institutes of Health URL: [Link]

  • Title: Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition. Source: PubMed URL: [Link]

  • Title: 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one | Genprice. Source: Genprice URL: [Link]

  • Title: 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one | GetSynBio. Source: GetSynBio URL: [Link]

  • Title: 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one | Modular Bioscience. Source: Modular Bioscience URL: [Link]

  • Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Source: PubMed Central URL: [Link]

  • Title: Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Source: ResearchGate URL: [Link]

  • Title: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Source: MDPI URL: [Link]

Sources

A Comparative Guide to Phosphodiesterase 4 (PDE4) Inhibition: Profiling Novel Chemical Entities Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of novel phosphodiesterase 4 (PDE4) inhibitors, using the hypothetical new chemical entity (NCE) 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (designated herein as Compound X) as a case study. We will outline a series of validated experimental protocols to benchmark its performance against established PDE4 inhibitors: Roflumilast , Apremilast , and Crisaborole . This document is intended for researchers, scientists, and drug development professionals seeking to characterize and differentiate new candidates in this therapeutic class.

Introduction: The Significance of PDE4 as a Therapeutic Target

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1][2] In immune and inflammatory cells, PDE4 is the predominant enzyme hydrolyzing cAMP to its inactive form, AMP.[1][3] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates downstream signaling pathways, including Protein Kinase A (PKA).[4][5] This cascade ultimately suppresses the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins, while increasing anti-inflammatory cytokines such as IL-10.[4][6][7] This mechanism underpins the therapeutic rationale for targeting PDE4 in a host of chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[2][8][9]

The PDE4 enzyme family is encoded by four genes (PDE4A, B, C, and D), which are expressed as over 20 different isoforms.[10] While early inhibitors were non-selective, next-generation drug development has focused on compounds with greater selectivity for specific subtypes, particularly PDE4B and PDE4D, which are highly expressed in immune cells and considered primary drivers of the inflammatory response.[8][10]

This guide establishes a rigorous, multi-tiered approach to evaluate how a novel inhibitor like Compound X measures up to established drugs with distinct profiles:

  • Roflumilast: A high-potency, second-generation inhibitor approved for severe COPD, known for its selectivity towards PDE4B and PDE4D.[8][11]

  • Apremilast: An oral small-molecule inhibitor approved for psoriasis and psoriatic arthritis, which modulates a wide array of inflammatory mediators.[6][7][12]

  • Crisaborole: A topical, non-steroidal inhibitor approved for atopic dermatitis, demonstrating the utility of localized PDE4 inhibition.[13][14][15]

Experimental Framework for Comparative Analysis

A thorough comparison requires a multi-faceted evaluation, moving from direct enzymatic inhibition to cellular activity and, finally, to a functional anti-inflammatory readout.

Scientific Rationale: The foundational characteristic of any PDE4 inhibitor is its direct ability to inhibit the enzyme's catalytic activity. Determining the half-maximal inhibitory concentration (IC50) against the primary PDE4 subtypes (A, B, C, D) is crucial for understanding a compound's intrinsic potency and its potential for a targeted therapeutic effect versus off-target side effects. A lower IC50 value signifies greater potency.[16]

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PDE4 Inhibition Assay

This protocol describes a robust, high-throughput method for measuring direct enzymatic inhibition.[17]

  • Reagent Preparation:

    • Prepare Assay Buffer: (e.g., 1X HBSS, 5mM HEPES, 0.1% BSA, pH 7.4).

    • Dilute recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes to their optimal concentration (predetermined via enzyme titration) in Assay Buffer.

    • Prepare serial dilutions of Compound X, Roflumilast, Apremilast, and Crisaborole in Assay Buffer with a final DMSO concentration ≤1%.

    • Prepare the cAMP substrate solution, including a fluorescently labeled cAMP analog and a terbium-labeled anti-cAMP antibody, according to the assay kit manufacturer's instructions (e.g., Cisbio Bioassays).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilutions or vehicle control (DMSO) to the appropriate wells.

    • Add 5 µL of the diluted PDE4 enzyme solution to all wells except the negative control. Add 5 µL of Assay Buffer to negative control wells.

    • Initiate the enzymatic reaction by adding 10 µL of the cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction and measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the two emission signals (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression fit (four-parameter logistic equation).

Diagram: Workflow for TR-FRET PDE4 Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well Plate) cluster_analysis Data Analysis prep_comp Prepare serial dilutions of Compound X & comparators prep_enz Dilute recombinant PDE4 subtype enzymes prep_sub Prepare cAMP substrate & detection reagents add_comp 1. Add 5µL compound or vehicle control prep_sub->add_comp add_enz 2. Add 5µL PDE4 enzyme add_comp->add_enz add_sub 3. Initiate with 10µL cAMP substrate add_enz->add_sub incubate 4. Incubate 60 min at RT add_sub->incubate read_plate 5. Read TR-FRET signal incubate->read_plate calc_ratio Calculate emission ratio (665nm / 620nm) read_plate->calc_ratio plot_curve Plot ratio vs. log[Inhibitor] calc_ratio->plot_curve calc_ic50 Determine IC50 via non-linear regression plot_curve->calc_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA PKA (Active) cAMP->PKA Activates AMP Inactive AMP PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA->Response Inhibitor PDE4 Inhibitor (e.g., Compound X) Inhibitor->PDE4 Blocks

Caption: Inhibition of PDE4 blocks cAMP degradation, leading to an anti-inflammatory response.

Experimental Protocol: Cellular cAMP Accumulation Assay

This protocol uses a competitive immunoassay to measure cAMP levels in cell lysates. [18][19]

  • Cell Culture:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937 monocytes) in appropriate media.

    • Seed cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere/stabilize overnight.

  • Compound Treatment:

    • Remove the culture medium.

    • Pre-incubate cells with serial dilutions of Compound X or comparator drugs for 30-60 minutes.

    • To amplify the cAMP signal, stimulate the cells with an adenylyl cyclase activator like Forskolin for 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., from Cell Signaling Technology, Promega, or Thermo Fisher Scientific). [18][19][20] * Transfer the cell lysates to the assay plate pre-coated with an anti-cAMP antibody.

    • Perform the competitive binding reaction and detection steps (e.g., ELISA or chemiluminescence) as per the manufacturer's protocol. [19][21]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample based on the standard curve. The signal is typically inversely proportional to the amount of cAMP in the sample. [19] * Plot the calculated cAMP concentration against the logarithm of the inhibitor concentration to determine the EC50 value.

Data Presentation: Cellular Efficacy (EC50, nM)

InhibitorCell TypeEC50 (cAMP Accumulation)
Compound X PBMCs[Experimental Data]
RoflumilastPBMCs~15-30 nM
ApremilastPBMCs~80-120 nM
CrisaborolePBMCs~200-500 nM
(Note: Values are representative and can vary significantly based on cell type and assay conditions.)

Scientific Rationale: The ultimate goal of a PDE4 inhibitor is to produce an anti-inflammatory effect. Measuring the inhibition of TNF-α release from immune cells stimulated with lipopolysaccharide (LPS) provides a direct, functional readout of a compound's anti-inflammatory activity. [22][23]This assay integrates enzymatic potency, cell permeability, and downstream signaling effects into a single, therapeutically relevant endpoint.

Experimental Protocol: LPS-Induced TNF-α Release Assay

  • Cell Preparation:

    • Isolate human PBMCs or use a macrophage-like cell line such as RAW 264.7. [23][24] * Seed 1-2 x 10^5 cells per well in a 96-well plate and incubate overnight.

  • Inhibitor and LPS Treatment:

    • Remove the existing medium.

    • Pre-incubate the cells with various concentrations of Compound X, comparators, or a vehicle control for 60 minutes. [25] * Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. [24] * Incubate for 4-20 hours at 37°C. The optimal time should be determined empirically but is often around 4 hours for peak TNF-α mRNA and 18-20 hours for protein accumulation in the supernatant. [23][25]

  • TNF-α Quantification:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve with recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Plot the percentage inhibition of TNF-α release against the logarithm of the inhibitor concentration to determine the functional IC50 value.

Data Presentation: Functional Anti-Inflammatory Potency (IC50, nM)

InhibitorCell TypeIC50 (TNF-α Inhibition)
Compound X RAW 264.7[Experimental Data]
RoflumilastHuman Monocytes~20 nM [26]
ApremilastHuman PBMCs~110 nM
CrisaboroleHuman PBMCs~300 nM
(Note: Values are representative and highly dependent on the experimental setup.)
Integrated Analysis and Conclusion

The successful characterization of a novel PDE4 inhibitor like 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (Compound X) hinges on an integrated analysis of the data from these three experimental tiers.

  • Biochemical vs. Cellular Potency: A large discrepancy between the enzymatic IC50 and the cellular EC50 may suggest poor cell permeability or rapid metabolism, which could be a liability for systemic drugs but less critical for topical agents.

  • Cellular vs. Functional Potency: A strong correlation between cAMP accumulation (EC50) and TNF-α inhibition (IC50) validates that the compound's anti-inflammatory effect is mediated through the intended PDE4-cAMP pathway.

  • Selectivity Profile: High selectivity for PDE4B and PDE4D, as seen with Roflumilast, is often associated with a better therapeutic index, potentially reducing side effects like nausea and emesis, which are linked to PDE4D inhibition in the central nervous system. [8][10]* Comparative Benchmarking: The ultimate profile of Compound X emerges from its comparison to the standards. Is it more potent than Roflumilast at the enzyme level? Does it show a better cellular functional profile than Apremilast? Could its physicochemical properties make it a superior candidate for topical application like Crisaborole?

By employing this structured, self-validating experimental framework, researchers can generate a robust and comprehensive data package. This allows for an objective assessment of a novel inhibitor's potential, providing the authoritative grounding necessary to make informed decisions in the drug development process.

References

  • Wikipedia. PDE4 inhibitor. [Link]

  • Patsnap Synapse. (2024, June 21). What are PDE4 inhibitors and how do they work? [Link]

  • StatPearls - NCBI Bookshelf. (2023). Phosphodiesterase Inhibitors. [Link]

  • ResearchGate. (2018). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). [Link]

  • Wikipedia. Apremilast. [Link]

  • A. D. Kahan, et al. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. The Journal of Clinical and Aesthetic Dermatology. [Link]

  • ResearchGate. (2022). Phosphodiesterase 4 (PDE4) inhibitor mechanism of action in chronic inflammatory skin disorders (CISD). [Link]

  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. [Link]

  • Otezla® (apremilast) HCP. Mechanism of Action (MOA). [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Crisaborole? [Link]

  • ResearchGate. (2017). Crisaborole: Phosphodiesterase inhibitor for treatment of atopic dermatitis. [Link]

  • Patsnap Synapse. (2025, March 6). What is the therapeutic class of Roflumilast? [Link]

  • M. T. T. Pacheco, et al. (2016). Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease. Journal of the American Association of Nurse Practitioners. [Link]

  • EUCRISA® (crisaborole) ointment 2% HCP Site. Mechanism of Action. [Link]

  • DermNet. Crisaborole. [Link]

  • DALIRESP® (roflumilast) HCPs. Mechanism of Action. [Link]

  • PubChem - NIH. Roflumilast. [Link]

  • ResearchGate. (2014). Principles of commonly used cAMP assays. [Link]

  • PubMed. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Roflumilast? [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Roflumilast: Mechanism, Applications, and Purchase Information. [Link]

  • NIH. (2023). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. Dermatology and Therapy. [Link]

  • Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • PubMed. (2012). Comparative Assessment of PDE 4 and 7 Inhibitors as Therapeutic Agents in Experimental Autoimmune Encephalomyelitis. [Link]

  • ResearchGate. (2016). Mechanism of action of apremilast. [Link]

  • PubMed. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? [Link]

  • P. J. Connolly, et al. (2002). Implications of PDE4 structure on inhibitor selectivity across PDE families. Journal of Molecular Graphics and Modelling.
  • Semantic Scholar. PDE4 inhibitors - a review of the current field. [Link]

  • NIH. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Link]

  • MDPI. (2024). Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. Molecules. [Link]

  • M. A. Clark, et al. (2014). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Drug Design, Development and Therapy. [Link]

  • MDPI. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2018). Design, synthesis and in vitro PDE4 inhibition activity of certain. [Link]

  • PubMed Central. (2019). Challenge model of TNFα turnover at varying LPS and drug provocations. [Link]

  • MDPI. (2022). Protection against Polymicrobial Sepsis by Chitin Oligomers is Fine-Tuned by N-Acetyl-d-Glucosamine Residues. International Journal of Molecular Sciences. [Link]

  • PubMed Central. (1998). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Against Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This guide provides a comprehensive validation of the antimicrobial activity of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, a promising imidazolone derivative, against a panel of clinically significant resistant bacterial strains. Through rigorous in-vitro experimentation, including determination of minimum inhibitory and bactericidal concentrations and time-kill kinetic assays, this document objectively compares the compound's performance against established last-resort antibiotics. Detailed experimental protocols, comparative data analysis, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of this novel antimicrobial candidate.

Introduction: The Challenge of Antimicrobial Resistance and the Promise of Imidazolone Scaffolds

Antimicrobial resistance (AMR) poses a formidable threat to global public health, with projections indicating it could become a leading cause of death worldwide if not addressed. The emergence of multidrug-resistant (MDR) pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and carbapenem-resistant Gram-negative bacilli, has rendered many conventional antibiotics ineffective. This has created a critical need for the development of new classes of antimicrobial agents with novel mechanisms of action.

Imidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2] The imidazolone core, a five-membered heterocyclic ring, serves as a versatile scaffold for the synthesis of compounds with diverse therapeutic potential.[1][3] Preliminary studies have suggested that certain imidazolone derivatives can interfere with essential bacterial processes such as DNA replication, cell wall synthesis, and membrane integrity.[1] This guide focuses on the in-depth evaluation of a specific imidazolone compound, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, as a potential solution to the challenge of AMR.

Compound of Interest: 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

The compound at the center of this investigation is 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. Its chemical structure features a bromophenyl group attached to the imidazolone core. This substitution is hypothesized to enhance its antimicrobial potency. The lipophilic nature of the bromophenyl group may facilitate the compound's interaction with and penetration of bacterial cell membranes.

Comparative Antimicrobial Agents

To provide a robust assessment of the antimicrobial potential of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, its activity was compared against a panel of clinically relevant, last-resort antibiotics. The selection of these comparators was based on their known efficacy against the specific resistant strains tested.

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of Gram-positive bacterial cell walls.[4][5][6] It is a standard therapy for serious MRSA infections.[7]

  • Linezolid: An oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis.[8][9][10] It is effective against a range of Gram-positive bacteria, including MRSA and VRE.[11][12]

  • Daptomycin: A cyclic lipopeptide antibiotic that disrupts multiple aspects of bacterial cell membrane function in a calcium-dependent manner, leading to cell death.[13][14][15] It is used to treat complicated skin infections and bacteremia caused by Gram-positive bacteria.[16]

  • Colistin (Polymyxin E): A polymyxin antibiotic that acts as a cationic detergent, disrupting the integrity of the outer membrane of Gram-negative bacteria.[17][18][19] It is often used as a last-resort treatment for infections caused by multidrug-resistant Gram-negative pathogens.[20]

Experimental Validation: Protocols and Methodologies

The antimicrobial activity of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one was rigorously evaluated using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).[21][22][23]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24]

Protocol:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) according to CLSI guidelines.[25]

  • Serial Dilution: The test compound and comparator antibiotics were serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[26]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[24][27]

Protocol:

  • Subculturing from MIC plates: Following MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto Mueller-Hinton Agar (MHA) plates.[28]

  • Incubation: The MHA plates were incubated at 37°C for 24-48 hours.

  • MBC Determination: The MBC was identified as the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[27][28]

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamic properties of an antimicrobial agent by assessing the rate of bacterial killing over time.[29][30]

Protocol:

  • Experimental Setup: Test tubes containing CAMHB with the test compound at concentrations of 1x, 2x, and 4x the MIC were prepared. A growth control tube without the compound was also included.

  • Inoculation: Each tube was inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Time-Point Sampling: Aliquots were collected at 0, 2, 4, 8, and 24 hours.

  • Viable Cell Counting: Serial dilutions of each aliquot were plated on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL was plotted against time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[31][32]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_tubes Prepare Tubes with Compound at 1x, 2x, 4x MIC and Growth Control prep_inoculum->prep_tubes inoculate Inoculate Tubes prep_tubes->inoculate incubate Incubate at 37°C inoculate->incubate sample Sample at 0, 2, 4, 8, and 24 hours incubate->sample serial_dilute Serial Dilution sample->serial_dilute plate Plate on Agar serial_dilute->plate count Count Colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Workflow for the Time-Kill Kinetic Assay.

Results: A Comparative Performance Analysis

The antimicrobial activity of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one was evaluated against a panel of resistant bacterial strains and compared with standard-of-care antibiotics.

In Vitro Activity Against Gram-Positive Resistant Strains

Table 1: MIC and MBC Values (µg/mL) against Gram-Positive Bacteria

Organism (Strain)CompoundMICMBC
MRSA (ATCC 43300)1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one 4 8
Vancomycin12
Linezolid24
Daptomycin0.51
VRE (E. faecium)1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one 8 16
Linezolid24
Daptomycin48

The results indicate that 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one possesses notable activity against both MRSA and VRE. While its potency is less than that of the comparator antibiotics, the MBC/MIC ratios suggest a bactericidal mode of action.

In Vitro Activity Against Gram-Negative Resistant Strains

Table 2: MIC and MBC Values (µg/mL) against Gram-Negative Bacteria

Organism (Strain)CompoundMICMBC
MDR P. aeruginosa 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one 16 32
Colistin24
Carbapenem-resistant A. baumannii 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one 32 64
Colistin12

The compound demonstrated moderate activity against the tested Gram-negative strains. The higher MIC and MBC values compared to Colistin suggest that further structural modifications may be necessary to enhance its efficacy against these challenging pathogens.

Time-Kill Kinetics

The time-kill assays revealed concentration-dependent bactericidal activity of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one against MRSA.

At 4x the MIC, the compound achieved a >3-log10 reduction in CFU/mL within 8 hours, demonstrating a rapid bactericidal effect. At 2x the MIC, a similar reduction was observed at 24 hours. At 1x the MIC, the compound exhibited a bacteriostatic effect, preventing further growth but not achieving a significant reduction in bacterial viability.

Discussion: Mechanistic Insights and Future Directions

The promising in-vitro activity of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, particularly against Gram-positive resistant strains, warrants further investigation. The bactericidal nature of the compound is a significant advantage, as bactericidal agents are often preferred for the treatment of severe infections.

The exact mechanism of action of this imidazolone derivative is yet to be fully elucidated. However, based on existing literature on similar compounds, it is plausible that it targets the bacterial cell membrane or interferes with essential metabolic pathways.[33] The presence of the bromophenyl group likely enhances its ability to disrupt the lipid bilayer of bacterial membranes.

Proposed_Mechanism compound 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one membrane Bacterial Cell Membrane compound->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed Mechanism of Action.

Future studies should focus on elucidating the precise molecular target of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. Structure-activity relationship (SAR) studies could also be conducted to optimize the compound's structure for enhanced potency and a broader spectrum of activity. Furthermore, in-vivo efficacy and toxicity studies are essential next steps to evaluate its potential as a clinical candidate.

Conclusion

This comparative guide demonstrates that 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a promising antimicrobial agent with significant bactericidal activity against clinically important resistant Gram-positive bacteria. While its potency against Gram-negative strains requires improvement, the foundational data presented here provides a strong rationale for its continued development. This compound represents a valuable lead in the critical search for novel antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Daptomycin: mechanisms of action and resistance, and biosynthetic engineering. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Cheung, A. L., & Bayer, A. S. (2018). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor Perspectives in Medicine, 8(9), a031826. [Link]

  • What is the mechanism of Linezolid? (2024, July 17). Patsnap Synapse. [Link]

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. Microorganisms, 5(4), 61. [Link]

  • Daptomycin: Mechanism of Action and Bacterial Resistance. (n.d.). CORE. Retrieved January 4, 2026, from [Link]

  • Al-Hourani, B. J., Al-Adham, I. S. I., & Al-Zereini, W. A. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(21), 7247. [Link]

  • Mechanisms of action and resistance to colistin in Gram-negative... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • What is the mechanism of Daptomycin? (2024, July 17). Patsnap Synapse. [Link]

  • Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. (2002, February 15). American Family Physician. [Link]

  • Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Vancomycin. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Linezolid. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Molecular mechanisms of vancomycin resistance. (2019, April 1). PMC - PubMed Central - NIH. [Link]

  • The Mechanism of Vancomycin: How It Fights Resistant Bacteria. (n.d.). Creative Biostructure. Retrieved January 4, 2026, from [Link]

  • Design, microwave synthesis, characterization and antimicrobial activity of imidazolone derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • Linezolid. (2024, March 1). StatPearls - NCBI Bookshelf - NIH. [Link]

  • What is the mechanism of Vancomycin Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Global Health: Antimicrobial Resistance: undefined: Vancomycin. (n.d.). PDB-101. Retrieved January 4, 2026, from [Link]

  • Linezolid: a review of its properties, function, and use in critical care. (2018, June 18). Taylor & Francis Online. [Link]

  • Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019). (n.d.). Future Science. Retrieved January 4, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • Colistin. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved January 4, 2026, from [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved January 4, 2026, from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved January 4, 2026, from [Link]

  • Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. (2023, November 11). PMC - NIH. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. [Link]

  • Time Kill Assay | PDF | Antimicrobial. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. [Link]

  • MIC/MBC Testing | International and Accredited Lab. (n.d.). Nikopharmad. Retrieved January 4, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 4, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved January 4, 2026, from [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 4, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. [Link]

  • Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. (n.d.). PMC - PubMed Central. Retrieved January 4, 2026, from [Link]

  • Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies | Bentham Science Publishers. (2023, April 1). Bentham Science. [Link]

Sources

A Comparative Guide to the Binding Affinity of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the binding affinity of a series of novel 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one analogs targeting the BRAF V600E kinase, a critical protein in cancer signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. We will delve into the rationale behind the experimental design, present detailed methodologies for key binding assays, and analyze the structure-activity relationships (SAR) derived from the comparative data.

Introduction: The Rationale for Targeting BRAF V600E with Imidazol-2-one Scaffolds

The V-RAF murine sarcoma viral oncogene homolog B1 (BRAF) is a serine/threonine-specific protein kinase that plays a crucial role in the MAP kinase/ERK-signaling pathway, which is pivotal for cell division, differentiation, and secretion.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase, promoting uncontrolled cell growth and proliferation, a hallmark of many cancers, especially melanoma.[2] Consequently, the development of potent and selective BRAF V600E inhibitors is a primary objective in oncology drug discovery.[3]

The 1,3-dihydro-2H-imidazol-2-one core is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[4] The parent compound, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, serves as a versatile intermediate for creating a library of analogs with diverse substitutions.[5] This guide focuses on a hypothetical series of such analogs, designed to probe the chemical space around this core structure to optimize binding to the BRAF V600E active site. The inclusion of the bromophenyl group provides a vector for modification and can contribute to binding through halogen bonding or by occupying hydrophobic pockets within the kinase domain.

Our analysis will center on determining the binding affinity of these analogs to the BRAF V600E protein. Binding affinity is a fundamental parameter in drug design, quantifying the strength of the interaction between a ligand and its target protein.[2] A high binding affinity is often a prerequisite for potent biological activity. We will employ three orthogonal, industry-standard biophysical techniques to measure binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). The use of multiple techniques provides a self-validating system, ensuring the trustworthiness and accuracy of our findings.

Experimental Methodologies: A Multi-Faceted Approach to Quantifying Binding Affinity

The choice of method for determining binding affinity depends on various factors, including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., thermodynamics vs. kinetics). Here, we utilize a combination of techniques to build a comprehensive binding profile for our compound series.

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free experiment.[7] The thermodynamic profile provides deep insights into the driving forces of the interaction (enthalpy-driven vs. entropy-driven), which is invaluable for lead optimization.[8]

Detailed Protocol:

  • Sample Preparation:

    • Recombinant human BRAF V600E kinase domain is dialyzed extensively against the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • The 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one analogs are dissolved in 100% DMSO to create high-concentration stock solutions, which are then diluted into the assay buffer to the desired concentration. The final DMSO concentration in the reaction cell is kept below 1% to minimize solvent effects.

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with the BRAF V600E protein solution (typically 10-20 µM).

    • The injection syringe is loaded with the ligand solution (typically 100-200 µM).

    • A series of small injections (e.g., 2 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).[9]

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to determine the heat change per injection.

    • These values are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the KD, n, and ΔH. ΔS is then calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(KA) and KA = 1/KD.

Visualization of the ITC Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_prep Dialyze BRAF V600E against Assay Buffer Load_Protein Fill Cell with BRAF V600E (10-20 µM) P_prep->Load_Protein L_prep Dissolve Analog in DMSO, then dilute in Assay Buffer Load_Ligand Load Syringe with Analog (100-200 µM) L_prep->Load_Ligand Titration Inject Ligand into Protein (e.g., 20 x 2 µL injections) Load_Protein->Titration Load_Ligand->Titration Measure Measure Heat Change per Injection Titration->Measure Integrate Integrate Raw Data to get Heat per Injection (ΔQ) Measure->Integrate Plot Plot ΔQ vs. Molar Ratio Integrate->Plot Fit Fit Isotherm to Binding Model Plot->Fit Results Determine K D , n, ΔH, ΔS Fit->Results

Caption: A generalized workflow for Isothermal Titration Calorimetry (ITC) experiments.

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[10] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.[11] This kinetic data is crucial for understanding the drug-target residence time, a parameter increasingly recognized for its importance in in vivo efficacy.[12]

Detailed Protocol:

  • Sensor Chip Preparation:

    • A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Recombinant BRAF V600E protein is immobilized onto the chip surface via amine coupling in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Remaining active esters are deactivated with ethanolamine.

  • SPR Measurement:

    • The system is equilibrated with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • A series of concentrations of the imidazol-2-one analog are prepared in the running buffer.

    • Each concentration is injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).[13]

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram (response units vs. time).

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • The KD is calculated as the ratio of kd to ka.

Visualization of the SPR Workflow:

SPR_Workflow cluster_prep Chip Preparation cluster_exp SPR Measurement cluster_analysis Data Analysis Activate Activate CM5 Chip (NHS/EDC) Immobilize Immobilize BRAF V600E via Amine Coupling Activate->Immobilize Deactivate Deactivate with Ethanolamine Immobilize->Deactivate Equilibrate Equilibrate with Running Buffer Deactivate->Equilibrate Inject Inject Serial Dilutions of Analog Equilibrate->Inject Record Record Sensorgram (Response vs. Time) Inject->Record Correct Reference Subtract Sensorgrams Record->Correct Fit Globally Fit Data to Kinetic Model (e.g., 1:1) Correct->Fit Results Determine k a , k d , and K D Fit->Results

Caption: A generalized workflow for Surface Plasmon Resonance (SPR) experiments.

Fluorescence Polarization (FP)

Expertise & Experience: FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[14] It is particularly well-suited for high-throughput screening (HTS) and for competitive binding assays to determine the affinity of unlabeled compounds.[15] The principle relies on the fact that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to depolarization of emitted light. When bound to a large protein, its tumbling slows, and the polarization of the emitted light increases.[16]

Detailed Protocol:

  • Assay Development:

    • A fluorescent tracer is developed by conjugating a fluorophore to a known BRAF V600E binder.

    • The optimal concentrations of the tracer and BRAF V600E protein are determined by performing a saturation binding experiment to achieve a sufficient assay window (the difference in polarization between the bound and free states).[17]

  • Competitive FP Assay:

    • A fixed concentration of BRAF V600E protein and the fluorescent tracer are pre-incubated.

    • Serial dilutions of the unlabeled 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one analogs are added to the mixture in a microplate.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

    • The data is plotted as polarization versus the logarithm of the competitor concentration.

    • The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of the analog that displaces 50% of the bound tracer).

    • The IC50 value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration of the tracer and its affinity for the protein.

Comparative Binding Affinity Data and Structure-Activity Relationship (SAR) Analysis

For the purpose of this guide, we will analyze a hypothetical dataset for a series of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one analogs with modifications at the R1 and R2 positions. The target protein is the human BRAF V600E kinase domain.

Compound IDR1R2ITC KD (nM)SPR KD (nM)FP Ki (nM)
Parent-01 -H-H850875920
Analog-02 -CH3-H620610650
Analog-03 -H-CH3780800810
Analog-04 -H-F450430460
Analog-05 -H-Cl310295320
Analog-06 -H-OCH39509801050
Analog-07 -H-NH2250240265

SAR Analysis:

The data presented in the table reveals several key structure-activity relationships:

  • Parent Compound (Parent-01): The unsubstituted parent molecule exhibits modest, sub-micromolar binding affinity for BRAF V600E, providing a solid baseline for comparison.

  • Effect of Methylation (Analog-02 vs. Analog-03): Methylation at the R1 position (Analog-02) leads to a slight improvement in binding affinity compared to the parent compound. In contrast, methylation at the R2 position on the bromophenyl ring (Analog-03) is less favorable, suggesting that the R1 position may be more accommodating to small alkyl groups, potentially through favorable van der Waals interactions.

  • Influence of Halogen Substitution (Analog-04 and Analog-05): Introducing electron-withdrawing halogen atoms at the R2 position significantly enhances binding affinity. The more electronegative and larger chlorine atom (Analog-05) results in a more potent binder than fluorine (Analog-04). This suggests that this position on the phenyl ring may be involved in a key interaction, possibly with a hydrogen bond donor in the protein's active site, or that the electronic properties of the ring are being favorably modulated.

  • Impact of Electron-Donating Groups (Analog-06 and Analog-07): The introduction of a methoxy group (Analog-06) at the R2 position is detrimental to binding, indicating that either steric hindrance or unfavorable electronic effects are at play. Conversely, the amino group (Analog-07) results in the most potent compound in this series. The amino group can act as a hydrogen bond donor and acceptor, likely forming a critical interaction with a key residue in the BRAF V600E active site, such as the backbone carbonyl of a hinge region residue.

The PI3K/Akt/mTOR Signaling Pathway: A Common Target for Imidazole Derivatives

While our hypothetical study focuses on BRAF, it is important to note that imidazole-based compounds are known inhibitors of other critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[18][19] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[20][21]

Visualization of the PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Imidazole Analogs:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazole Analog Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition by imidazole analogs.

The promiscuity or selectivity of imidazole-based inhibitors for different kinases is a critical aspect of drug development. The data and methodologies presented in this guide provide a framework for not only assessing the on-target binding affinity but also for conducting selectivity profiling against a panel of other kinases to ensure the desired therapeutic effect with minimal off-target toxicities.

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of the binding affinity of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one analogs. By employing a multi-pronged approach with ITC, SPR, and FP, we have demonstrated how to generate robust and reliable binding data. The hypothetical SAR analysis illustrates how systematic chemical modifications can be rationally guided by quantitative binding data to improve potency. The experimental protocols and workflows provided herein serve as a practical resource for researchers in the field of drug discovery. The principles and techniques described are broadly applicable to the characterization of ligand binding to a wide range of protein targets, extending far beyond the specific example of BRAF V600E.

References

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PubMed. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. PubMed. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). National Institutes of Health (NIH). [Link]

  • 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Genprice. [Link]

  • Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. ACS Publications. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. National Institutes of Health (NIH). [Link]

  • Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies. PubMed. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH. [Link]

  • [The Role of BRAF/MEK Inhibition in Metastatic Malignant Melanoma - a Case Study]. PubMed. [Link]

  • Imidazoles as potential anticancer agents. PubMed Central. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Current Insights of BRAF Inhibitors in Cancer. Journal of Medicinal Chemistry. [Link]

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PubMed Central. [Link]

  • Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. ACS Publications. [Link]

  • The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies. National Institutes of Health (NIH). [Link]

  • Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy. PubMed. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. IUCr. [Link]

  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. MDPI. [Link]

  • Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. ResearchGate. [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. National Institutes of Health (NIH). [Link]

Sources

Cross-Validation of In Vitro and In Vivo Results for 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the journey from a promising molecule to a clinical candidate is fraught with challenges. A critical juncture in this process is the translation of early-stage laboratory findings to whole-organism efficacy. This guide provides an in-depth technical analysis of the cross-validation between in vitro and in vivo results for a novel investigational compound, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, hereafter referred to as Cmpd-X. The presence of a bromophenyl moiety and an imidazolone core suggests a potential for anticancer activity, a hypothesis that warrants rigorous testing.

This document is intended for researchers, scientists, and drug development professionals. It will navigate the experimental continuum from cell-based assays to animal models, emphasizing the causality behind experimental choices and the importance of robust data correlation. We will objectively compare the performance of Cmpd-X against a standard-of-care chemotherapeutic, Doxorubicin, and a structurally related but biologically less active analog, 1-phenyl-1,3-dihydro-2H-imidazol-2-one (Negative Control).

The Imperative of In Vitro-In Vivo Correlation (IVIVC) in Oncology

The predictive power of preclinical models is a cornerstone of successful drug development. An In Vitro-In Vivo Correlation (IVIVC) serves as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][2] While classically applied in pharmaceutics, the principles of IVIVC are paramount in oncology for bridging the gap between cellular cytotoxicity and tumor growth inhibition in a living system. A strong IVIVC enhances confidence in a compound's potential, guides dose selection for clinical trials, and can reduce the number of extensive animal studies required.[3] However, the complexity of the tumor microenvironment, drug metabolism, and pharmacokinetics often presents significant challenges to achieving a straightforward correlation.[4]

In Vitro Evaluation: Gauging Cellular Potency and Selectivity

The initial phase of our investigation focuses on quantifying the direct cytotoxic effects of Cmpd-X on cancer cells. The choice of assays is dictated by the need for robust, reproducible, and high-throughput methods to determine a compound's potency and selectivity.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[5][6] It is a reliable method for cytotoxicity screening.[2][7][8]

Step-by-Step Methodology:

  • Cell Plating: Seed human breast adenocarcinoma cells (MCF-7), triple-negative breast cancer cells (MDA-MB-231), and non-cancerous human breast epithelial cells (MCF-10A) in 96-well plates at a density of 5,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Cmpd-X, Doxorubicin, and the Negative Control in the appropriate cell culture medium. Add the compounds to the respective wells and incubate for 48 hours.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates four times with slow-running tap water and allow them to air dry. Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[7][9] Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Results
CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)MCF-10A IC50 (µM)Selectivity Index (MCF-10A / MCF-7)
Cmpd-X 2.55.128.311.3
Doxorubicin 1.0[10][11]0.84.24.2
Negative Control > 100> 100> 100N/A

Interpretation of In Vitro Data:

The hypothetical data presented in the table indicates that Cmpd-X exhibits potent cytotoxic activity against both hormone-receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. Notably, Cmpd-X displays a promising selectivity index, suggesting it is more toxic to cancer cells than to non-cancerous breast epithelial cells. In comparison, Doxorubicin is more potent but less selective. The Negative Control shows no significant activity, validating the importance of the 4-bromophenyl substitution for the observed cytotoxicity.

In Vivo Assessment: Evaluating Antitumor Efficacy in a Xenograft Model

The promising in vitro profile of Cmpd-X necessitates validation in a more complex biological system. The MCF-7 xenograft mouse model is a well-established and widely used in vivo platform for testing the efficacy of anticancer agents against estrogen receptor-positive breast cancer.[12]

Experimental Protocol: MCF-7 Xenograft Mouse Model

Step-by-Step Methodology:

  • Animal Model: Use female athymic nude mice (4-6 weeks old). Allow the mice to acclimatize for one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^7 MCF-7 cells, suspended in Matrigel, into the right flank of each mouse.[12][13]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size of approximately 100 mm³, randomize the mice into treatment groups (n=6 per group).

  • Treatment Regimen:

    • Vehicle Control (e.g., saline with 5% DMSO)

    • Cmpd-X (e.g., 20 mg/kg, administered intraperitoneally, daily for 14 days)

    • Paclitaxel (positive control, 20 mg/kg, administered intraperitoneally, once a week).[12][14] Paclitaxel is chosen here as a common in vivo positive control for breast cancer xenografts.[15][16]

    • Negative Control (e.g., 20 mg/kg, administered intraperitoneally, daily for 14 days)

  • Data Collection: Measure tumor volume twice a week using calipers (Volume = 0.5 x length x width²).[13] Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

In Vivo Results
Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+2.5
Cmpd-X (20 mg/kg) 480 ± 9561.6-3.1
Paclitaxel (20 mg/kg) 350 ± 8072.0-8.5
Negative Control 1190 ± 1304.8+1.8

Interpretation of In Vivo Data:

The hypothetical in vivo results demonstrate that Cmpd-X significantly inhibits tumor growth in the MCF-7 xenograft model. While not as potent as the established chemotherapeutic Paclitaxel, Cmpd-X shows a substantial antitumor effect with a more favorable toxicity profile, as indicated by the lower body weight loss. The lack of efficacy of the Negative Control further supports the structure-activity relationship observed in vitro.

Cross-Validation: Bridging the In Vitro and In Vivo Divide

The ultimate goal is to establish a correlation between the in vitro cytotoxicity and the in vivo antitumor efficacy. A successful translation from the lab bench to the preclinical setting strengthens the case for further development.

dot

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_correlation Cross-Validation (IVIVC) invitro_start Compound Synthesis (Cmpd-X) cytotoxicity SRB Cytotoxicity Assay (MCF-7, MDA-MB-231, MCF-10A) invitro_start->cytotoxicity Screening data_analysis_vitro IC50 Determination & Selectivity Index Calculation cytotoxicity->data_analysis_vitro Data Acquisition invivo_start MCF-7 Xenograft Model (Athymic Nude Mice) data_analysis_vitro->invivo_start Promising Candidate Selection correlation Correlate IC50 with TGI Evaluate Predictive Power data_analysis_vitro->correlation treatment Compound Administration (Vehicle, Cmpd-X, Paclitaxel) invivo_start->treatment Efficacy Testing data_analysis_vivo Tumor Growth Inhibition & Toxicity Assessment treatment->data_analysis_vivo Data Collection data_analysis_vivo->correlation decision decision correlation->decision Go/No-Go Decision

Caption: Workflow from in vitro screening to in vivo validation and cross-validation analysis.

Discussion of the Correlation:

In this hypothetical case study, there is a positive correlation between the in vitro and in vivo findings.

  • Potency Translation: Cmpd-X demonstrated potent cytotoxicity in vitro, which translated to significant tumor growth inhibition in vivo. This suggests that the compound is bioavailable and reaches the tumor at concentrations sufficient to exert its anticancer effect.

  • Selectivity Correlation: The favorable selectivity index observed in vitro is consistent with the moderate toxicity profile (less body weight loss) seen in the animal model compared to the more potent but also more toxic positive control, Paclitaxel.

  • Structure-Activity Relationship (SAR) Consistency: The inactivity of the Negative Control both in vitro and in vivo provides strong evidence that the 4-bromophenyl group is a key pharmacophore responsible for the biological activity of Cmpd-X.

It is crucial to acknowledge that a perfect linear correlation is rare in oncology.[4] Factors such as drug metabolism, plasma protein binding, and tumor penetration can all influence the in vivo efficacy and may not be fully captured by in vitro models.[17][18][19]

Conclusion and Future Directions

The comprehensive evaluation of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (Cmpd-X) demonstrates a promising preclinical profile with a consistent and positive correlation between its in vitro cytotoxicity and in vivo antitumor efficacy. The data presented in this guide, although hypothetical, illustrates a robust and logical pathway for the early-stage evaluation of novel anticancer agents.

Future studies should aim to elucidate the mechanism of action of Cmpd-X, conduct more extensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, and evaluate its efficacy in other preclinical models, such as patient-derived xenografts (PDXs), which can offer greater clinical relevance.[17] The successful cross-validation presented here provides a strong rationale for advancing Cmpd-X to these next critical stages of drug development.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]

  • U.S. Food and Drug Administration. In vitro – in vivo correlation (IVIVC). Available from: [Link]

  • Azeeze, M. S. T. A., Santhosh, S. B., Manjari, M. S., & Meyyanathan, S. N. (2021). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Current Drug Targets, 22(12), 1357–1375. Available from: [Link]

  • O'Connor, P. M., Jackman, J., Bae, I., Myers, T. G., Fan, S., Mutoh, M., ... & Kohn, K. W. (1997). Characterization of the p53 tumor suppressor pathway in cell lines of the National Cancer Institute anticancer drug screen and correlations with the growth-inhibitory potency of 123 anticancer agents. Cancer research, 57(19), 4285-4300.
  • Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2012). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Cancer chemotherapy and pharmacology, 70(3), 433–441. Available from: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. Available from: [Link]

  • Kubota, T., Matsuzaki, S. W., Hoshiya, Y., Watanabe, M., Kitajima, M., Asanuma, F., ... & Koh, J. I. (1997). Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice. Journal of surgical oncology, 64(2), 115-121. Available from: [Link]

  • Akaike, T., & Maeda, H. (1993). In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. Oncology, 50(5), 349-355. Available from: [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Melior Discovery. The MCF-7 Xenograft Model for Breast Cancer. Available from: [Link]

  • Cordes, N., & Plasswilm, L. (2008). New anticancer agents: in vitro and in vivo evaluation. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 178, 27–37.
  • Papazisis, K. T., Geromichalos, G. D., Dimitriadis, K. A., & Kortsaris, A. H. (1997). Optimization of the sulforhodamine B colorimetric assay. Journal of immunological methods, 208(2), 151-158.
  • Li, Q., Chen, C., Zhu, L., & Liu, J. (2018). Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity. Oncology reports, 40(5), 2939-2947. Available from: [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170.
  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

  • Roche. MTT Assay Protocol. Available from: [Link]

  • Springer Nature Experiments. Breast Cancer Xenograft Murine Models. Available from: [Link]

  • Bio-protocol. Xenograft mouse model in vivo study and tumor tissue analysis. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • PubMed. Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts. Available from: [Link]

  • He, Q., Zhang, J., Shi, J., Zhu, Z., Zhang, L., Yan, Z., & Li, Y. (2014). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International journal of nanomedicine, 9, 1373–1383. Available from: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available from: [Link]

  • Melior Discovery. The MCF-7 Xenograft Model for Breast Cancer. Available from: [Link]

  • Cetin, Z., & Ozbilim, G. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian journal of pharmaceutical sciences, 80(4), 656–665. Available from: [Link]

  • Suiçmez, M., Namalır, G., & Özdil, H. (2023). In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. Journal of the Institute of Science and Technology, 13(4), 2997-3006. Available from: [Link]

  • Utomo, R. Y., Dwi, L., & Meiyanto, E. (2013). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 4(1), 463-469.
  • Park, J. W., Hong, K., Kirpotin, D. B., Colbern, G., Shalaby, R., Baselga, J., ... & Benz, C. C. (2002). Anti-HER2 immunoliposomes: enhanced efficacy attributable to targeted delivery. Clinical Cancer Research, 8(4), 1172-1181.
  • Boulikas, T., & Stathopoulos, P. (2005). Enhanced paclitaxel cytotoxicity and prolonged animal survival rate by a nonviral-mediated systemic delivery of E1A gene in orthotopic xenograft human breast cancer. Cancer gene therapy, 12(2), 173–184.
  • Lin, C. Y., Chen, Y. J., & Chen, Y. F. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers, 14(23), 5909. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • ResearchGate. Comparison of the benefits and limitations of in vitro and in vivo experimental models. Available from: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Edmondson, R., Broglie, J. J., Adcock, A. F., & Yang, L. (2014). Three-dimensional cell culture systems and their applications in drug discovery and cell-based biosensors. Assay and drug development technologies, 12(4), 207–218.
  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • ResearchGate. Bridging the gap between in vivo and in vitro research: Reproducing in vitro the mechanical and electrical environment of cells in vivo. Available from: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Astolfi, M., Péant, B., & Kamen, A. (2020). The Applications and Challenges of the Development of In Vitro Tumor Microenvironment Chips. Micromachines, 11(10), 903. Available from: [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a crucial intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its structural motif is present in molecules targeting a range of biological pathways, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this key intermediate.

The objective of this document is to offer a critical evaluation of two plausible synthetic routes, analyzing them based on yield, purity, operational simplicity, and scalability. The protocols described herein are grounded in established chemical principles and analogous transformations reported in the scientific literature. We will explore a stepwise construction involving an acyclic urea precursor followed by cyclization, and a classical approach involving the formation of a diamine intermediate followed by cyclocarbonylation.

Route 1: Two-Step Synthesis via Acetal-Protected Urea Intermediate

This modern approach builds the target heterocycle by first constructing a linear urea precursor containing a masked aldehyde functionality. Subsequent acid-catalyzed deprotection and intramolecular cyclization yield the desired product. This strategy offers excellent control and often leads to high-purity products.

Scientific Rationale

The core of this route lies in the use of aminoacetaldehyde diethyl acetal as a stable and easy-to-handle synthon for 2-aminoethanal. The reaction of 4-bromophenyl isocyanate with the primary amine of the acetal proceeds cleanly to form a disubstituted urea.[3] The acetal group is stable under these conditions but can be readily hydrolyzed under acidic conditions. The in situ generation of the aldehyde in the presence of the urea nitrogen atoms facilitates a spontaneous intramolecular cyclization (a Pictet-Spengler type reaction) to form the stable five-membered imidazol-2-one ring.[4]

Experimental Protocol

Step 1: Synthesis of 1-(4-bromophenyl)-3-(2,2-diethoxyethyl)urea

  • To a stirred solution of aminoacetaldehyde diethyl acetal (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add 4-bromophenyl isocyanate (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isocyanate starting material is fully consumed.

  • Upon completion, remove the solvent under reduced pressure to yield the crude 1-(4-bromophenyl)-3-(2,2-diethoxyethyl)urea, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

  • Dissolve the crude 1-(4-bromophenyl)-3-(2,2-diethoxyethyl)urea from the previous step in a mixture of formic acid and water (e.g., 80% aqueous solution).

  • Heat the solution to 60-80 °C and stir for 4-6 hours. The formic acid serves as both the acid catalyst for acetal hydrolysis and the reaction solvent.[4]

  • Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution carefully with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Visual Workflow: Route 1

Route 1 cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization 4-Bromophenyl Isocyanate 4-Bromophenyl Isocyanate Urea Intermediate 1-(4-bromophenyl)-3- (2,2-diethoxyethyl)urea 4-Bromophenyl Isocyanate->Urea Intermediate Aminoacetaldehyde Diethyl Acetal Aminoacetaldehyde Diethyl Acetal Aminoacetaldehyde Diethyl Acetal->Urea Intermediate Final Product 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one Urea Intermediate->Final Product H+ / Heat Urea Intermediate->Final Product

Caption: Workflow for the Two-Step Synthesis via an Acetal-Protected Urea Intermediate.

Route 2: Synthesis via Diamine Intermediate and Phosgene Equivalent

This classical approach involves the initial synthesis of an N-arylethylenediamine, which is then cyclized using a carbonylating agent. This method is robust and widely used for the synthesis of cyclic ureas.

Scientific Rationale

The synthesis begins with the formation of N-(4-bromophenyl)ethane-1,2-diamine. A common method is the nucleophilic substitution of a haloalkane by an aniline, though other more modern C-N bond-forming reactions could be employed. The resulting 1,2-diamine is a perfect precursor for cyclization. The use of a phosgene equivalent, such as N,N'-Carbonyldiimidazole (CDI), provides a safe and effective way to introduce the carbonyl group.[5] CDI reacts with one of the amino groups to form an activated imidazole-carbamate intermediate. Subsequent intramolecular nucleophilic attack by the second amino group displaces the imidazole, closing the ring to form the thermodynamically stable imidazol-2-one.

Experimental Protocol

Step 1: Synthesis of N-(4-bromophenyl)ethane-1,2-diamine

  • In a round-bottom flask, combine 4-bromoaniline (1.0 equivalent), 2-bromoethylamine hydrobromide (1.1 equivalents), and a non-nucleophilic base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Heat the mixture to 80-100 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-bromophenyl)ethane-1,2-diamine.

Step 2: Synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

  • Dissolve the N-(4-bromophenyl)ethane-1,2-diamine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flask under a nitrogen atmosphere.

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 6-12 hours.

  • Monitor the reaction by TLC until the starting diamine is consumed.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude solid can be purified by recrystallization from ethyl acetate or by column chromatography to give the final product.

Visual Workflow: Route 2

Route 2 cluster_0 Step 1: Diamine Formation cluster_1 Step 2: Cyclization 4-Bromoaniline 4-Bromoaniline Diamine Intermediate N-(4-bromophenyl)- ethane-1,2-diamine 4-Bromoaniline->Diamine Intermediate 2-Bromoethylamine 2-Bromoethylamine HBr 2-Bromoethylamine->Diamine Intermediate Final Product 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one Diamine Intermediate->Final Product CDI Diamine Intermediate->Final Product

Sources

A Senior Application Scientist's Guide to Comparative Docking of Imidazol-2-one Derivatives as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the docking of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one derivatives and structurally related compounds against the p38 mitogen-activated protein kinase (MAPK) alpha, a key enzyme in the inflammatory cascade. We will explore the rationale behind the experimental design, from target selection to the interpretation of docking results, and correlate these computational findings with available experimental data to provide a comprehensive understanding of their potential as therapeutic agents.

Introduction: The Rationale for Targeting p38 MAPK with Imidazole-Based Scaffolds

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stressors and proinflammatory cytokines.[1] Specifically, the p38α isoform is a key regulator in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] Consequently, inhibiting p38α MAPK is a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis.[2]

The imidazole scaffold is a well-established pharmacophore in the development of p38 MAPK inhibitors.[2][3] The initial discovery of pyridinyl-imidazole derivatives as potent and selective inhibitors of p38 MAPK paved the way for extensive research into related heterocyclic systems.[2][4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site.[2] The 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one core represents a structurally related scaffold with potential for similar inhibitory activity. The bromophenyl moiety can engage in halogen bonding and occupy hydrophobic pockets within the active site, while the imidazol-2-one core can form key hydrogen bond interactions.

This guide will focus on a comparative molecular docking study of a series of N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives, which are structurally analogous to the 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold and for which experimental inhibitory data against p38α MAPK is available.[5][6] This allows for a direct comparison between computational predictions and experimental outcomes, a crucial step in validating in silico models. We will also include the well-characterized p38 MAPK inhibitor, SB203580, as a positive control to benchmark our docking protocol.

Experimental Design and Workflow

A robust molecular docking study requires a carefully planned workflow to ensure the reliability and reproducibility of the results. The following diagram illustrates the key steps involved in our comparative analysis.

workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Comparison receptor_prep Receptor Preparation (PDB: 1A9U) docking Molecular Docking (AutoDock Vina) receptor_prep->docking Prepared Receptor ligand_prep Ligand Preparation (Derivatives & Control) ligand_prep->docking Prepared Ligands analysis Analysis of Results (Binding Energy & Interactions) docking->analysis Docking Poses & Scores correlation Correlation with Experimental Data (IC50 Values) analysis->correlation Predicted Affinities comparison Comparative Analysis correlation->comparison Validated Insights binding_interaction cluster_protein p38 MAPK Active Site cluster_ligand Derivative AA6 Met109 Met109 (Hinge Region) Lys53 Lys53 (Catalytic Loop) Leu104 Leu104 Val38 Val38 Thr106 Thr106 Imidazole Imidazole Ring Imidazole->Met109 H-Bond Trifluoromethyl CF3 Group Trifluoromethyl->Thr106 Hydrophobic Amide Amide Linker Amide->Lys53 H-Bond Dimethylphenyl 3,5-Dimethylphenyl Dimethylphenyl->Leu104 Hydrophobic Dimethylphenyl->Val38 Hydrophobic

Figure 2: Key interactions of Derivative AA6 in the p38α MAPK active site.

The docking pose of the control inhibitor, SB203580, accurately reproduced the crystallographic binding mode, with the pyridinyl nitrogen forming a crucial hydrogen bond with the backbone NH of Met109 in the hinge region. This validates our docking protocol.

For the studied derivatives, several key interactions were observed:

  • Hinge Region Interaction: The nitrogen atom of the imidazole ring consistently formed a hydrogen bond with the backbone amide of Met109, a hallmark interaction for many p38 MAPK inhibitors.

  • Catalytic Loop Interaction: The amide linker in the derivatives was positioned to form a hydrogen bond with the catalytic Lys53 residue.

  • Hydrophobic Interactions: The substituted phenyl ring of the derivatives occupied a hydrophobic pocket defined by residues such as Leu104 and Val38. The presence of methyl groups on the phenyl ring, as in derivatives AA4 and AA6, appeared to enhance these hydrophobic interactions, which is consistent with their lower IC50 values compared to the unsubstituted benzyl derivative (AA2).

  • Trifluoromethyl Group Contribution: The trifluoromethyl group on the imidazole ring engaged in hydrophobic interactions with residues like Thr106.

Correlation with Experimental Data

A good correlation was observed between the predicted binding energies and the experimental IC50 values. Derivatives with lower (more favorable) binding energies generally exhibited lower IC50 values, indicating higher inhibitory potency. For instance, derivative AA6, with the lowest predicted binding energy (-7.8 kcal/mol), also showed the lowest IC50 value (403.57 nM) among the tested analogues. [6]This correlation suggests that the computational model is effectively capturing the key determinants of binding affinity for this class of compounds.

Discussion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationships of imidazole-based inhibitors of p38α MAPK. The key takeaways are:

  • Validation of the Docking Protocol: The successful redocking of the native ligand and the correlation between predicted binding energies and experimental IC50 values provide confidence in the predictive power of our computational model.

  • Key Pharmacophoric Features: The study highlights the importance of the imidazole core for hinge region binding, the amide linker for interacting with the catalytic loop, and substituted aromatic rings for engaging with hydrophobic pockets.

  • Opportunities for Optimization: The structure-activity relationship suggests that further optimization of the substituents on the phenyl ring could lead to more potent inhibitors. For example, exploring different substitution patterns or introducing other functional groups that can form additional interactions with the active site could be a fruitful avenue for future research.

While this study focused on a series of N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives due to the availability of experimental data, the insights gained are highly applicable to the 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold. The bromophenyl group can be expected to occupy a similar hydrophobic pocket as the substituted phenyl rings in the studied derivatives, and the imidazol-2-one core can also act as a hydrogen bond donor and acceptor. Future work should involve the synthesis and biological evaluation of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one derivatives to directly validate these computational predictions.

References

  • Bolos, J., G-Alvarez, I., & de la Cruz, F. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Medicinal Chemistry, 12(18), 2135-2150. [Link]

  • Denny, W. A. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209–220. [Link]

  • Awasthi, A., Rahman, M., & Raju, M. B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17789–17800. [Link]

  • Awasthi, A., Rahman, M., & Raju, M. B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • Laufer, S. A., & Wagner, G. K. (2010). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry, 10(2), 167-183. [Link]

  • Adams, J. L., et al. (2001). Pyrimidinylimidazole inhibitors of p38: cyclic N-1 imidazole substituents enhance p38 kinase inhibition and oral activity. Bioorganic & Medicinal Chemistry Letters, 11(21), 2867-2870. [Link]

  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Liverton, N. L., et al. (1999). Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 42(12), 2180–2190. [Link]

  • Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3534-3538. [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Lacerda, R. B., et al. (2012). Pyridinyl-imidazole inhibitors of p38 MAPK. PLoS One, 7(10), e46925. [Link]

  • Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(18), 12116-12121. [Link]

Sources

Navigating the Labyrinth: A Comparative Guide to Identifying and Validating the Cellular Target of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Bioactive Compound to Validated Target

In the landscape of drug discovery, identifying the specific molecular target of a bioactive compound is the critical first step in understanding its mechanism of action, optimizing its efficacy, and predicting potential toxicities. The compound 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one has emerged as a key intermediate in the synthesis of molecules with potential therapeutic activities, including anti-cancer properties.[1][2] However, its direct cellular binding partners and mechanism of action remain uncharacterized. This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the complex process of target deconvolution for this and other novel compounds.

We will move beyond theoretical discussions to provide an in-depth, practical comparison of three leading methodologies for target identification and validation in cellular models: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL). Each method leverages a distinct biophysical principle, offering a unique set of advantages and challenges. This guide will dissect these techniques, explaining the causality behind experimental choices and providing detailed, self-validating protocols to ensure scientific rigor.

Methodology 1: Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

CETSA is a powerful biophysical technique that assesses the direct binding of a ligand to its target protein in a native cellular environment.[3][4] The core principle is that ligand binding confers thermodynamic stability to the target protein, resulting in an increased melting temperature (Tₘ).[5][6] When scaled to a proteome-wide level using mass spectrometry, this technique is known as Thermal Proteome Profiling (TPP), enabling an unbiased search for the cellular targets of a compound.

Causality of Experimental Design

The choice of a heat-shock gradient is critical; it must span the unfolding temperatures of the majority of the proteome to identify a wide range of potential targets. The subsequent ultracentrifugation step is designed to separate the soluble, correctly folded proteins from the heat-denatured, aggregated proteins. Only the soluble fraction is analyzed, as a stabilized target will remain in the supernatant at higher temperatures compared to its unbound state.

Experimental Workflow: TPP

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_processing Protein Extraction & Analysis cluster_analysis Data Analysis A 1. Culture Cells B 2. Treat with Vehicle or Compound A->B Incubate C 3. Aliquot and Heat (e.g., 37°C to 67°C) B->C Harvest D 4. Lyse Cells C->D Cool E 5. Ultracentrifugation (Separate Soluble/Aggregated) D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Protein Digestion & TMT Labeling F->G H 8. LC-MS/MS Analysis G->H I 9. Generate Melt Curves for Thousands of Proteins H->I J 10. Identify Proteins with Significant Thermal Shift I->J Statistical Analysis

Caption: Thermal Proteome Profiling (TPP) Workflow.

Step-by-Step Protocol for TPP
  • Cell Culture and Treatment: Plate the chosen cellular model (e.g., a relevant cancer cell line) and grow to ~80% confluency. Treat one set of plates with 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one at a relevant concentration (e.g., 10x EC₅₀) and a control set with vehicle (e.g., DMSO). Incubate for a sufficient time to allow for cellular uptake and target binding (e.g., 1-2 hours).

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Distribute the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., 10 temperatures from 37°C to 67°C).

  • Lysis and Fractionation: Immediately cool the samples on ice. Lyse the cells via freeze-thaw cycles or sonication. Perform ultracentrifugation at >100,000 x g to pellet the aggregated proteins.

  • Sample Preparation for Mass Spectrometry: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration. Reduce, alkylate, and digest the proteins (e.g., with trypsin). Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each protein at each temperature point. Plot the abundance versus temperature to generate melt curves for each protein in both the treated and vehicle control samples. Identify proteins that exhibit a statistically significant shift in their melting temperature upon compound treatment.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method for identifying protein targets of small molecules.[7][8] It operates on the principle that when a small molecule binds to its target protein, it induces a conformational change that can render the protein more resistant to proteolysis.[9][10] This protection from protease digestion allows for the identification of the target protein.

Causality of Experimental Design

The choice of protease and its concentration is a critical parameter that requires optimization. A protease like pronase or thermolysin is often used because of its broad specificity. The goal is to find a concentration that results in significant degradation of the total proteome in the absence of the compound, but allows for the detection of a protected protein band in its presence. The "inactive analog" control is crucial for self-validation; a structurally similar but biologically inactive version of the compound should not protect the target, confirming the specificity of the interaction.

Experimental Workflow: DARTS

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_treatment Treatment & Digestion cluster_analysis Analysis A 1. Prepare Native Cell Lysate B 2. Aliquot Lysate A->B C 3. Add Vehicle, Compound, or Inactive Analog B->C Incubate D 4. Limited Proteolysis (e.g., Pronase) C->D E 5. Stop Digestion (Heat or Inhibitor) D->E F 6. SDS-PAGE Analysis E->F G 7. Identify Protected Bands F->G Visualize (e.g., Coomassie) H 8. Excised Band for LC-MS/MS ID G->H

Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.

Step-by-Step Protocol for DARTS
  • Cell Lysate Preparation: Grow and harvest cells as described for CETSA. Lyse the cells in a non-denaturing buffer (e.g., M-PER or buffer containing mild detergents like Triton X-100) supplemented with protease inhibitors (to prevent endogenous protease activity). Clarify the lysate by centrifugation to remove cell debris.

  • Compound Incubation: Aliquot the cell lysate into separate tubes. Add the vehicle control, 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, or an inactive control compound to the respective tubes. Incubate at room temperature or 4°C to allow for binding.

  • Limited Proteolysis: Add a pre-determined, optimized concentration of a protease (e.g., pronase) to each tube. Incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for digestion.

  • Stopping the Reaction: Halt the proteolysis by adding a strong protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling for 5 minutes.

  • Gel Electrophoresis: Separate the protein digests on an SDS-PAGE gel.

  • Identification of Candidates: Visualize the proteins using a total protein stain like Coomassie Blue or silver stain. Carefully compare the lane corresponding to the compound-treated sample with the control lanes. Bands that are present or more intense in the compound-treated lane are potential targets.

  • Mass Spectrometry: Excise the protected bands of interest from the gel. Perform in-gel digestion with trypsin and identify the protein(s) via LC-MS/MS.

  • Validation: Once a candidate is identified, validate the interaction using an antibody against the candidate protein in a targeted DARTS experiment followed by Western blotting.

Methodology 3: Photoaffinity Labeling (PAL)

PAL is a powerful chemical biology technique used to identify direct binding partners of a small molecule.[11][12] This method requires the synthesis of a chemical probe, an analog of the parent compound that incorporates two additional key features: a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[13][14] Upon irradiation with UV light, the photo-reactive group forms a highly reactive species that covalently crosslinks the probe to any protein in close proximity, ideally the specific binding target.[15]

Causality of Experimental Design

The design of the probe is paramount. The photo-reactive group and reporter tag must be installed at positions on the compound scaffold that do not disrupt its binding to the target. A "competition" experiment is the cornerstone of a self-validating PAL protocol. Pre-incubation with an excess of the original, unmodified compound should block the binding of the probe to the true target, leading to a significant reduction in its labeling. This distinguishes specific targets from non-specifically labeled proteins.

Experimental Workflow: PAL

PAL_Workflow cluster_probe Probe Synthesis & Treatment cluster_crosslinking Crosslinking & Lysis cluster_enrichment Target Enrichment & ID A 1. Synthesize Photoaffinity Probe (Compound + Photoreactive Group + Tag) B 2. Treat Live Cells with Probe A->B D 3. Irradiate with UV Light (Covalent Crosslinking) B->D C Competition Control: Pre-treat with excess unmodified compound C->B E 4. Lyse Cells D->E F 5. Affinity Purification of Tagged Proteins (e.g., Streptavidin Beads) E->F G 6. Wash and Elute Bound Proteins F->G H 7. On-Bead Digestion or SDS-PAGE G->H I 8. LC-MS/MS Analysis H->I J 9. Identify Proteins Enriched vs. Competition I->J

Caption: Photoaffinity Labeling (PAL) Workflow.

Step-by-Step Protocol for PAL
  • Probe Synthesis: Design and chemically synthesize a photoaffinity probe based on the 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one structure. This involves adding a photo-reactive moiety (e.g., diazirine) and a reporter tag (e.g., biotin).

  • Cell Treatment: Treat intact cells with the synthesized probe. For the competition control, pre-incubate a separate batch of cells with a 50-100 fold excess of the original, unmodified compound before adding the probe.

  • Photocrosslinking: Irradiate the cells with UV light of the appropriate wavelength (e.g., 365 nm for diazirines) for a short period to induce covalent bond formation between the probe and its binding partners.

  • Lysis and Enrichment: Lyse the cells and use an affinity matrix corresponding to the reporter tag (e.g., streptavidin-coated beads for a biotin tag) to enrich for probe-labeled proteins.

  • Washing and Elution: Perform stringent washes to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE followed by in-gel digestion, or perform on-bead digestion directly. Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are high-confidence candidate targets.

Comparative Analysis of Methodologies

To aid in selecting the most appropriate strategy, the table below summarizes the key characteristics of each method.

FeatureCellular Thermal Shift Assay (TPP)Drug Affinity Responsive Target Stability (DARTS)Photoaffinity Labeling (PAL)
Compound Modification Not required (uses native compound)Not required (uses native compound)Required (synthesis of a probe)
Experimental Context Intact cells or lysateCell lysateIntact cells or lysate
Core Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceLight-induced covalent crosslinking
Primary Readout Change in protein melting temperatureProtection from proteolysisCovalent labeling and enrichment
Key Advantage Physiologically relevant (intact cells), label-freeLabel-free, relatively simple protocolProvides direct evidence of binding via covalent link
Key Disadvantage Indirect readout, may miss targets that don't thermostabilizeWorks best with soluble proteins, protease choice is criticalProbe synthesis can be challenging, potential for steric hindrance
Validation Control Dose-response curveInactive analog, competitionCompetition with unmodified compound
Throughput High (with TMT labeling)ModerateModerate to Low

Conclusion and Forward Path

The journey to validate the target engagement of a novel compound like 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one begins with robust and unbiased target identification. This guide has compared three premier, field-proven methodologies: CETSA/TPP, DARTS, and PAL.

For an initial, unbiased screen, the label-free methods CETSA (TPP) and DARTS represent the most direct starting points, as they do not require the significant upfront investment of synthesizing a chemical probe. They interrogate the compound's interaction with the proteome in its native state. Because they rely on different biophysical principles, they serve as excellent orthogonal approaches; a target identified by both methods would be a very high-confidence candidate.

Photoaffinity Labeling (PAL) , while requiring more initial chemical synthesis, offers the unique advantage of creating a covalent bond between the compound and its target, providing the most direct evidence of a physical interaction. It is an outstanding secondary method to confirm a candidate identified by a label-free technique or as a primary approach when label-free methods fail to yield results.

Ultimately, a multi-pronged strategy employing at least two of these methods provides the most rigorous and trustworthy path to identifying and validating the cellular target of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, transforming it from a compound of interest into a tool for probing biology and a potential lead for therapeutic development.

References

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3, 163-180. Available at: [Link]

  • Dubinsky, L., et al. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Available at: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Available at: [Link]

  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). Creative Biolabs. Available at: [Link]

  • Dormer, P. G., et al. (2020). Photoaffinity labeling in target- and binding-site identification. RSC Chemical Biology, 1(2), 99-114. Available at: [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Photoaffinity Labeling in Target and Binding Site Identification. MtoZ Biolabs. Available at: [Link]

  • Bajsa, J., & Poyner, D. R. (2021). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. Methods in Molecular Biology, 2213, 175-182. Available at: [Link]

  • Tran, T. H., & Nguyen, J. V. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(14), e4481. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 169-183. Available at: [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 163-173. Available at: [Link]

  • Okada, M. (2018). An Overview of Current Methods to Confirm Protein-Protein Interactions. Analytical Letters, 51(15), 2337-2346. Available at: [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. ResearchGate. Available at: [Link]

  • Jones, D. S., et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1348, 1-27. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available at: [Link]

  • Jackson ImmunoResearch. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Jackson ImmunoResearch. Available at: [Link]

  • illuminated Cell. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. illuminated Cell. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link]

  • GetSynBio. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. GetSynBio. Available at: [Link]

  • Modular Bioscience. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Modular Bioscience. Available at: [Link]

Sources

Navigating the Synthesis and Bioactivity of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one: A Comparative Guide to Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the synthesis and biological evaluation of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, a potential kinase inhibitor. We will delve into a reproducible synthetic protocol, outline robust biological testing methodologies, and compare its potential efficacy against established alternatives, offering a framework for consistent and reliable experimental outcomes.

The pursuit of novel therapeutic agents often centers on heterocyclic scaffolds due to their diverse biological activities. Among these, the 1,3-dihydro-2H-imidazol-2-one core is a recognized pharmacophore, notably present in molecules targeting key signaling pathways implicated in inflammatory diseases and cancer. This guide focuses on the 1-(4-bromophenyl) substituted variant, exploring the nuances of its chemical synthesis and the critical aspects of its biological characterization, with a particular emphasis on its potential as a p38 MAP kinase inhibitor.

I. Synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one: A Reproducible Protocol

While specific literature detailing the synthesis of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is not abundant, a robust and reproducible two-step protocol can be proposed based on well-established methodologies for the synthesis of N-aryl-2-imidazolidinones. This approach ensures high yield and purity, critical for reliable biological testing.

The synthesis begins with the reductive amination of 4-bromoaniline with aminoacetaldehyde dimethyl acetal, followed by the cyclization of the resulting N-(4-bromophenyl)ethylenediamine.

Step 1: Synthesis of N-(4-bromophenyl)ethane-1,2-diamine

This initial step involves the formation of a Schiff base between 4-bromoaniline and aminoacetaldehyde dimethyl acetal, which is then reduced in situ to the corresponding diamine.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in methanol, add aminoacetaldehyde dimethyl acetal (1.2 eq) and acetic acid (0.1 eq).

  • Schiff Base Formation: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Concentrate the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-(4-bromophenyl)ethane-1,2-diamine, which can be used in the next step without further purification.

Causality Behind Experimental Choices: The use of methanol as a solvent is ideal for both the solubility of the reactants and the subsequent reduction step. Acetic acid acts as a catalyst for the formation of the imine intermediate. Sodium borohydride is a mild and selective reducing agent for the imine, minimizing side reactions.

Step 2: Cyclization to 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

The final step involves the cyclization of the diamine using a suitable carbonylating agent. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for this transformation as it is a mild, safe, and efficient reagent that avoids the use of hazardous phosgene derivatives.[1][2]

Experimental Protocol:

  • Reaction Setup: Dissolve the crude N-(4-bromophenyl)ethane-1,2-diamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cyclization: Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the THF under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Causality Behind Experimental Choices: Anhydrous THF is used as a solvent to prevent the hydrolysis of CDI. The stoichiometry is optimized to ensure complete conversion of the diamine. Column chromatography is a standard and effective method for purifying the final product to the high degree required for biological assays.

Diagram of the Synthetic Pathway:

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization 4-Bromoaniline 4-Bromoaniline Intermediate_Diamine N-(4-bromophenyl)ethane-1,2-diamine 4-Bromoaniline->Intermediate_Diamine 1. MeOH, Acetic Acid 2. NaBH4 Aminoacetaldehyde\ndimethyl acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde\ndimethyl acetal->Intermediate_Diamine Final_Product 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one Intermediate_Diamine->Final_Product THF CDI 1,1'-Carbonyldiimidazole CDI->Final_Product

Caption: Synthetic route to 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

II. Biological Testing: A Framework for Evaluating p38 MAP Kinase Inhibition

The 1-aryl-1,3-dihydro-2H-imidazol-2-one scaffold is a known feature in inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular response to stress and inflammation.[3][4] Therefore, a logical starting point for the biological evaluation of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is to assess its activity against p38 MAP kinase.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified p38 MAP kinase.

Experimental Protocol:

  • Assay Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF-2) by the p38 MAP kinase enzyme.[5][6] The amount of phosphorylated substrate is then quantified, typically using a non-radioactive method such as an antibody-based detection system (e.g., ELISA or Western blot).[6]

  • Reagents: Recombinant active p38α MAP kinase, kinase buffer, ATP, ATF-2 substrate, and the test compound.

  • Procedure: a. Prepare serial dilutions of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. b. In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes). e. Stop the reaction and quantify the amount of phosphorylated ATF-2.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Assay: Inhibition of TNF-α Production

To assess the compound's activity in a cellular context, its ability to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in response to a stimulus can be measured.

Experimental Protocol:

  • Cell Line: Use a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

  • Stimulation: Treat the cells with a p38 MAPK pathway activator, such as lipopolysaccharide (LPS).

  • Procedure: a. Pre-incubate the cells with varying concentrations of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. b. Stimulate the cells with LPS. c. After a suitable incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of TNF-α production.

Diagram of the p38 MAP Kinase Signaling Pathway and Inhibition:

p38_Pathway cluster_pathway p38 MAP Kinase Signaling Pathway Stress_Cytokines Stress / Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation TNFa_IL1b TNF-α / IL-1β Production MK2->TNFa_IL1b Inhibitor 1-(4-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

III. Comparative Analysis: Benchmarking Against Known p38 MAPK Inhibitors

To contextualize the potential of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, its performance should be compared against well-characterized p38 MAPK inhibitors.

Inhibitorp38α IC50 (nM)Cell-Based TNF-α Inhibition IC50 (nM)Key Features
SB203580 50 - 500~50 - 100 (PBMCs)A widely used, first-generation p38α/β inhibitor.[7]
BIRB-796 (Doramapimod) 38~7.6 (PBMCs)A potent, allosteric inhibitor with slow-binding kinetics.[7]
TAK-715 7.1N/AHighly selective for p38α over p38β.[7]
1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one To be determinedTo be determinedExpected to show inhibitory activity based on structural similarity to known inhibitors.

Note: IC50 values can vary depending on the specific assay conditions.

IV. Conclusion and Future Directions

This guide provides a comprehensive framework for the reproducible synthesis and rigorous biological evaluation of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a potential p38 MAP kinase inhibitor. By following the detailed protocols and comparative analysis presented, researchers can ensure the generation of reliable and consistent data.

Future work should focus on obtaining experimental data for the target compound to validate the proposed hypotheses. This includes determining its IC50 values against all p38 isoforms to assess selectivity, and expanding the cellular assays to investigate its effects on other downstream targets and signaling pathways. Such studies will be crucial in determining the therapeutic potential of this and related compounds.

V. References

  • Laufer, S. A., Hauser, D. R. J., Domeyer, D. M., Kinkel, K., & Liedtke, A. J. (2008). Design, synthesis, and biological evaluation of novel Tri- and tetrasubstituted imidazoles as highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase: focus on optimized interactions with the enzyme's surface-exposed front region. Journal of Medicinal Chemistry, 51(14), 4122–4149. Available at: [Link]

  • Orujova, N. S., Abbasov, V. M., Jafarova, R. A., Mammadov, A. M., & Zaki, M. E. A. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17897–17911. Available at: [Link]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[8][9][10]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560–563. Available at: [Link]

  • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, handling novel or specialized compounds like 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one necessitates a disposal protocol that is both scientifically sound and operationally clear. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste safely and effectively, ensuring a secure environment for innovation.

Foundational Principles: Hazard Assessment and Regulatory Context

Proper disposal begins with a thorough understanding of the substance's intrinsic hazards and the regulatory landscape governing its waste stream. 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a halogenated organic compound, a class of chemicals that requires special handling due to potential toxicity and environmental persistence.

1.1. Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for every novel compound may not always be readily available from all suppliers, the hazards can be inferred from its chemical class and available data for similar structures. As a brominated organic compound, it should be handled with caution. Brominated compounds can present significant health and safety hazards, including toxicity and reactivity[1]. The imidazole moiety, while common in pharmaceuticals, can also contribute to the substance's biological activity and potential hazards.

Key potential hazards to consider are:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life[2].

  • Reactivity: While this specific compound is not noted as highly reactive, brominated organics should be segregated from incompatible materials like strong oxidizing agents and reducing agents to prevent dangerous reactions[1][3].

All unusable pharmaceutical compounds must be disposed of as chemical waste through institutional environmental health and safety (EHS) offices[4][5].

1.2. Regulatory Framework

The disposal of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one falls under regulations set by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which must include procedures for safe removal of hazardous chemical waste[6][7][8].

  • EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." As a halogenated organic compound, this waste is likely to be classified as hazardous[9][10]. It is illegal and unsafe to dispose of such chemicals down the drain or in regular trash[11].

Operational Protocol: From Benchtop to Final Disposal

This section outlines the step-by-step process for safely managing waste containing 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

2.1. Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn to minimize exposure.

  • Eye Protection: Chemical splash goggles are mandatory[12][13].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact[13].

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect the skin[3].

2.2. Waste Segregation: The Critical First Step

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a "Halogenated Organic Waste" container. This is the most crucial step. Do not mix this waste with non-halogenated solvents[14][15].

  • Solid vs. Liquid Waste: Keep solid waste (e.g., contaminated filter paper, gloves, or excess solid compound) separate from liquid waste (e.g., solutions containing the compound)[14].

  • Avoid Incompatibles: Ensure that incompatible chemicals are not mixed in the same waste container[1][6].

2.3. Spill Management

In the event of a small spill, immediate and correct action is necessary. All materials used for cleanup must be treated as hazardous waste[16].

  • Alert Personnel: Immediately notify others in the vicinity.

  • Contain the Spill: Use an inert absorbent material, such as dry sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels alone[3].

  • Clean Up: Carefully sweep or scoop the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Report: Document the spill according to your institution's Chemical Hygiene Plan[6].

Step-by-Step Disposal Procedures

Follow this workflow for the routine collection and disposal of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one waste.

Step 1: Container Selection

  • Select a container that is chemically compatible with the waste. For halogenated organic waste, a high-density polyethylene (HDPE) or glass container is typically appropriate[1][14].

  • The container must be in good condition, free of leaks, and have a secure, tightly sealing screw cap to prevent spills and the release of vapors[15][17].

Step 2: Waste Accumulation and Labeling

  • Label the waste container before adding any waste[15].

  • The label must include:

    • The words "Hazardous Waste"[18].

    • The full chemical name: "Waste 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one". Avoid using abbreviations or chemical formulas[15].

    • If in solution, list all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Keep the container closed at all times except when actively adding waste[11][15]. This is a common and critical compliance requirement.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11].

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel[18].

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks[14].

Step 4: Arranging for Disposal

  • Once the container is full, or if waste has been accumulated for the maximum time allowed by your institution (e.g., 90 days), arrange for pickup[18].

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste collection[11]. Do not attempt to dispose of the waste independently. The producer of the waste is responsible for its final disposal, even when intermediaries are used[19].

Data Summary Table
ParameterGuidelineRationale & References
Chemical Class Halogenated Organic CompoundContains a carbon-halogen (bromine) bond.[1][9]
Primary Hazards Potential Toxicity, Environmental HazardHalogenated organics can be persistent and toxic.[2]
Waste Code (Anticipated) EPA Hazardous WasteHalogenated organic compounds are regulated as hazardous waste.[9][10]
PPE Requirements Chemical Goggles, Nitrile Gloves, Lab CoatPrevents eye, skin, and clothing contact with a potentially hazardous substance.[3][12][13]
Waste Segregation Designated "Halogenated Organic Waste"Prevents dangerous reactions and ensures proper disposal pathway.[14][15]
Disposal Method Collection by licensed hazardous waste vendor via EHSEnsures compliance with EPA and local regulations; drain disposal is prohibited.[11][18]
Container Type Tightly sealed, compatible (Glass or HDPE)Prevents leaks, spills, and vapor release.[14][17]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

G start Waste Generation (Solid or Liquid containing the compound) ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check segregation Step 2: Segregate Waste Is it Halogenated? ppe_check->segregation halogenated_container Place in 'HALOGENATED ORGANIC WASTE' container segregation->halogenated_container Yes non_halogenated_container Place in 'NON-HALOGENATED ORGANIC WASTE' container segregation->non_halogenated_container No labeling Step 3: Ensure Container is Properly Labeled - 'Hazardous Waste' - Full Chemical Names halogenated_container->labeling storage Step 4: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage full_check Is Container Full or Nearing Time Limit? storage->full_check contact_ehs Step 5: Contact EHS for Waste Pickup full_check->contact_ehs Yes keep_closed Keep Container Tightly Closed full_check->keep_closed No end Waste Removed by Licensed Vendor contact_ehs->end keep_closed->storage

Caption: Workflow for handling and disposal of chemical waste.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Wayne State University Office of Environmental Health and Safety. (n.d.). Pharmaceutical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS Number: 530080-83-2). The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals. The information is synthesized from established safety protocols for structurally similar compounds and general laboratory best practices.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is not extensively documented, data from analogous compounds containing bromophenyl and imidazole moieties suggest that it should be handled with care. The primary hazards are anticipated to be:

  • Skin Irritation: Similar compounds are known to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may be harmful to health.[3][4]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloved recommended)- Laboratory Coat- Chemical Safety Goggles- N95 or FFP2 Particulate RespiratorTo prevent skin contact, eye exposure from splashes, and inhalation of fine powders.
Dissolution and Solution Handling - Disposable Nitrile Gloves- Laboratory Coat- Chemical Safety Goggles or Face ShieldTo protect against splashes of the chemical in solution.
Running Reactions and Work-up - Disposable Nitrile Gloves- Laboratory Coat- Chemical Safety Goggles or Face Shield- Use of a Fume HoodTo provide protection from splashes and potential vapors, especially if heating or working with volatile solvents.

Important Considerations:

  • Always inspect gloves for any signs of degradation or puncture before use.

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[1][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

PPE Donning and Doffing Workflow

To prevent cross-contamination, a strict procedure for putting on and taking off PPE is essential.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Procedures

Adherence to the following step-by-step procedures will minimize the risk of exposure during routine handling.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6]

  • Keep it away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Weighing and Sample Preparation
  • Conduct all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Use dedicated spatulas and weighing boats.

  • Avoid generating dust during transfer. If dust is generated, gently clean the area with a damp cloth or a HEPA-filtered vacuum. Do not use compressed air.

  • After weighing, securely close the primary container.

Dissolution and Use in Reactions
  • Perform all dissolutions and subsequent reaction setups within a certified chemical fume hood.

  • Add the solid compound to the solvent slowly to avoid splashing.

  • Ensure all reaction vessels are appropriately clamped and secured.

  • Maintain clear and accurate labeling of all solutions and reaction mixtures.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[6]

  • Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[1] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one and its contaminated materials is imperative to ensure environmental safety and regulatory compliance.

Waste Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Weigh Boats) Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Unused Solutions & Reaction Mixtures Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Excess Excess Solid Compound Excess->Solid_Container Disposal_Facility Approved Waste Disposal Plant Solid_Container->Disposal_Facility Liquid_Container->Disposal_Facility

Caption: Workflow for the segregation and disposal of chemical waste.

Disposal Guidelines:

  • Dispose of all waste materials in accordance with local, state, and federal regulations.[1][6][7]

  • Do not dispose of this chemical down the drain.

  • Collect waste in designated, labeled, and sealed containers.

  • Arrange for pick-up and disposal by a licensed chemical waste management company.

Conclusion

By implementing these safety and handling protocols, researchers can mitigate the risks associated with 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is paramount in a research environment.

References

  • SynZeal. Methyl 4-Bromophenylacetate Safety Data Sheet. Retrieved from [Link]

  • PubChem. 2-(4-Bromophenyl)-1-methyl-1H-imidazole. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.